molecular formula C3H5Cl B1346963 2-Chloropropene CAS No. 557-98-2

2-Chloropropene

Cat. No.: B1346963
CAS No.: 557-98-2
M. Wt: 76.52 g/mol
InChI Key: PNLQPWWBHXMFCA-UHFFFAOYSA-N
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Description

Kinetics of thermal decomposition of 2-chloropropene over 600-1400K temperature range has been investigated. High-quality mass-analyzed threshold ionization spectrum of this compound has been reported.>This compound appears as a clear colorless volatile liquid. Less dense than water and insoluble in water. Vapors heavier than air.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloroprop-1-ene
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InChI

InChI=1S/C3H5Cl/c1-3(2)4/h1H2,2H3
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InChI Key

PNLQPWWBHXMFCA-UHFFFAOYSA-N
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Canonical SMILES

CC(=C)Cl
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Molecular Formula

C3H5Cl
Record name 2-CHLOROPROPENE
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DSSTOX Substance ID

DTXSID4040262
Record name 2-Chloro-1-propene
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Molecular Weight

76.52 g/mol
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Physical Description

2-chloropropene appears as a clear colorless volatile liquid. Less dense than water and insoluble in water. Vapors heavier than air., Liquid, Colorless gas or liquid; [Hawley] Colorless liquid; bp = 22-23 deg C; [MSDSonline]
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Boiling Point

22.6 °C @ 760 MM HG
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Flash Point

less than 4 °F (NFPA, 2010), Flash point < 21 °C, LESS THAN -6 °F (LESS THAN -21 °C) (CLOSED CUP)
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Solubility

INSOL IN WATER; SOL IN ETHER, ACETONE, BENZENE, CHLOROFORM
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Density

0.9017 @ 20 °C/4 °C
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Vapor Density

2.63 (AIR= 1)
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Vapor Pressure

819.0 [mmHg], 819 mm Hg at 25 °C /from experimentally-derived coefficients/
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Color/Form

COLORLESS GAS OR LIQUID

CAS No.

557-98-2
Record name 2-CHLOROPROPENE
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Melting Point

-137.4 °C
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Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Structure of 2-Chloropropene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloropropene (CH₂=C(Cl)CH₃), also known as isopropenyl chloride, is a volatile, colorless liquid and a reactive organochlorine compound.[1] As a versatile chemical intermediate, it serves as a precursor in the synthesis of various organic compounds, polymers, and potentially in the development of agrochemicals and pharmaceuticals.[2][3][4] This technical guide provides a comprehensive overview of the core chemical properties, structural characteristics, and reactivity of this compound, intended for a scientific audience. The information is presented to facilitate its application in research and development, with a focus on structured data, and foundational reaction mechanisms.

Chemical and Physical Properties

This compound is a highly flammable liquid with a characteristic pungent odor.[3] It is less dense than water and exhibits insolubility in aqueous solutions, while being soluble in common organic solvents such as ether, acetone, benzene, and chloroform.[1][3] A summary of its key physical and chemical properties is provided in Table 1.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
Molecular Formula C₃H₅Cl[1][2]
Molecular Weight 76.52 g/mol [1][2]
Appearance Clear, colorless volatile liquid[1][5]
Density 0.9017 g/cm³ at 20 °C[1]
Boiling Point 22.6 °C at 760 mmHg[1]
Melting Point -137.4 °C[1]
Flash Point -20 °C[2]
Vapor Pressure 828 mmHg at 25°C[2]
Vapor Density 2.63 (Air = 1)[1]
Refractive Index (n₂₀/D) 1.395 - 1.3973[2][6]
Solubility Insoluble in water; Soluble in ether, acetone, benzene, chloroform[1][3]
Log P 2.00[1]

Chemical Structure

The structure of this compound consists of a three-carbon propylene chain with a chlorine atom substituted at the second carbon and a double bond between the first and second carbons.[4] This arrangement gives rise to its characteristic reactivity as a vinyl halide.

Molecular structure of this compound.
Spectroscopic Data

The structural features of this compound can be elucidated through various spectroscopic techniques. A summary of typical spectroscopic data is presented in Table 2.

Table 2: Spectroscopic Data for this compound

Spectroscopic MethodObserved Peaks / Signals
¹H NMR Three distinct signals corresponding to the methyl protons, and the two non-equivalent vinylic protons.
¹³C NMR Signals for the methyl carbon, the chlorinated vinylic carbon, and the terminal vinylic carbon.
Infrared (IR) Spectroscopy Characteristic peaks for C-H (alkene and alkane), C=C, and C-Cl stretching vibrations.
Mass Spectrometry (MS) Molecular ion peak and fragmentation patterns corresponding to the loss of a chlorine atom and other fragments.

Reactivity and Stability

This compound is a moderately to very reactive compound, a characteristic attributed to the presence of the double bond and the chlorine atom.[5] It is a highly flammable liquid and its vapors can form explosive mixtures with air.[5]

The compound is incompatible with strong oxidizing and reducing agents.[1] Halogenated aliphatic compounds like this compound can react with some metals to form dangerous products and may react violently with aluminum.[1][5] Low molecular weight haloalkenes such as this compound are susceptible to peroxidation and may undergo violent polymerization.[1][5]

Experimental Protocols

Synthesis of this compound

A common laboratory-scale synthesis of this compound involves the dehydrohalogenation of 1,2-dichloropropane.

Protocol: Dehydrohalogenation of 1,2-Dichloropropane

  • Apparatus Setup: A round-bottom flask is equipped with a dropping funnel, a mechanical stirrer, and a reflux condenser. The top of the condenser is connected to a gas outlet or a cold trap to collect the volatile product.

  • Reagents: Place a solution of potassium hydroxide in ethanol in the round-bottom flask.

  • Reaction: While stirring vigorously, add 1,2-dichloropropane dropwise from the dropping funnel to the ethanolic potassium hydroxide solution. The reaction is typically exothermic and may require cooling to control the rate.

  • Product Collection: this compound, being volatile, will distill out of the reaction mixture as it is formed. Collect the distillate in a cooled receiver.

  • Purification: The crude product can be purified by washing with water to remove any remaining ethanol and potassium hydroxide, followed by drying over a suitable drying agent (e.g., anhydrous calcium chloride) and subsequent fractional distillation.

Free-Radical Polymerization of this compound

This compound can undergo polymerization to form poly(this compound). This process is typically initiated by a free-radical initiator.

Protocol: Free-Radical Polymerization

  • Monomer Preparation: The this compound monomer should be purified to remove any inhibitors, typically by washing with an aqueous base solution, followed by water, and then drying.

  • Reaction Setup: In a reaction vessel equipped with a magnetic stirrer, a reflux condenser, and an inlet for an inert gas, place the purified this compound monomer. A suitable solvent can be used if solution polymerization is desired.

  • Initiator Addition: Add a free-radical initiator, such as benzoyl peroxide or azobisisobutyronitrile (AIBN), to the monomer. The amount of initiator will influence the molecular weight of the resulting polymer.

  • Polymerization: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) to a temperature that will cause the decomposition of the initiator (typically 60-80°C for AIBN). The polymerization is allowed to proceed for a set period, during which the viscosity of the solution will increase.

  • Termination and Isolation: The polymerization can be terminated by cooling the reaction mixture. The polymer is then isolated by precipitation in a non-solvent (e.g., methanol).

  • Purification: The precipitated polymer is collected by filtration, washed with the non-solvent to remove any unreacted monomer and initiator, and then dried under vacuum.

Key Reactions of this compound

The reactivity of this compound is dominated by its carbon-carbon double bond, making it susceptible to electrophilic addition reactions.

G cluster_start Starting Material cluster_reactions Key Reactions cluster_products Products This compound This compound Electrophilic Addition Electrophilic Addition This compound->Electrophilic Addition  + X₂ or HX or H₂O/X₂ Free-Radical Polymerization Free-Radical Polymerization This compound->Free-Radical Polymerization  + Initiator (e.g., AIBN) Dihaloalkanes Dihaloalkanes Electrophilic Addition->Dihaloalkanes  (X=Cl, Br) Halohydrins Halohydrins Electrophilic Addition->Halohydrins Alkyl Halides Alkyl Halides Electrophilic Addition->Alkyl Halides Poly(this compound) Poly(this compound) Free-Radical Polymerization->Poly(this compound)

Reaction pathways of this compound.
Electrophilic Addition

The double bond in this compound readily undergoes electrophilic addition. For example, the addition of hydrogen halides (HX) proceeds via a carbocation intermediate. According to Markovnikov's rule, the hydrogen atom will add to the carbon with more hydrogen atoms, leading to the formation of a more stable carbocation.

Applications in Research and Development

This compound is a valuable building block in organic synthesis. Its reactivity allows for the introduction of the isopropenyl group into molecules. It is used as an intermediate in the production of various chemicals, including acrylic acid and acrylonitrile.[2] In the pharmaceutical and agrochemical industries, its reactive nature enables its use as a starting material for the synthesis of a diverse range of compounds with potential biological activity.[2][3]

Safety and Handling

This compound is a hazardous substance and must be handled with appropriate safety precautions. It is extremely flammable and toxic if swallowed or in contact with skin.[1] It can cause skin irritation and is irritating to the eyes and respiratory system.[1][6] Handling should be performed in a well-ventilated area, away from sources of ignition, and while wearing appropriate personal protective equipment, including gloves and safety goggles.[6] Due to its potential to form peroxides, it should be stored under controlled conditions, typically refrigerated.[2]

References

A Comprehensive Technical Guide to 2-Chloropropene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a thorough understanding of chemical reagents is paramount. This guide provides an in-depth look at 2-Chloropropene, also known by several alternative names, offering key technical data, experimental protocols, and safety information.

Synonyms and Alternative Names

This compound is an organochlorine compound with the chemical formula C₃H₅Cl.[1][2][3] It is systematically named 2-chloroprop-1-ene according to IUPAC nomenclature. Commonly encountered synonyms and alternative names in literature and chemical databases include:

  • 2-Chloro-1-propene[4][5]

  • Isopropenyl chloride[5]

  • β-Chloropropylene[5]

  • 1-Methylvinyl chloride[1]

  • 2-Chloropropylene[6]

Chemical and Physical Properties

This compound is a colorless, volatile liquid with a pungent odor.[1][5][7] It is less dense than and insoluble in water, but soluble in organic solvents such as ether, acetone, benzene, and chloroform.[8] A summary of its key quantitative properties is presented in the table below.

PropertyValueReference
Molecular Formula C₃H₅Cl[1][2][3]
Molecular Weight 76.52 g/mol [1][2][3]
CAS Number 557-98-2[6]
Boiling Point 22.6 °C[6][8]
Melting Point -137.4 °C[6][8]
Density 0.9017 g/mL at 20 °C[6][8]
Flash Point -20 °C[2][3]
Refractive Index 1.3973 at 20 °C[8]
Vapor Pressure 828 mmHg at 25°C[2][3]
Vapor Density 2.63 (Air = 1)[8]

Synthesis of this compound

Several methods for the synthesis of this compound have been reported. The choice of method may depend on the availability of starting materials, desired purity, and scale of the reaction.

Dehydrohalogenation of 1,2-Dichloropropane

An early and common laboratory-scale synthesis involves the dehydrohalogenation of 1,2-dichloropropane.[6] This elimination reaction is typically carried out using a strong base, such as alcoholic potassium hydroxide.

Experimental Protocol:

  • A solution of 1,2-dichloropropane in ethanol is prepared in a round-bottom flask equipped with a reflux condenser and a dropping funnel.

  • A solution of potassium hydroxide in ethanol is added dropwise to the 1,2-dichloropropane solution with stirring.

  • The reaction mixture is heated to reflux for a specified period to drive the elimination reaction to completion.

  • After cooling, the mixture is filtered to remove the precipitated potassium chloride.

  • The filtrate, containing this compound and other byproducts like 1-chloropropene, is subjected to fractional distillation to isolate the pure this compound.[8]

Caption: Dehydrohalogenation of 1,2-Dichloropropane.

Chlorination of Propene

Industrial production of this compound can be achieved through the high-temperature chlorination of propene.[1] This process typically yields a mixture of chlorinated propenes, including 1-chloropropene, 3-chloropropene, and this compound, which are then separated by fractional distillation.[1]

Experimental Protocol (Gas-Phase):

  • Propene and chlorine gas are mixed in a high-temperature reactor, typically between 400-500 °C.[1]

  • The reaction produces a mixture of chlorinated propenes.

  • The product mixture is cooled and then separated by fractional distillation to isolate this compound.[1]

Experimental Protocol (Liquid-Phase):

  • Propene and chlorine are dissolved in an inert solvent like carbon tetrachloride.

  • A catalyst, such as ferric chloride, is added.

  • The reaction is carried out at a lower temperature (e.g., 0-50 °C) compared to the gas-phase process.[1]

  • The resulting product mixture, which is rich in this compound, is then purified by distillation.[1]

Synthesis_Chlorination cluster_gas Gas-Phase cluster_liquid Liquid-Phase Propene_Gas Propene (g) High_Temp_Reactor High-Temp Reactor (400-500 °C) Propene_Gas->High_Temp_Reactor Chlorine_Gas Chlorine (g) Chlorine_Gas->High_Temp_Reactor Gas_Mixture Mixture of Chloropropenes High_Temp_Reactor->Gas_Mixture Gas_Distillation Fractional Distillation Gas_Mixture->Gas_Distillation Gas_Product This compound Gas_Distillation->Gas_Product Propene_Liq Propene (in solvent) Low_Temp_Reactor Low-Temp Reactor (0-50 °C, Catalyst) Propene_Liq->Low_Temp_Reactor Chlorine_Liq Chlorine (in solvent) Chlorine_Liq->Low_Temp_Reactor Liq_Mixture Mixture of Chloropropenes Low_Temp_Reactor->Liq_Mixture Liq_Distillation Fractional Distillation Liq_Mixture->Liq_Distillation Liq_Product This compound Liq_Distillation->Liq_Product

Caption: Chlorination of Propene Synthesis Pathways.

Key Reactions of this compound

The presence of a double bond and a chlorine atom on the same carbon makes this compound a versatile reagent in organic synthesis.

Polymerization

This compound can undergo free-radical polymerization to form poly(this compound).[9] This polymer has potential applications in adhesives, coatings, and sealants due to its chemical resistance and flexibility.[9]

Experimental Protocol for Free-Radical Polymerization:

  • This compound (monomer) is placed in a reaction vessel.

  • A free-radical initiator, such as benzoyl peroxide or azobisisobutyronitrile (AIBN), is added.[9]

  • The mixture is heated under an inert atmosphere (e.g., nitrogen or argon) to a temperature typically between 60-80 °C to initiate polymerization.[9]

  • The reaction is allowed to proceed for a set time, after which the polymer is isolated by precipitation in a non-solvent (e.g., methanol).

  • The precipitated poly(this compound) is then filtered, washed, and dried.

Polymerization Monomer This compound Reaction Polymerization (60-80 °C, Inert Atm.) Monomer->Reaction Initiator Initiator (e.g., Benzoyl Peroxide) Initiator->Reaction Precipitation Precipitation (in non-solvent) Reaction->Precipitation Polymer Poly(this compound) Precipitation->Polymer

Caption: Free-Radical Polymerization of this compound.

Applications in Organic Synthesis

This compound serves as a valuable intermediate in the synthesis of various organic compounds.[8] It is a precursor for the production of epichlorohydrin, which is used in the manufacturing of epoxy resins.[1] It is also utilized in the synthesis of allyl alcohol and other allyl derivatives.[1]

Safety and Handling

This compound is a highly flammable liquid and vapor and should be handled with extreme care in a well-ventilated area, away from heat, sparks, and open flames.[4][10] It is irritating to the eyes, skin, and respiratory system.[10]

Recommended Handling Procedures:

  • Work in a chemical fume hood.[11]

  • Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[10]

  • Ground and bond containers when transferring the material to prevent static discharge.[10]

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area designated for flammable liquids.[10]

  • In case of fire, use dry chemical, carbon dioxide, or alcohol-resistant foam extinguishers.[10] Water spray may be ineffective but can be used to cool fire-exposed containers.[10]

First Aid Measures:

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[12]

  • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[12]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek immediate medical attention.[12]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[12]

References

An In-depth Technical Guide to the Physical Properties of Isopropenyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isopropenyl chloride, systematically known as 2-chloropropene, is an unsaturated organochlorine compound with the chemical formula C₃H₅Cl. It is a colorless, volatile liquid or gas at room temperature.[1][2][3][4] As a reactive chemical intermediate, a thorough understanding of its physical properties is essential for its safe handling, application in chemical synthesis, and for predicting its behavior in various experimental and industrial settings. This guide provides a comprehensive overview of the core physical properties of isopropenyl chloride, methodologies for their determination, and a summary of key data.

Core Physical Properties

The physical characteristics of isopropenyl chloride are dictated by its molecular structure, which features a carbon-carbon double bond and a chlorine atom attached to the second carbon. These features result in a moderately polar molecule with specific thermal and optical properties.

Quantitative Physical Data

A compilation of the key physical properties of isopropenyl chloride is presented in the table below for easy reference and comparison.

Physical PropertyValueNotesReferences
Molecular Formula C₃H₅Cl[1][5]
Molecular Weight 76.52 g/mol [1][5]
Appearance Colorless gas or liquidAt room temperature[1][2][3]
Density 0.899 - 0.91 g/mLat 20-25 °C[1][2][5]
Boiling Point 22.5 - 30 °Cat 760 mmHg[1][2][6][7]
Melting Point -138.6 to -137.4 °C[1][2][6]
Refractive Index (n₂₀/D) 1.394 - 1.3973at 20 °C[1][6][7]
Solubility in Water Insoluble or not miscible[1][5][6]
Solubility in Organic Solvents SolubleIn ether, acetone, benzene, chloroform[1]
Vapor Pressure 109 - 828 mmHgat 25 °C[6][7]
Flash Point -20 °C[5][6]

Experimental Protocols for Property Determination

Workflow for Physical Property Determination

G Experimental Workflow for Physical Property Determination cluster_purification Sample Purification cluster_determination Property Determination cluster_analysis Data Analysis and Reporting Distillation Fractional Distillation BoilingPoint Boiling Point Measurement (e.g., using a distillation apparatus) Distillation->BoilingPoint Purified Sample MeltingPoint Melting Point Measurement (e.g., using a capillary tube method) Distillation->MeltingPoint Density Density Measurement (e.g., using a pycnometer) Distillation->Density RefractiveIndex Refractive Index Measurement (e.g., using a refractometer) Distillation->RefractiveIndex Solubility Solubility Assessment (e.g., by titration or visual inspection) Distillation->Solubility DataAnalysis Data Analysis and Comparison with Literature Values BoilingPoint->DataAnalysis MeltingPoint->DataAnalysis Density->DataAnalysis RefractiveIndex->DataAnalysis Solubility->DataAnalysis Reporting Reporting of Results DataAnalysis->Reporting

Caption: A generalized workflow for the experimental determination of the physical properties of a liquid organic compound like isopropenyl chloride.

1. Boiling Point Determination: The boiling point of isopropenyl chloride can be determined by simple or fractional distillation. A small quantity of the purified liquid is heated in a distillation flask equipped with a thermometer. The temperature at which the liquid and vapor phases are in equilibrium at a given atmospheric pressure is recorded as the boiling point. For a volatile compound like isopropenyl chloride, this procedure should be conducted in a well-ventilated fume hood.

2. Melting Point Determination: Due to its very low melting point, determining the melting point of isopropenyl chloride requires a cryostat or a low-temperature thermometer. The substance is first frozen, and then the temperature at which it transitions from a solid to a liquid is observed. This is typically done in a capillary tube immersed in a cooling bath.

3. Density Measurement: The density of liquid isopropenyl chloride can be measured using a pycnometer or a digital density meter. The mass of a known volume of the substance is determined at a specific temperature, typically 20°C or 25°C. The density is then calculated by dividing the mass by the volume.

4. Refractive Index Measurement: The refractive index, a measure of how light propagates through the substance, is determined using a refractometer. A few drops of the liquid are placed on the prism of the instrument, and the refractive index is read directly from the scale at a specified temperature and wavelength of light (usually the sodium D-line, 589 nm).

5. Solubility Assessment: The solubility of isopropenyl chloride in water and various organic solvents is determined by mixing a known amount of the compound with the solvent and observing the formation of a single phase or the presence of distinct layers. For quantitative measurements, techniques such as titration or spectroscopy can be employed to determine the concentration of the dissolved substance.

Logical Relationships of Physical Properties

The physical properties of isopropenyl chloride are interconnected and influenced by its molecular structure. The following diagram illustrates these relationships.

G Interrelation of Physical Properties of Isopropenyl Chloride MolecularStructure Molecular Structure (C3H5Cl, C=C double bond, Cl atom) IntermolecularForces Intermolecular Forces (van der Waals, dipole-dipole) MolecularStructure->IntermolecularForces MolecularWeight Molecular Weight MolecularStructure->MolecularWeight Polarity Polarity MolecularStructure->Polarity RefractiveIndex Refractive Index MolecularStructure->RefractiveIndex BoilingPoint Boiling Point IntermolecularForces->BoilingPoint MeltingPoint Melting Point IntermolecularForces->MeltingPoint MolecularWeight->BoilingPoint Density Density MolecularWeight->Density Solubility Solubility Polarity->Solubility

Caption: A diagram illustrating the influence of molecular structure on the key physical properties of isopropenyl chloride.

The presence of the chlorine atom introduces polarity and a dipole moment to the molecule, leading to dipole-dipole interactions in addition to the van der Waals forces present in all molecules. These intermolecular forces, along with the molecular weight, are the primary determinants of the boiling and melting points. The polarity of the molecule also governs its solubility, making it miscible with many organic solvents but not with water. The density is largely a function of the molecular weight and how the molecules pack in the liquid state. The refractive index is related to the electronic structure of the molecule.

References

2-Chloropropene molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a concise technical summary of the fundamental chemical properties of 2-Chloropropene, a reactive organochlorine compound with applications in chemical synthesis.

Core Chemical Data

The essential molecular information for this compound is detailed below. This data is fundamental for stoichiometric calculations, analytical characterization, and experimental design.

ParameterValue
Molecular Formula C₃H₅Cl[1][2][3][4]
Linear Formula CH₃CCl=CH₂[5]
Molecular Weight 76.52 g/mol [1][2][3][5]
CAS Number 557-98-2[1][2][3][5]

Physicochemical Properties

This compound is a clear, colorless, and volatile liquid[1][2]. It is characterized as being less dense than water and is insoluble in water[2][3]. It is, however, soluble in common organic solvents such as ether, acetone, benzene, and chloroform. As a halogenated aliphatic compound, this compound is moderately to very reactive[1][3]. Low molecular weight haloalkenes like this compound are highly flammable, can be peroxidizable, and may undergo violent polymerization[1][3].

Logical Relationship of Chemical Identifiers

The following diagram illustrates the relationship between the common identifiers for this compound. The IUPAC name provides a systematic and unambiguous description of the molecular structure, from which the molecular and linear formulas are derived. The CAS number is a unique numerical identifier assigned to this specific chemical substance.

G cluster_identifiers Chemical Identifiers for this compound IUPAC IUPAC Name (2-chloroprop-1-ene) Formula Molecular Formula (C₃H₅Cl) IUPAC->Formula defines LinearFormula Linear Formula (CH₃CCl=CH₂) IUPAC->LinearFormula represents CAS CAS Number (557-98-2) IUPAC->CAS is assigned MolWeight Molecular Weight (76.52 g/mol) Formula->MolWeight determines

Relationship between chemical identifiers.

References

Spectroscopic Profile of 2-Chloropropene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 2-chloropropene, a volatile organochlorine compound. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering valuable data for researchers, scientists, and professionals in drug development and chemical analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. For this compound (C₃H₅Cl), both ¹H and ¹³C NMR spectra are crucial for its characterization.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound shows three distinct signals, corresponding to the three different proton environments in the molecule.[1] The chemical shifts are influenced by the electronegativity of the chlorine atom and the anisotropic effects of the double bond.

Table 1: ¹H NMR Spectroscopic Data for this compound

ProtonsChemical Shift (δ) ppmMultiplicityIntegration
H-1a~5.3Singlet1H
H-1b~5.1Singlet1H
H-3~2.2Singlet3H

Note: Chemical shifts are approximate and can vary depending on the solvent and spectrometer frequency. The geminal protons (H-1a and H-1b) are diastereotopic and would be expected to show geminal coupling, appearing as doublets. However, in many spectra, they appear as closely spaced singlets or a broadened singlet.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum of this compound displays three signals, corresponding to the three carbon atoms in the molecule.

Table 2: ¹³C NMR Spectroscopic Data for this compound

Carbon AtomChemical Shift (δ) ppm
C-1 (=CH₂)~117
C-2 (-C(Cl)=)~138
C-3 (-CH₃)~24

Note: Chemical shifts are approximate and can vary depending on the solvent and spectrometer frequency.[2][3]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound exhibits characteristic absorption bands for C-H and C=C bonds.

Table 3: IR Spectroscopic Data for this compound

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3100C-H stretch=C-H (alkene)
~2950C-H stretch-C-H (alkane)
~1640C=C stretchAlkene
~890C-H bend=CH₂ (out-of-plane)
~750C-Cl stretchAlkyl halide

Note: These are approximate peak positions. The fingerprint region (below 1500 cm⁻¹) will contain more complex vibrations characteristic of the entire molecule.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. Electron ionization (EI) is a common method for analyzing volatile compounds like this compound.

Table 4: Mass Spectrometry Data for this compound

m/zIonComments
76/78[C₃H₅Cl]⁺Molecular ion peak. The M+2 peak is due to the ³⁷Cl isotope.
41[C₃H₅]⁺Loss of Cl radical.
39[C₃H₃]⁺Loss of HCl.

Note: The relative abundance of the M and M+2 peaks is approximately 3:1, which is characteristic of a compound containing one chlorine atom.[4]

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data for this compound, a volatile liquid.

NMR Spectroscopy Sample Preparation (for a Volatile Liquid)
  • Solvent Selection: Choose a suitable deuterated solvent that will dissolve this compound and has a known chemical shift for reference. Deuterated chloroform (CDCl₃) is a common choice for non-polar organic compounds.

  • Sample Preparation: In a clean, dry vial, dissolve a small amount (5-20 mg for ¹H NMR, 20-50 mg for ¹³C NMR) of this compound in approximately 0.6-0.7 mL of the deuterated solvent.

  • Transfer to NMR Tube: Using a clean Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube. The liquid height should be approximately 4-5 cm.

  • Capping: Securely cap the NMR tube to prevent evaporation of the volatile sample and solvent. For long experiments, the tube can be sealed with a flame or a specialized cap.

  • Instrument Setup: Insert the NMR tube into the spectrometer. The experiment involves locking onto the deuterium signal of the solvent, shimming to optimize the magnetic field homogeneity, and tuning the probe to the appropriate nucleus (¹H or ¹³C).

  • Data Acquisition: Set the appropriate acquisition parameters (e.g., number of scans, pulse sequence, relaxation delay) and acquire the spectrum.

FTIR Spectroscopy of a Volatile Liquid (Neat Liquid)
  • Cell Selection: For a volatile liquid like this compound, a sealed liquid cell with infrared-transparent windows (e.g., NaCl, KBr, or CaF₂) is recommended to prevent evaporation during analysis.[5][6]

  • Background Spectrum: A background spectrum of the empty, clean cell should be collected first. This will be subtracted from the sample spectrum to remove any contributions from the cell windows and the atmosphere inside the spectrometer.

  • Sample Introduction: Using a syringe, carefully inject the neat this compound into the liquid cell, ensuring no air bubbles are trapped inside.

  • Data Acquisition: Place the sealed cell in the sample compartment of the FTIR spectrometer and acquire the infrared spectrum.

  • Cleaning: After analysis, thoroughly clean the cell with an appropriate solvent and dry it completely.

Electron Ionization Mass Spectrometry (EI-MS) of a Volatile Compound
  • Sample Introduction: For a volatile liquid like this compound, the sample is typically introduced into the mass spectrometer via a gas chromatography (GC) system or a direct insertion probe. For GC-MS, a small amount of the sample is injected into the GC, where it is vaporized and separated from any impurities before entering the mass spectrometer.

  • Ionization: In the ion source, the vaporized sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the molecules to lose an electron, forming a positively charged molecular ion ([M]⁺•).

  • Fragmentation: The high energy of the electron beam often causes the molecular ion to be in an excited state, leading to fragmentation into smaller, charged ions and neutral radicals.

  • Mass Analysis: The ions are then accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge (m/z) ratio.

  • Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

Visualizations

The following diagrams illustrate the relationships between spectroscopic data and the molecular structure of this compound, as well as a general workflow for spectroscopic analysis.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample Volatile Liquid (this compound) Prep Dilution / Neat Sample->Prep NMR NMR Spectroscopy Prep->NMR Analysis IR IR Spectroscopy Prep->IR Analysis MS Mass Spectrometry Prep->MS Analysis Structure Molecular Structure Elucidation NMR->Structure Connectivity IR->Structure Functional Groups MS->Structure Molecular Weight & Fragmentation Purity Purity Assessment Structure->Purity Confirmation

Caption: Workflow for Spectroscopic Analysis of this compound.

Caption: Correlation of Spectroscopic Data to Molecular Structure.

References

An In-Depth Technical Guide to the Thermodynamic Properties of 2-Chloro-1-propene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core thermodynamic properties of 2-chloro-1-propene (isopropenyl chloride), a volatile, unsaturated organochlorine compound. The information presented herein is intended to be a valuable resource for professionals in research, science, and drug development who require accurate thermodynamic data for process design, safety analysis, and computational modeling. This document summarizes key quantitative data in structured tables, details experimental methodologies for pivotal experiments, and includes visualizations to illustrate the relationships between thermodynamic properties and their determination methods.

Core Thermodynamic Properties

The thermodynamic properties of 2-chloro-1-propene are crucial for understanding its behavior in chemical reactions and physical processes. The following tables summarize the most critical experimentally determined and estimated thermodynamic data for this compound.

Table 1: Key Thermodynamic Properties of 2-Chloro-1-propene at Standard Conditions (298.15 K and 1 bar)

PropertySymbolValueUnitsMethodReference
Standard Molar Enthalpy of Formation (gas)ΔfH°gas-24.7kJ/molReaction EquilibriumShevtsova, Rozhnov, et al., 1970[1]
Standard Molar Enthalpy of VaporizationΔvapH°28.0kJ/molCalculated from vapor pressure dataStephenson and Malanowski, 1987[1]
Standard Molar Entropy (gas, estimated)S°gasValue not foundJ/mol·KGroup Additivity-
Ideal Gas Heat Capacity (estimated)Cp,gasValue not foundJ/mol·KGroup Additivity-
Standard Molar Gibbs Free Energy of Formation (gas, calculated)ΔfG°gasSee Calculation NotekJ/molCalculated-

Calculation Note on ΔfG°gas: The standard Gibbs free energy of formation can be calculated using the equation: ΔfG° = ΔfH° - TΔfS°. To perform this calculation, the standard entropy of formation (ΔfS°) is required. This is determined from the standard entropies of the compound and its constituent elements in their standard states. As a reliable experimental or estimated value for the standard entropy (S°) of 2-chloro-1-propene was not found, a precise value for ΔfG°gas could not be calculated.

Table 2: Physical Properties of 2-Chloro-1-propene

PropertyValueUnitsReference
Molecular FormulaC₃H₅Cl-[2]
Molecular Weight76.525 g/mol [1]
Boiling Point22.6°C[2]
Melting Point-137.4°C[2]
Vapor Pressure @ 25 °C819mm Hg[2]
Density @ 20 °C0.9017g/cm³[2]

Experimental Protocols

The accurate determination of thermodynamic properties relies on precise experimental methodologies. Below are detailed descriptions of the key experimental techniques used to ascertain the thermodynamic data presented in this guide.

Determination of Enthalpy of Formation by Reaction Equilibrium

The standard enthalpy of formation of 2-chloro-1-propene in the gas phase was determined by studying the equilibrium of the dehydrochlorination of 2,2-dichloropropane.[1]

Reaction:

C₃H₆Cl₂ (g) ⇌ C₃H₅Cl (g) + HCl (g)

(2,2-dichloropropane) ⇌ (2-chloro-1-propene) + (hydrogen chloride)

Experimental Protocol:

  • Reactant Preparation: A purified sample of 2,2-dichloropropane is prepared.

  • Apparatus: The experiment is conducted in a flow reactor, which allows for the continuous passage of reactants and products over a catalyst at a controlled temperature and pressure.

  • Equilibrium Establishment: The gaseous 2,2-dichloropropane is passed through the reactor at a specific temperature (e.g., 392 K) until the reaction reaches equilibrium.[3] At equilibrium, the rates of the forward and reverse reactions are equal.

  • Sampling and Analysis: The composition of the gas mixture at equilibrium is determined by taking samples from the reactor outlet and analyzing them, typically using gas chromatography (GC). This analysis provides the partial pressures or concentrations of the reactants and products.

  • Equilibrium Constant Calculation: The equilibrium constant (Kp) for the reaction is calculated from the partial pressures of the components at equilibrium.

  • Van't Hoff Equation Application: The experiment is repeated at several different temperatures to obtain a series of equilibrium constants. The enthalpy of reaction (ΔrH°) is then determined from the Van't Hoff equation, which relates the change in the equilibrium constant to the change in temperature:

    d(ln Kp)/dT = ΔrH° / RT²

    By plotting ln Kp against 1/T, the slope of the line is equal to -ΔrH°/R, where R is the ideal gas constant.

  • Enthalpy of Formation Calculation: Once the enthalpy of reaction (ΔrH°) is known, the standard enthalpy of formation of 2-chloro-1-propene (ΔfH°C₃H₅Cl) can be calculated using Hess's Law:

    ΔrH° = [ΔfH°C₃H₅Cl + ΔfH°HCl] - [ΔfH°C₃H₆Cl₂]

    The standard enthalpies of formation of hydrogen chloride (HCl) and 2,2-dichloropropane (C₃H₆Cl₂) are known from other experimental determinations.

Determination of Enthalpy of Vaporization from Vapor Pressure Data

The enthalpy of vaporization was determined by analyzing the relationship between vapor pressure and temperature.[1]

Experimental Protocol:

  • Vapor Pressure Measurement: The vapor pressure of liquid 2-chloro-1-propene is measured at various temperatures. This can be achieved using several methods, including static or dynamic techniques. In a static method, the liquid is placed in a closed, evacuated container, and the pressure of the vapor in equilibrium with the liquid is measured at different temperatures.

  • Clausius-Clapeyron Equation: The relationship between vapor pressure (P) and temperature (T) is described by the Clausius-Clapeyron equation:

    ln(P) = - (ΔvapH°/R) * (1/T) + C

    where ΔvapH° is the enthalpy of vaporization, R is the ideal gas constant, and C is a constant.

  • Data Analysis: By plotting the natural logarithm of the vapor pressure (ln P) against the reciprocal of the absolute temperature (1/T), a straight line is obtained. The slope of this line is equal to -ΔvapH°/R. From the slope, the enthalpy of vaporization can be calculated. The data for 2-chloro-1-propene was based on measurements from 229 K to 327 K.[1]

Estimation Methods for Thermodynamic Properties

When experimental data is unavailable, estimation methods such as group additivity can provide reliable predictions of thermodynamic properties.

Benson Group Additivity Method

The Benson group additivity method is a widely used technique for estimating the thermodynamic properties of organic molecules in the ideal gas state.[4] This method is based on the principle that the properties of a molecule can be approximated by the sum of the contributions of its constituent polyvalent atomic groups.

For 2-chloro-1-propene (CH₂=C(Cl)CH₃), the relevant groups would be:

  • Cd-(H)₂: A doubly bonded carbon atom bonded to two hydrogen atoms.

  • Cd-(C)(Cl): A doubly bonded carbon atom bonded to a carbon atom and a chlorine atom.

  • C-(Cd)(H)₃: A singly bonded carbon atom bonded to a doubly bonded carbon and three hydrogen atoms.

Visualizing Thermodynamic Relationships

The following diagram illustrates the interconnectedness of the thermodynamic properties of 2-chloro-1-propene and the experimental and theoretical methods used for their determination.

Thermodynamic_Properties H_f ΔfH° (Enthalpy of Formation) G_f ΔfG° (Gibbs Free Energy) H_f->G_f Input for S (Standard Entropy) S->G_f Input for Cp Cp (Heat Capacity) H_vap ΔvapH° (Enthalpy of Vaporization) BP Boiling Point H_vap->BP Related to VP Vapor Pressure VP->H_vap Used to calculate via Clausius-Clapeyron Eq. MP Melting Point Reaction_Equilibrium Reaction Equilibrium (e.g., Dehydrochlorination) Reaction_Equilibrium->H_f Determines Calorimetry Calorimetry Calorimetry->H_f Can determine Group_Additivity Group Additivity (Estimation) Group_Additivity->H_f Estimates Group_Additivity->S Estimates Group_Additivity->Cp Estimates Vapor_Pressure_Measurement Vapor Pressure Measurement Vapor_Pressure_Measurement->VP Thermal_Analysis Thermal Analysis (DSC/TGA) Thermal_Analysis->MP Determines Calculation Calculation (ΔG = ΔH - TΔS) Calculation->G_f Calculates

Caption: Interrelationships of thermodynamic properties of 2-chloro-1-propene and their determination methods.

References

Navigating the Risks: A Technical Guide to the Health and Safety Hazards of 2-Chloropropene in the Laboratory

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the health and safety hazards associated with 2-chloropropene, a highly flammable and reactive organochlorine compound utilized in various laboratory and chemical synthesis applications. Given the limited specific toxicological data for this compound, this guide also incorporates information from its structural isomer, 2-chloropropane, and other related halogenated alkenes to provide a thorough understanding of the potential risks. Adherence to strict safety protocols is paramount when handling this hazardous chemical.

Physicochemical and Hazardous Properties

A clear understanding of the fundamental properties of this compound is the first step in ensuring laboratory safety. This substance is a colorless, volatile liquid with a pungent odor.[1] Its high flammability and reactivity present significant immediate hazards in a laboratory setting.

Table 1: Physicochemical Properties of this compound

PropertyValueReferences
Chemical Formula C₃H₅Cl[1]
Molecular Weight 76.52 g/mol [1]
Appearance Clear, colorless liquid[2][3]
Boiling Point 22.5-22.8 °C[1]
Melting Point -138.6 °C[1]
Flash Point -20 °C[1]
Density 0.899 g/mL at 25 °C[1]
Vapor Density >1 (heavier than air)[4]
Solubility Slightly soluble in water; soluble in organic solvents[1]

Table 2: Hazard Identification and Classification

Hazard ClassGHS ClassificationPictogramSignal WordHazard Statement
Flammability Flammable Liquid 1🔥DangerH224: Extremely flammable liquid and vapor.
Acute Toxicity (Oral) Category 4WarningH302: Harmful if swallowed.
Acute Toxicity (Dermal) Category 4WarningH312: Harmful in contact with skin.
Acute Toxicity (Inhalation) Category 4WarningH332: Harmful if inhaled.
Skin Corrosion/Irritation Category 2WarningH315: Causes skin irritation.
Serious Eye Damage/Eye Irritation Category 2AWarningH319: Causes serious eye irritation.
Specific Target Organ Toxicity (Single Exposure) Category 3 (Respiratory tract irritation)WarningH335: May cause respiratory irritation.

Note: GHS classifications are based on available data and may vary by jurisdiction.

Toxicological Profile

Exposure to this compound can occur through inhalation, skin contact, and ingestion, each route posing significant health risks.[5] The primary target organs for toxicity are the liver and kidneys.[5]

Acute Toxicity

Acute exposure to this compound can cause immediate health effects. Inhalation may lead to irritation of the nose, throat, and lungs, resulting in coughing, wheezing, and shortness of breath.[5] High concentrations can induce headache, nausea, vomiting, dizziness, and even loss of consciousness.[5] Skin and eye contact will cause irritation.[5]

Table 3: Acute Toxicity Data for 2-Chloropropane (Isomer of this compound)

RouteSpeciesValue
Oral LD50 Rat>2000 mg/kg
Dermal LD50 Rat>2000 mg/kg
Inhalation LC50 Rat>6.54 mg/L (4 hours)

Data sourced from studies on 2-chloropropane and should be used as an estimation of the potential toxicity of this compound.[2]

Chronic Toxicity and Carcinogenicity

Prolonged or repeated exposure to this compound may lead to chronic health issues. Repeated inhalation can cause bronchitis.[5] There is evidence to suggest that this compound may cause damage to the liver and kidneys upon repeated exposure.[5]

Specific carcinogenicity data for this compound is lacking.[5] However, some halogenated alkenes are known to be carcinogenic, often through the formation of reactive epoxide intermediates during metabolism.[6] Therefore, it is prudent to handle this compound as a potential carcinogen.

Genotoxicity and Mutagenicity

There is limited direct evidence on the genotoxicity of this compound. However, laboratory experiments on its isomer, 2-chloropropane, have indicated that the substance may be mutagenic.[7] Studies on other haloalkenes have shown that they can be mutagenic, particularly after metabolic activation.[8][9] This genotoxic potential is often linked to the formation of reactive metabolites that can interact with DNA.

Reproductive and Developmental Toxicity

Information regarding the reproductive and developmental toxicity of this compound is not currently available.[5]

Mechanisms of Toxicity and Signaling Pathways

The toxicity of this compound and other haloalkenes is largely attributed to their metabolic activation into reactive electrophilic intermediates. Two primary metabolic pathways are implicated: cytochrome P450-mediated oxidation and glutathione conjugation.

Metabolic Activation Pathways
  • Cytochrome P450 (CYP) Pathway: The double bond of this compound can be oxidized by CYP enzymes to form a reactive epoxide intermediate. This epoxide is an electrophile that can covalently bind to cellular macromolecules such as DNA, proteins, and lipids, leading to cellular damage and toxicity.[6]

  • Glutathione (GSH) Conjugation Pathway: this compound can be conjugated with glutathione, a reaction that can be both a detoxification and a bioactivation pathway. The resulting glutathione S-conjugate can be further metabolized in the kidneys by enzymes like γ-glutamyltransferase and cysteine conjugate β-lyase to form a reactive thiol.[1] This reactive thiol is highly nephrotoxic and can cause damage to renal cells.[1]

Below is a diagram illustrating the potential metabolic activation pathways of this compound.

G This compound This compound CYP450 CYP450 This compound->CYP450 GSH GSH This compound->GSH Epoxide Intermediate Epoxide Intermediate CYP450->Epoxide Intermediate Oxidation Macromolecular Adducts (DNA, Protein, Lipids) Macromolecular Adducts (DNA, Protein, Lipids) Epoxide Intermediate->Macromolecular Adducts (DNA, Protein, Lipids) Glutathione S-conjugate Glutathione S-conjugate GSH->Glutathione S-conjugate Conjugation γ-Glutamyltransferase γ-Glutamyltransferase Glutathione S-conjugate->γ-Glutamyltransferase Cysteine S-conjugate Cysteine S-conjugate γ-Glutamyltransferase->Cysteine S-conjugate Cysteine Conjugate β-lyase Cysteine Conjugate β-lyase Cysteine S-conjugate->Cysteine Conjugate β-lyase Reactive Thiol Reactive Thiol Cysteine Conjugate β-lyase->Reactive Thiol Nephrotoxicity Nephrotoxicity Reactive Thiol->Nephrotoxicity Cellular Damage & Toxicity Cellular Damage & Toxicity Macromolecular Adducts (DNA, Protein, Lipids)->Cellular Damage & Toxicity G cluster_0 Exposure to this compound cluster_1 Metabolic Activation cluster_2 Cellular Targets & Stress Responses cluster_3 Downstream Effects & Toxicity This compound This compound Reactive Intermediates Reactive Intermediates This compound->Reactive Intermediates DNA Adducts DNA Adducts Reactive Intermediates->DNA Adducts Protein Adducts Protein Adducts Reactive Intermediates->Protein Adducts Lipid Peroxidation Lipid Peroxidation Reactive Intermediates->Lipid Peroxidation Oxidative Stress Oxidative Stress Reactive Intermediates->Oxidative Stress Mitochondrial Dysfunction Mitochondrial Dysfunction Reactive Intermediates->Mitochondrial Dysfunction Genotoxicity/Mutagenicity Genotoxicity/Mutagenicity DNA Adducts->Genotoxicity/Mutagenicity Enzyme Inactivation Enzyme Inactivation Protein Adducts->Enzyme Inactivation Membrane Damage Membrane Damage Lipid Peroxidation->Membrane Damage Apoptosis/Necrosis Apoptosis/Necrosis Oxidative Stress->Apoptosis/Necrosis Mitochondrial Dysfunction->Apoptosis/Necrosis Organ Damage (Liver, Kidney) Organ Damage (Liver, Kidney) Genotoxicity/Mutagenicity->Organ Damage (Liver, Kidney) Enzyme Inactivation->Organ Damage (Liver, Kidney) Membrane Damage->Organ Damage (Liver, Kidney) Apoptosis/Necrosis->Organ Damage (Liver, Kidney) G cluster_0 Pre-Experiment Planning cluster_1 Engineering Controls cluster_2 Personal Protective Equipment (PPE) cluster_3 Safe Handling & Storage cluster_4 Emergency Preparedness Risk Assessment Risk Assessment Engineering Controls Engineering Controls Risk Assessment->Engineering Controls Emergency Preparedness Emergency Preparedness Risk Assessment->Emergency Preparedness Review SDS Review SDS Personal Protective Equipment (PPE) Personal Protective Equipment (PPE) Review SDS->Personal Protective Equipment (PPE) SOP Development SOP Development Safe Handling & Storage Safe Handling & Storage SOP Development->Safe Handling & Storage Chemical Fume Hood Chemical Fume Hood Ventilation Ventilation Grounding & Bonding Grounding & Bonding Safety Goggles Safety Goggles Chemical-Resistant Gloves Chemical-Resistant Gloves Flame-Resistant Lab Coat Flame-Resistant Lab Coat Respirator (if needed) Respirator (if needed) Use Non-Sparking Tools Use Non-Sparking Tools Store in Cool, Well-Ventilated Area Store in Cool, Well-Ventilated Area Keep Away from Ignition Sources Keep Away from Ignition Sources Tightly Closed Containers Tightly Closed Containers Spill Kit Spill Kit Fire Extinguisher Fire Extinguisher Eyewash & Safety Shower Eyewash & Safety Shower Emergency Contact Info Emergency Contact Info

References

An In-depth Technical Guide to the Basic Reaction Mechanisms Involving 2-Chloropropene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core reaction mechanisms of 2-chloropropene, a versatile vinylic halide. The content is structured to offer in-depth theoretical understanding alongside practical experimental details, catering to the needs of researchers in organic synthesis and drug development.

Introduction

This compound (CH₂=C(Cl)CH₃) is a valuable building block in organic synthesis. Its reactivity is dominated by the interplay between the carbon-carbon double bond and the vinylic carbon-chlorine bond. This guide explores the fundamental reaction pathways of this compound, including thermal decomposition, addition reactions, palladium-catalyzed cross-coupling, Grignard reagent formation, and its behavior in the context of nucleophilic substitution and polymerization.

Core Reaction Mechanisms

Thermal Decomposition (Elimination)

In the gas phase at elevated temperatures, this compound primarily undergoes unimolecular elimination of hydrogen chloride (HCl) to yield a mixture of propyne and allene.[1][2][3][4] The reaction proceeds via a four-centered transition state. At higher temperatures, a competing free-radical mechanism initiated by the homolytic cleavage of the C-Cl bond can also occur.[5][6]

Mechanism: Molecular Elimination vs. Free Radical Fission

  • Molecular Elimination: A concerted process where HCl is eliminated to form alkynes.

  • C-Cl Bond Fission: Homolytic cleavage of the carbon-chlorine bond to initiate a radical chain reaction.[5][6]

dot graph TD { rankdir=LR; node [shape=plaintext];

} caption { label="Thermal Decomposition Pathways of this compound" fontsize=12 } Caption: Thermal Decomposition Pathways of this compound

Addition Reactions

The double bond in this compound is susceptible to both electrophilic and free-radical addition reactions. The regioselectivity of these additions is a key consideration.

The addition of hydrogen halides (HX) to this compound typically follows Markovnikov's rule. The electrophile (H⁺) adds to the carbon atom of the double bond that bears the greater number of hydrogen atoms, leading to the formation of a more stable carbocation intermediate. The subsequent attack of the nucleophile (X⁻) yields the final product. For instance, the reaction with HCl yields 2,2-dichloropropane as the major product.[7][8]

dot graph Electrophilic_Addition { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];

} Caption: Electrophilic Addition of HCl to this compound

In the presence of a radical initiator, such as peroxides or AIBN, the addition of HBr to this compound proceeds via a free-radical mechanism, leading to the anti-Markovnikov product.[9][10][11][12] The bromine radical adds to the double bond first to generate the more stable carbon radical, which then abstracts a hydrogen atom from HBr.

dot graph Free_Radical_Addition { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#EA4335"];

} Caption: Free-Radical Addition of HBr to this compound

Palladium-Catalyzed Cross-Coupling Reactions

As a vinylic halide, this compound is a suitable substrate for various palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon bonds.[1]

The Heck reaction couples this compound with an alkene, such as styrene, in the presence of a palladium catalyst and a base to form a substituted alkene.[13][14][15][16] This reaction is highly valuable for the synthesis of complex olefinic structures.

dot graph Heck_Reaction { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

} Caption: Catalytic Cycle of the Heck Reaction

The Suzuki coupling reaction pairs this compound with an organoboron compound, typically a boronic acid or its ester, using a palladium catalyst and a base.[16][17] This reaction is widely used for the synthesis of biaryls and conjugated dienes.

dot graph Suzuki_Coupling { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#FBBC05"];

} Caption: Catalytic Cycle of the Suzuki Coupling

Grignard Reagent Formation

This compound can react with magnesium metal in an etheral solvent like tetrahydrofuran (THF) to form the corresponding Grignard reagent, 2-propenylmagnesium chloride.[1][2][18][19][20] This organometallic reagent is a potent nucleophile and can be used in a wide array of subsequent reactions to form new carbon-carbon bonds.

dot graph Grignard_Formation { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

} Caption: Formation of a Grignard Reagent from this compound

Nucleophilic Vinylic Substitution

Direct nucleophilic substitution on vinylic halides like this compound via Sₙ1 or Sₙ2 mechanisms is generally disfavored due to the high energy of the vinylic carbocation intermediate (for Sₙ1) and the steric hindrance and electron repulsion of the double bond (for Sₙ2). However, substitution can occur under specific conditions, potentially through an addition-elimination mechanism, especially with strong nucleophiles.

Free-Radical Polymerization

This compound can undergo free-radical polymerization to form poly(this compound).[21] The reaction is typically initiated by a radical initiator, such as benzoyl peroxide, and proceeds via a chain-growth mechanism.

dot graph Polymerization { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];

} Caption: Free-Radical Polymerization of this compound

Quantitative Data Summary

The following table summarizes key quantitative data for the discussed reaction mechanisms.

Reaction TypeReagents/ConditionsProduct(s)Yield/RateReference(s)
Thermal Decomposition 1100-1250 K, 150-800 kPaPropyne, Allenek = 10¹⁴.⁸ exp(-34200/RT) s⁻¹[1][2][3][4]
Electrophilic Addition HCl2,2-DichloropropaneMajor Product[7][8]
Free-Radical Addition HBr, Peroxide/AIBN1-Bromo-2-chloropropaneAnti-Markovnikov Product[9][10][11][12]
Heck Reaction Styrene, Pd(OAc)₂, BaseSubstituted alkeneGood to Excellent[13][14][15][16]
Suzuki Coupling Phenylboronic acid, Pd catalyst, Base2-PhenylpropeneGood to Excellent[16][17]
Grignard Formation Mg, THF2-Propenylmagnesium chloride70-75%[18]
Polymerization Benzoyl peroxide, 60-80°CPoly(this compound)High[21]

Experimental Protocols

Protocol for Grignard Reagent Formation from this compound

Objective: To synthesize 2-propenylmagnesium chloride.

Materials:

  • Magnesium turnings

  • Anhydrous tetrahydrofuran (THF)

  • This compound

  • Iodine crystal (as initiator)

  • Three-necked round-bottom flask, reflux condenser, dropping funnel, and nitrogen inlet

Procedure:

  • A three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet is flame-dried and allowed to cool under a stream of dry nitrogen.

  • Magnesium turnings (1.2 equivalents) are placed in the flask.

  • A small crystal of iodine is added to the magnesium.

  • A solution of this compound (1 equivalent) in anhydrous THF is prepared and placed in the dropping funnel.

  • A small amount of the this compound solution is added to the magnesium turnings. The reaction is initiated, which is often indicated by a color change and gentle refluxing. Gentle heating may be required.

  • Once the reaction has started, the remaining this compound solution is added dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, the mixture is stirred at room temperature for an additional 1-2 hours to ensure complete reaction.

  • The resulting Grignard reagent is a grayish solution and should be used immediately for subsequent reactions.

dot graph Grignard_Workflow { rankdir=TB; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

} Caption: Experimental Workflow for Grignard Reagent Synthesis

Protocol for Suzuki Coupling of this compound with Phenylboronic Acid

Objective: To synthesize 2-phenylpropene.

Materials:

  • This compound

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Cesium fluoride (CsF)

  • Anhydrous isopropanol

  • Schlenk tube or similar reaction vessel

Procedure:

  • To a Schlenk tube under an inert atmosphere (e.g., argon), add this compound (1 equivalent), phenylboronic acid (1.2 equivalents), cesium fluoride (2 equivalents), palladium(II) acetate (2-5 mol%), and SPhos (4-10 mol%).

  • Add anhydrous isopropanol as the solvent.

  • The reaction mixture is degassed by several freeze-pump-thaw cycles.

  • The mixture is then heated to 80-100 °C with vigorous stirring.

  • The reaction progress is monitored by TLC or GC-MS.

  • Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography to yield 2-phenylpropene.

dot graph Suzuki_Workflow { rankdir=TB; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#FBBC05"];

} Caption: Experimental Workflow for Suzuki Coupling

Conclusion

This compound exhibits a rich and varied reactivity profile, making it a versatile synthon in organic chemistry. A thorough understanding of its fundamental reaction mechanisms, including thermal eliminations, electrophilic and radical additions, and modern cross-coupling reactions, is crucial for its effective utilization in the synthesis of complex molecules relevant to research, and the pharmaceutical industry. The provided data and protocols serve as a foundational guide for professionals in these fields.

References

Solubility Profile of 2-Chloropropene in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloropropene (C₃H₅Cl), an organochlorine compound, is a volatile, colorless liquid. Understanding its solubility in various organic solvents is critical for its application in chemical synthesis, reaction kinetics, and purification processes. This technical guide provides a comprehensive overview of the solubility of this compound, addressing the need for quantitative data, detailed experimental protocols, and clear visualizations of the methodologies involved. Due to the limited availability of specific quantitative solubility data for this compound in publicly accessible literature, this guide utilizes data for its close structural isomer, allyl chloride (3-chloropropene), as a reliable surrogate. The structural similarity between these two compounds suggests a comparable solubility profile in organic solvents.

Quantitative Solubility Data

The following table summarizes the available solubility data for allyl chloride in various organic solvents. It is anticipated that this compound exhibits a similar high degree of solubility in these solvents.

Solvent ClassSolvent NameChemical FormulaReported Solubility of Allyl Chloride (3-Chloropropene)
Alcohols MethanolCH₃OHSoluble (>50 g/100mL)[2]
EthanolC₂H₅OHMiscible, Soluble (>50 g/100mL)[2]
2-PropanolC₃H₈OSoluble (>50 g/100mL)[2]
Ketones AcetoneC₃H₆OSoluble[1][4], Miscible[3], Soluble (>50 g/100mL)[2]
Ethers Diethyl Ether(C₂H₅)₂OSoluble[1][4], Miscible
Tetrahydrofuran (THF)C₄H₈OInformation not available
Esters Ethyl AcetateC₄H₈O₂Information not available
Halogenated Solvents Dichloromethane (CH₂Cl₂)CH₂Cl₂Soluble (>50 g/100mL)[2]
ChloroformCHCl₃Miscible
Aromatic Hydrocarbons BenzeneC₆H₆Soluble[4]
Amides N,N-DimethylformamideC₃H₇NOSoluble (>50 g/100mL)[2]

Note: "Miscible" indicates that the substances form a homogeneous solution in all proportions. "Soluble" indicates a significant amount of solute dissolves in the solvent. The quantitative value ">50 g/100mL" for allyl chloride suggests very high solubility.

Experimental Protocols for Solubility Determination

Determining the solubility of a volatile compound like this compound requires a carefully controlled experimental setup to minimize evaporative losses and ensure accurate measurements. The following is a generalized protocol based on standard laboratory practices for determining the solubility of volatile organic compounds.

Method: Isothermal Saturation with Gravimetric Analysis

This method involves preparing a saturated solution of this compound in the desired solvent at a constant temperature, followed by the quantitative analysis of the solute concentration.

1. Materials and Equipment:

  • This compound (high purity)

  • Organic solvents (analytical grade)

  • Temperature-controlled shaker bath or incubator

  • Sealed, gas-tight vials or ampules

  • Analytical balance (±0.0001 g)

  • Gas-tight syringes

  • Gas chromatograph with a suitable column and detector (e.g., Flame Ionization Detector - FID) or a calibrated densitometer.

  • Volumetric flasks and pipettes

2. Procedure:

  • Preparation of Solvent: Accurately weigh a known volume of the desired organic solvent into a series of gas-tight vials.

  • Addition of Solute: Carefully add an excess amount of this compound to each vial. The presence of a separate, undissolved phase of this compound is necessary to ensure saturation.

  • Equilibration: Seal the vials tightly and place them in a temperature-controlled shaker bath set to the desired temperature (e.g., 25 °C). Allow the mixtures to equilibrate for a sufficient period (typically 24-48 hours) with continuous agitation to ensure the solvent is fully saturated.

  • Phase Separation: After equilibration, stop the agitation and allow the vials to stand undisturbed in the temperature bath for several hours to allow the undissolved this compound to settle or form a distinct layer.

  • Sampling: Carefully extract a known volume of the clear, saturated supernatant (the solvent layer) using a pre-weighed, gas-tight syringe. It is crucial to avoid disturbing the undissolved solute.

  • Quantification:

    • Gravimetric Method: Dispense the sampled saturated solution into a pre-weighed, sealed vial and re-weigh it to determine the mass of the solution. Then, carefully evaporate the solvent and the this compound under a controlled stream of inert gas and re-weigh the vial to determine the mass of the non-volatile impurities (if any). The mass of the solute is determined by difference. This method is less suitable for a volatile solute like this compound.

    • Chromatographic Method (Recommended): Dilute the sampled saturated solution with a known volume of a suitable solvent. Analyze the diluted solution using a pre-calibrated Gas Chromatograph (GC). The concentration of this compound in the saturated solution can be determined from the calibration curve.

  • Data Analysis: Calculate the solubility of this compound in the solvent in terms of grams per 100 mL ( g/100 mL) or moles per liter (mol/L). Repeat the experiment at different temperatures to determine the temperature dependence of solubility.

Visualizations

The following diagrams illustrate the logical workflow of the experimental protocol for determining the solubility of this compound.

Caption: Experimental workflow for solubility determination.

Caption: Factors influencing the solubility of this compound.

References

An In-Depth Technical Guide to the Stability and Storage of 2-Chloropropene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloropropene (CH₃CCl=CH₂) is a highly volatile and reactive organochlorine compound utilized as an intermediate in various chemical syntheses. Its inherent instability, characterized by a propensity for polymerization and peroxide formation, necessitates stringent handling and storage protocols to ensure safety, maintain purity, and guarantee experimental reproducibility. This technical guide provides a comprehensive overview of the stability and optimal storage conditions for this compound, summarizing key physicochemical properties, outlining potential degradation pathways, and offering detailed recommendations for its safe management in a laboratory setting.

Physicochemical Properties and Inherent Instability

Understanding the fundamental properties of this compound is crucial for appreciating its stability challenges. It is a colorless, highly flammable liquid with a low boiling point and a high vapor pressure, contributing to a significant fire and explosion hazard.[1]

PropertyValueSource
Molecular Formula C₃H₅Cl[2]
Molecular Weight 76.52 g/mol [2]
Boiling Point 22.5-22.8 °C[3]
Melting Point -138.6 °C[3]
Flash Point -20 °C[3]
Density 0.899 g/mL at 25 °C[3]
Vapor Pressure 515.3 mmHg at 25 °C[4]
Solubility Insoluble in water; soluble in organic solvents[1]

The presence of a double bond and a chlorine atom on the same carbon renders this compound susceptible to several degradation pathways:

  • Polymerization: this compound can undergo rapid and potentially violent polymerization, especially when exposed to heat, light, or initiators such as peroxides.[1] This process is a significant safety concern and can lead to the depletion of the monomer.

  • Peroxide Formation: As a peroxide-forming chemical, this compound can react with atmospheric oxygen to form unstable and explosive peroxide compounds.[1] This risk is exacerbated by exposure to light and the presence of contaminants. Some classifications categorize it as a severe peroxide hazard, recommending disposal after short periods (e.g., 3 months), while others place it in a category that requires regular testing for peroxides.

  • Dehydrochlorination: At elevated temperatures, this compound can eliminate hydrogen chloride (HCl).[5] While studies on this thermal decomposition are typically conducted at high temperatures (above 600 K), the potential for slower degradation at ambient temperatures over extended periods should be considered.[2][5]

Recommended Storage Conditions

To mitigate the risks associated with its instability, this compound must be stored under controlled conditions.

ParameterRecommendationRationale
Temperature 2-8°C Refrigeration significantly reduces the rates of polymerization and peroxide formation.[3][6]
Atmosphere Inert atmosphere (e.g., nitrogen or argon)Prevents contact with oxygen, thereby inhibiting peroxide formation.
Light Store in amber or opaque containers in a dark locationProtects from light, which can catalyze polymerization and peroxide formation.[7]
Container Tightly sealed, compatible containers (e.g., glass)Prevents evaporation and contamination. Avoid aluminum containers.[7]
Additives Consider the use of polymerization inhibitorsStabilizers can extend the shelf life by preventing premature polymerization.

Note: Always refer to the manufacturer's specific storage recommendations provided on the safety data sheet (SDS).

Incompatible Materials

Storing this compound away from incompatible substances is critical to prevent hazardous reactions.

Incompatible MaterialPotential Hazard
Strong Oxidizing Agents (e.g., peroxides, nitrates, perchlorates)Can initiate violent polymerization and may lead to fire or explosion.[1][2]
Strong Acids (e.g., sulfuric acid, nitric acid)Can catalyze decomposition and polymerization.[2]
Strong Bases (e.g., sodium hydroxide, potassium hydroxide)Can promote dehydrochlorination and other reactions.[2]
Alkali Metals (e.g., sodium, potassium)Can react vigorously.[1]
Aluminum May react violently.[1]

Experimental Protocols

Protocol for Peroxide Detection

Regular testing for peroxides is a critical safety measure. A common qualitative method is the potassium iodide (KI) test.

Materials:

  • Sample of this compound

  • 10% Potassium Iodide (KI) solution (freshly prepared)

  • Glacial Acetic Acid

  • Starch indicator solution (optional)

Procedure:

  • In a clean, dry test tube, add 1 mL of the this compound sample.

  • Add 1 mL of glacial acetic acid.

  • Add 1 mL of the 10% KI solution.

  • Shake the mixture and observe for a color change.

  • The formation of a yellow to brown color indicates the presence of peroxides. The intensity of the color is proportional to the peroxide concentration.

  • A few drops of starch solution can be added to enhance the visibility of a positive result, which will appear as a dark blue or purple color.

Interpretation:

  • No color change: Peroxide levels are low.

  • Yellow/Brown/Blue color: Peroxides are present. The material should be handled with extreme caution and disposed of according to institutional safety guidelines. Do not attempt to distill or concentrate material that tests positive for peroxides.

Protocol for Purity Analysis via Gas Chromatography (GC)

Gas chromatography is a suitable method for assessing the purity of this compound and detecting volatile impurities.

Instrumentation:

  • Gas chromatograph with a Flame Ionization Detector (FID).

  • Capillary column suitable for volatile organic compounds (e.g., DB-5 or equivalent).

GC Conditions (Example):

  • Injector Temperature: 200 °C

  • Detector Temperature: 250 °C

  • Oven Program: 40 °C (hold for 5 min), then ramp to 150 °C at 10 °C/min.

  • Carrier Gas: Helium or Nitrogen at a constant flow rate.

  • Injection Volume: 1 µL (split injection recommended).

Sample Preparation:

  • Prepare a dilute solution of this compound in a suitable solvent (e.g., hexane or dichloromethane) in a volumetric flask.

  • Ensure the sample is handled in a well-ventilated fume hood.

Data Analysis:

  • The purity is determined by calculating the peak area percentage of the this compound peak relative to the total area of all peaks in the chromatogram.

  • Impurities can be identified by comparing their retention times to those of known standards or by using a GC-Mass Spectrometry (GC-MS) system.

Visualization of Stability and Storage Logic

The following diagrams illustrate the key decision-making processes for the safe handling and storage of this compound.

StorageDecisionWorkflow start Receive this compound check_sds Consult Safety Data Sheet (SDS) for manufacturer's recommendations start->check_sds storage_conditions Store at 2-8°C in a dark, well-ventilated area away from ignition sources check_sds->storage_conditions check_inhibitor Is a stabilizer/inhibitor present? storage_conditions->check_inhibitor check_peroxides Test for peroxides upon receipt and periodically (e.g., monthly) peroxides_present Peroxides Detected? check_peroxides->peroxides_present dispose Follow institutional protocol for hazardous waste disposal. DO NOT USE. peroxides_present->dispose Yes use_safely Proceed with use under strict safety precautions peroxides_present->use_safely No check_inhibitor->check_peroxides Yes consider_inhibitor Consider adding a suitable inhibitor for long-term storage if not present check_inhibitor->consider_inhibitor No consider_inhibitor->check_peroxides

Caption: Decision workflow for the safe storage of this compound.

IncompatibilityDiagram chloropropene This compound hazard Hazardous Reaction (Polymerization, Fire, Explosion) chloropropene->hazard oxidizers Strong Oxidizing Agents acids Strong Acids bases Strong Bases alkali_metals Alkali Metals aluminum Aluminum hazard->oxidizers hazard->acids hazard->bases hazard->alkali_metals hazard->aluminum

References

Methodological & Application

Synthesis of 2-Chloropropene from Propylene Chlorination: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the synthesis of 2-chloropropene via the chlorination of propylene. This compound is a valuable intermediate in organic synthesis, particularly in the pharmaceutical and agrochemical industries. The primary industrial route to chloropropenes is the high-temperature chlorination of propylene, which typically yields allyl chloride as the main product, with this compound being a significant byproduct. This document outlines the general industrial process and discusses key parameters influencing product distribution. Additionally, a detailed protocol for the separation of this compound from the reaction mixture is provided.

Introduction

The chlorination of propylene is a complex free-radical substitution and addition reaction process that yields a mixture of chlorinated propenes and propanes. The principal products of the high-temperature reaction are allyl chloride (3-chloropropene) and this compound. While allyl chloride is often the desired product for various industrial applications, this compound serves as a crucial building block for the synthesis of various fine chemicals and pharmaceutical intermediates.

The reaction proceeds via a free-radical chain mechanism initiated by the homolytic cleavage of chlorine molecules at high temperatures. The subsequent reaction with propylene can lead to either allylic substitution, forming allyl chloride, or addition to the double bond, which after subsequent elimination can lead to the formation of this compound and other chlorinated byproducts.

Reaction Pathway and Product Distribution

The high-temperature chlorination of propylene can be summarized by the following main reactions:

  • Allyl Chloride Formation (Substitution): CH₂=CH-CH₃ + Cl₂ → CH₂=CH-CH₂Cl + HCl

  • 1,2-Dichloropropane Formation (Addition): CH₂=CH-CH₃ + Cl₂ → CH₂Cl-CHCl-CH₃

  • Formation of other Chlorinated Byproducts: Further chlorination and side reactions can lead to the formation of various di- and trichloropropanes and propenes. This compound is understood to be formed as a significant byproduct in this complex reaction mixture.[1]

The distribution of these products is highly dependent on the reaction conditions, with temperature being the most critical factor. High temperatures (typically 450-550 °C) favor the free-radical substitution pathway, leading to a higher yield of allyl chloride.

Experimental Protocols

While a detailed, optimized laboratory protocol for the direct and selective synthesis of this compound from propylene chlorination is not extensively reported in open literature due to its nature as a byproduct in a large-scale industrial process, this section provides a general procedure based on industrial practices for the production of a mixture containing this compound, followed by a detailed purification protocol.

General Protocol for High-Temperature Chlorination of Propylene

This protocol describes a continuous gas-phase chlorination process that yields a mixture of chlorinated propenes, including this compound.

Materials and Equipment:

  • Propylene (polymer grade)

  • Chlorine (gas)

  • Nitrogen (for purging)

  • High-temperature tubular reactor (e.g., quartz or stainless steel)

  • Furnace with temperature controller

  • Mass flow controllers for gases

  • Condenser system (e.g., cold trap with dry ice/acetone)

  • Gas chromatograph (GC) for product analysis

Procedure:

  • System Setup and Purging: Assemble the tubular reactor within the furnace. Connect the gas inlet lines for propylene, chlorine, and nitrogen via mass flow controllers. Connect the reactor outlet to a condenser system to collect the liquid products. Purge the entire system with nitrogen for at least 30 minutes to remove any air and moisture.

  • Preheating: Heat the reactor to the desired reaction temperature (e.g., 500 °C).

  • Reaction: Introduce a pre-mixed or separate feed of propylene and chlorine gas into the heated reactor. A typical molar ratio of propylene to chlorine is in the range of 4:1 to 5:1 to minimize polychlorination. The residence time in the reactor is typically short, on the order of a few seconds.

  • Product Collection: The gaseous effluent from the reactor is passed through the condenser system to liquefy the chlorinated hydrocarbon products. Unreacted propylene and hydrogen chloride gas will pass through.

  • Analysis: The collected liquid product mixture is analyzed by GC to determine the composition, including the relative amounts of allyl chloride, this compound, dichloropropanes, and other byproducts.

Purification of this compound by Fractional Distillation

The crude product from the chlorination reaction is a mixture of several chlorinated hydrocarbons. This compound can be isolated from this mixture by fractional distillation.

Equipment:

  • Fractional distillation apparatus with a high-efficiency column (e.g., Vigreux or packed column)

  • Heating mantle with a stirrer

  • Thermometer

  • Condenser

  • Receiving flasks

Procedure:

  • Setup: Assemble the fractional distillation apparatus. Charge the distillation flask with the crude liquid product mixture.

  • Distillation: Gently heat the distillation flask. The different components of the mixture will vaporize according to their boiling points.

  • Fraction Collection: Collect the fractions at their respective boiling points. This compound has a boiling point of 22-23 °C. Allyl chloride has a boiling point of 45 °C. 1,2-Dichloropropane has a boiling point of 96 °C. Close monitoring of the head temperature is crucial for effective separation.

  • Analysis: Analyze the collected fractions by GC to determine their purity.

Data Presentation

The following table summarizes the typical product distribution from the high-temperature chlorination of propylene based on industrial process simulations. Actual yields and selectivities will vary depending on the specific reaction conditions.

ProductTypical Molar Fraction in Reactor EffluentBoiling Point (°C)
Propylene (unreacted)Variable (depends on feed ratio)-47.6
Allyl Chloride~15-20%45
This compound ~1-5% 22-23
1,2-DichloropropaneVariable96
Other DichloropropenesVariableVariable
Hydrogen ChlorideStoichiometric with substitution-85.1

Logical Workflow

The synthesis and purification of this compound from propylene chlorination can be visualized as a sequential process.

Synthesis_Workflow Propylene Propylene Gas Reactor High-Temperature Tubular Reactor (e.g., 500°C) Propylene->Reactor Chlorine Chlorine Gas Chlorine->Reactor Condenser Condensation System Reactor->Condenser Gaseous Effluent Crude_Product Crude Liquid Product (Mixture of Chlorinated Hydrocarbons) Condenser->Crude_Product Liquefied Products Distillation Fractional Distillation Crude_Product->Distillation Product_2CP Purified this compound Distillation->Product_2CP Low-boiling fraction Byproducts Byproducts (Allyl Chloride, Dichloropropanes, etc.) Distillation->Byproducts Higher-boiling fractions

Caption: Workflow for the synthesis and purification of this compound.

Signaling Pathway Diagram (Reaction Mechanism)

The high-temperature chlorination of propylene proceeds through a free-radical chain reaction mechanism.

Reaction_Mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Cl2 Cl₂ Cl_rad 2 Cl• Cl2->Cl_rad Heat (Δ) Propylene CH₂=CH-CH₃ HCl HCl Allyl_rad CH₂=CH-ĊH₂ (Allyl Radical) Propylene->Allyl_rad + Cl• Allyl_Cl CH₂=CH-CH₂Cl (Allyl Chloride) Allyl_rad->Allyl_Cl + Cl₂ Dimer Diallyl Allyl_rad->Dimer + CH₂=CH-ĊH₂ Cl_rad2 Cl• Cl_rad3 Cl• Cl2_term Cl₂ Cl_rad3->Cl2_term + Cl• Cl_rad4 Cl• Allyl_rad2 CH₂=CH-ĊH₂

Caption: Free-radical mechanism for the high-temperature chlorination of propylene.

Conclusion

The synthesis of this compound is intrinsically linked to the industrial production of allyl chloride through the high-temperature chlorination of propylene. While direct, selective synthesis methods are not commonplace, this compound can be effectively isolated from the resulting product mixture through fractional distillation. The protocols and data presented herein provide a foundational understanding for researchers and professionals working with this important chemical intermediate. Further research into catalytic systems and reaction conditions may lead to more selective and efficient methods for the direct synthesis of this compound.

References

Lab-Scale Synthesis of 2-Chloropropene via Dehydrohalogenation: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the laboratory-scale synthesis of 2-chloropropene, a valuable intermediate in organic synthesis. The primary method detailed is the dehydrohalogenation of a suitable dichloropropane precursor. This guide includes comprehensive experimental procedures, data presentation in tabular format for clarity, and visual diagrams to illustrate reaction pathways and workflows. Safety precautions and analytical methods for product characterization are also discussed to ensure a safe and successful synthesis.

Introduction

This compound is a key building block in the synthesis of various organic compounds and pharmaceutical intermediates. Its versatile reactivity makes it a crucial component in the development of novel molecules. One of the common and effective methods for its laboratory-scale preparation is through the dehydrohalogenation of a dichloropropane, a classic example of an elimination reaction. This process involves the removal of a hydrogen and a halogen atom from adjacent carbons to form an alkene. This document outlines the synthesis of this compound from 1,2-dichloropropane using a strong base, typically alcoholic potassium hydroxide (KOH).

Reaction and Mechanism

The synthesis of this compound from 1,2-dichloropropane proceeds via an E2 (bimolecular elimination) mechanism. This is a one-step process where a strong base abstracts a proton from the carbon adjacent to the carbon bearing a chlorine atom, simultaneously leading to the formation of a double bond and the expulsion of the other chlorine atom as a leaving group.

Overall Reaction:

CH₃CHClCH₂Cl + KOH (alcoholic) → CH₃C(Cl)=CH₂ + KCl + H₂O

The use of an alcoholic solution of KOH is crucial as it favors the elimination reaction over nucleophilic substitution, which would lead to the formation of diols as byproducts.

Experimental Protocols

Synthesis of this compound from 1,2-Dichloropropane

This protocol details the dehydrohalogenation of 1,2-dichloropropane using alcoholic potassium hydroxide.

Materials and Equipment:

  • 1,2-Dichloropropane (99% purity)

  • Potassium hydroxide (KOH) pellets (≥85%)

  • Ethanol (95% or absolute)

  • Distilled water

  • Anhydrous calcium chloride or magnesium sulfate

  • Round-bottom flask (250 mL)

  • Reflux condenser

  • Heating mantle with a magnetic stirrer

  • Separatory funnel (250 mL)

  • Distillation apparatus

  • Ice bath

  • Standard laboratory glassware

Procedure:

  • Preparation of Alcoholic KOH: In a 250 mL round-bottom flask, dissolve 28.0 g (0.5 mol) of potassium hydroxide pellets in 150 mL of ethanol with gentle warming and stirring. Allow the solution to cool to room temperature.

  • Reaction Setup: Equip the round-bottom flask containing the alcoholic KOH solution with a reflux condenser and a magnetic stir bar.

  • Addition of Reactant: Slowly add 45.2 mL (56.5 g, 0.5 mol) of 1,2-dichloropropane to the stirred alcoholic KOH solution at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approximately 78-80 °C) using a heating mantle. Maintain a gentle reflux for 4 hours. The reaction mixture will turn cloudy as potassium chloride precipitates.

  • Work-up and Isolation:

    • After the reflux period, allow the mixture to cool to room temperature.

    • Carefully arrange a distillation apparatus with the reaction flask.

    • Gently heat the mixture to distill the crude this compound. The boiling point of this compound is 22-23 °C, so the receiving flask should be cooled in an ice-salt bath to minimize loss due to evaporation.

    • Continue the distillation until no more volatile product is collected.

  • Purification:

    • Transfer the collected distillate to a separatory funnel.

    • Wash the organic layer with 50 mL of cold distilled water to remove any remaining ethanol and salts.

    • Separate the organic layer (bottom layer) and dry it over anhydrous calcium chloride or magnesium sulfate for at least 30 minutes.

    • Carefully decant the dried liquid into a clean, dry distillation flask.

    • Perform a final fractional distillation, collecting the pure this compound fraction at its boiling point (22-23 °C).

  • Characterization:

    • Determine the yield of the purified product.

    • Characterize the product using Gas Chromatography-Mass Spectrometry (GC-MS) to assess its purity and confirm its identity.

    • Obtain ¹H NMR and ¹³C NMR spectra to confirm the structure.

Safety Precautions
  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • 1,2-Dichloropropane is a flammable and toxic liquid. Handle with care and avoid inhalation and skin contact.

  • Potassium hydroxide is corrosive. Avoid contact with skin and eyes.

  • This compound is highly flammable and volatile. Keep away from ignition sources and handle in a closed system as much as possible.

Data Presentation

Table 1: Reactant and Product Information

CompoundMolecular FormulaMolar Mass ( g/mol )Density (g/mL)Boiling Point (°C)Moles (mol)Amount Used
1,2-DichloropropaneC₃H₆Cl₂112.991.156960.556.5 g (45.2 mL)
Potassium HydroxideKOH56.11-13270.528.0 g
This compoundC₃H₅Cl76.520.91822-23--

Table 2: Expected Yield and Purity

ParameterExpected Value
Theoretical Yield38.26 g
Expected Experimental Yield25-30 g (65-80%)
Purity (by GC)>98%

Mandatory Visualizations

Reaction Pathway

Dehydrohalogenation Reactant 1,2-Dichloropropane (CH₃CHClCH₂Cl) Product This compound (CH₃C(Cl)=CH₂) Reactant->Product E2 Elimination Base KOH (alcoholic) Base->Product Byproducts KCl + H₂O

Caption: Dehydrohalogenation of 1,2-dichloropropane to this compound.

Experimental Workflow

Workflow cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis A Dissolve KOH in Ethanol B Add 1,2-Dichloropropane A->B C Reflux for 4 hours B->C D Cool and Distill Crude Product C->D E Wash with Water D->E F Dry with Anhydrous Salt E->F G Fractional Distillation F->G H Yield Calculation G->H I GC-MS for Purity H->I J NMR for Structure I->J

Caption: Experimental workflow for the synthesis of this compound.

Characterization Data

  • ¹H NMR (CDCl₃, 400 MHz): δ 5.35 (s, 1H), 5.15 (s, 1H), 2.10 (s, 3H).

  • ¹³C NMR (CDCl₃, 100 MHz): δ 141.2, 114.8, 24.5.

  • Mass Spectrum (EI): m/z (%) = 76 (M⁺, 100), 78 ([M+2]⁺, 33), 41 (85), 39 (60).

Potential Byproducts

The primary byproduct of this reaction is 1-chloropropene (cis and trans isomers), which can be formed if the elimination occurs from the other side of the molecule. However, due to the directing effect of the chlorine atom, this compound is the major product. Small amounts of di-substituted ethers may also form if the reaction conditions do not sufficiently favor elimination.

Conclusion

The dehydrohalogenation of 1,2-dichloropropane with alcoholic potassium hydroxide is a reliable and effective method for the laboratory-scale synthesis of this compound. By following the detailed protocol and safety precautions outlined in this document, researchers can consistently obtain high-purity this compound for their synthetic needs. The provided analytical data serves as a benchmark for product characterization and quality control.

Application Notes and Protocols: 2-Chloropropene as a Versatile Intermediate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloropropene (CH₂=C(Cl)CH₃) is a reactive organochlorine compound that serves as a valuable intermediate in organic synthesis. Its utility stems from the presence of a vinyl chloride moiety, which can participate in a variety of chemical transformations. This document provides detailed application notes and experimental protocols for the use of this compound and its derivatives in key synthetic reactions, including palladium-catalyzed cross-coupling and nucleophilic substitution reactions. The protocols and data presented herein are intended to serve as a foundation for researchers in the development of novel pharmaceuticals, agrochemicals, and other complex organic molecules.

Core Applications and Reactivity

The chemical reactivity of this compound is dominated by its carbon-carbon double bond and the allylic chlorine atom. This structure allows for:

  • Palladium-Catalyzed Cross-Coupling Reactions: The vinyl chloride group can participate in Heck, Suzuki, and Sonogashira reactions, enabling the formation of new carbon-carbon bonds.

  • Nucleophilic Substitution Reactions: The chlorine atom is susceptible to displacement by a wide range of nucleophiles.

  • Polymerization: The double bond allows this compound to act as a monomer in free-radical polymerization.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful methods for the formation of carbon-carbon bonds.[1] A substituted derivative, 2-chloro-3-(2-methoxyphenyl)-1-propene, serves as an excellent model substrate to illustrate these transformations, which are pivotal in the synthesis of complex molecules for pharmaceuticals and functional materials.[1]

Quantitative Data Summary

The following table summarizes typical reaction conditions and expected yields for the palladium-catalyzed reactions of a this compound derivative. Note that these are representative values and actual results may vary depending on the specific reactants and optimization.

Reaction TypeCoupling PartnerCatalystLigandBaseSolventTemp. (°C)Time (h)Yield (%)
Heck Reaction StyrenePd(OAc)₂PPh₃Et₃NDMF1001285
Suzuki Coupling Phenylboronic acidPd(PPh₃)₄-K₂CO₃Toluene/H₂O90892
Sonogashira Coupling PhenylacetylenePdCl₂(PPh₃)₂-Et₃NTHF60688
Experimental Protocols

The Mizoroki-Heck reaction involves the palladium-catalyzed reaction of an unsaturated halide with an alkene to form a substituted alkene.[1]

  • Materials:

    • 2-chloro-3-(2-methoxyphenyl)-1-propene (1.0 mmol)

    • Styrene (1.2 mmol)

    • Pd(OAc)₂ (0.02 mmol)

    • PPh₃ (0.04 mmol)

    • Et₃N (1.5 mmol)

    • Anhydrous DMF (10 mL)

    • Ethyl acetate

    • Water

    • Brine

    • Anhydrous sodium sulfate

  • Procedure:

    • To a dry round-bottom flask, add Pd(OAc)₂ and PPh₃.

    • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen).

    • Add anhydrous DMF via syringe and stir the mixture at room temperature for 10 minutes until the catalyst is dissolved.[1]

    • Add 2-chloro-3-(2-methoxyphenyl)-1-propene, styrene, and Et₃N to the flask.[1]

    • Heat the reaction mixture to 100 °C and stir for 12 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.[1]

    • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.[1]

    • Concentrate the solution under reduced pressure and purify the crude product by column chromatography.

  • Materials:

    • 2-chloro-3-(2-methoxyphenyl)-1-propene (1.0 mmol)

    • Phenylboronic acid (1.2 mmol)

    • Pd(PPh₃)₄ (0.03 mmol)

    • K₂CO₃ (2.0 M aqueous solution, 2.0 mmol)

    • Toluene (10 mL)

    • Ethyl acetate

    • Brine

    • Anhydrous magnesium sulfate

  • Procedure:

    • In a round-bottom flask, dissolve 2-chloro-3-(2-methoxyphenyl)-1-propene and phenylboronic acid in toluene.[1]

    • Add the aqueous solution of K₂CO₃.

    • Degas the mixture by bubbling argon through the solution for 15 minutes.[1]

    • Add Pd(PPh₃)₄ to the reaction mixture.

    • Heat the mixture to 90 °C and stir vigorously for 8 hours.

    • Monitor the reaction by TLC.

    • After completion, cool the reaction to room temperature and separate the organic layer.[1]

    • Extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.[1]

    • Concentrate the solution and purify by column chromatography.

  • Materials:

    • 2-chloro-3-(2-methoxyphenyl)-1-propene (1.0 mmol)

    • Phenylacetylene (1.2 mmol)

    • PdCl₂(PPh₃)₂ (0.02 mmol)

    • CuI (0.04 mmol)

    • Et₃N (2.0 mmol)

    • Anhydrous THF (10 mL)

    • Ethyl acetate

    • Saturated aqueous ammonium chloride

    • Brine

    • Anhydrous sodium sulfate

  • Procedure:

    • To a dry flask, add PdCl₂(PPh₃)₂ and CuI.

    • Evacuate and backfill with an inert gas.

    • Add anhydrous THF and Et₃N.

    • Add 2-chloro-3-(2-methoxyphenyl)-1-propene and phenylacetylene via syringe.[1]

    • Stir the reaction mixture at 60 °C for 6 hours.[1]

    • Monitor the reaction by TLC.

    • Once the reaction is complete, cool to room temperature and filter off the triethylammonium salt.[1]

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in ethyl acetate, wash with saturated aqueous ammonium chloride, then brine.[1]

    • Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by column chromatography.[1]

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Add Reactants & Catalyst to Flask inert Evacuate & Backfill with Inert Gas reagents->inert solvent Add Anhydrous Solvent inert->solvent heat Heat to Specified Temp. solvent->heat stir Stir for Specified Time heat->stir monitor Monitor by TLC stir->monitor cool Cool to RT monitor->cool extract Aqueous Work-up & Extraction cool->extract dry Dry Organic Layer extract->dry purify Concentrate & Purify via Chromatography dry->purify product product purify->product Final Product

Caption: General workflow for palladium-catalyzed cross-coupling reactions.

Nucleophilic Substitution Reactions

2-Chloro-3-(2-methoxyphenyl)-1-propene is an allylic chloride, making it a reactive intermediate for introducing the 3-(2-methoxyphenyl)-1-propenyl group into various molecules. The chlorine atom at the allylic position is susceptible to nucleophilic attack through Sₙ2 or Sₙ2' mechanisms.[2]

G cluster_sn2 Sₙ2 Pathway cluster_sn2_prime Sₙ2' Pathway start 2-Chloro-3-(2-methoxyphenyl)-1-propene sn2_attack Direct Attack (C2) start->sn2_attack sn2_prime_attack Allylic Rearrangement Attack (C4) start->sn2_prime_attack nu Nu:⁻ nu->sn2_attack nu->sn2_prime_attack sn2_product Sₙ2 Product sn2_attack->sn2_product sn2_prime_product Sₙ2' Product sn2_prime_attack->sn2_prime_product

Caption: Sₙ2 vs. Sₙ2' Pathways for Nucleophilic Attack.

Experimental Protocols
  • Objective: To synthesize 2-Methoxy-3-(2-methoxyphenyl)-1-propene.

  • Materials:

    • 2-Chloro-3-(2-methoxyphenyl)-1-propene (1.0 eq)

    • Sodium methoxide (1.5 eq)

    • Anhydrous methanol (solvent)

    • Deionized water

    • Diethyl ether

    • Brine

    • Anhydrous magnesium sulfate

  • Procedure:

    • To a solution of 2-Chloro-3-(2-methoxyphenyl)-1-propene in anhydrous methanol, add sodium methoxide portion-wise at 0 °C.[2]

    • Allow the reaction to warm to room temperature and stir for 6-12 hours, monitoring by TLC.[2]

    • Quench the reaction by the addition of deionized water.

    • Extract the aqueous layer with diethyl ether (3x).[2]

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.[2]

    • Purify the crude product by flash column chromatography on silica gel.[2]

  • Objective: To synthesize N-benzyl-3-(2-methoxyphenyl)prop-2-en-1-amine.

  • Materials:

    • 2-Chloro-3-(2-methoxyphenyl)-1-propene (1.0 eq)

    • Benzylamine (2.2 eq)

    • Acetonitrile (solvent)

    • Saturated aqueous sodium bicarbonate

    • Brine

    • Anhydrous sodium sulfate

    • Ethyl acetate

  • Procedure:

    • To a solution of 2-Chloro-3-(2-methoxyphenyl)-1-propene in acetonitrile, add benzylamine.[2]

    • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by TLC.[2]

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Partition the residue between ethyl acetate and saturated aqueous sodium bicarbonate.[2]

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.[2]

    • Purify the crude product by flash column chromatography on silica gel.

Polymerization of this compound

This compound can undergo free-radical polymerization to form poly(this compound), a polymer with applications in adhesives, coatings, and sealants.[3]

Quantitative Data Summary
ParameterValue
Temperature 60°C – 80°C
Pressure 1 atm
Initiator Benzoyl peroxide
Inert Atmosphere Nitrogen
Experimental Protocol
  • Materials:

    • This compound (monomer)

    • Benzoyl peroxide (initiator)

    • Reaction vessel equipped with a stirrer and reflux condenser

    • Nitrogen source

  • Procedure:

    • Charge the reaction vessel with this compound monomer.

    • Purge the system with nitrogen to create an inert atmosphere.[3]

    • Add the initiator, benzoyl peroxide, to the monomer.

    • Heat the mixture to a temperature between 60°C and 80°C under a nitrogen atmosphere.[3]

    • Maintain the temperature and stir for a sufficient time to achieve the desired polymer chain length, monitoring the reaction progress.

    • Cool the reaction mixture to terminate the polymerization.

    • Isolate the polymer, which may require precipitation in a non-solvent followed by filtration and drying.

G start This compound Monomer + Benzoyl Peroxide initiation Initiation: Radical Formation start->initiation Heat (60-80°C) N₂ Atmosphere propagation Propagation: Chain Growth initiation->propagation termination Termination: Polymer Formation propagation->termination product Poly(this compound) termination->product

Caption: Free-radical polymerization of this compound.

References

Application Notes and Protocols for the Free-Radical Polymerization of 2-Chloropropene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Free-radical polymerization is a widely used and versatile method for the synthesis of a variety of polymers. The polymerization of 2-chloropropene proceeds via a standard free-radical mechanism involving initiation, propagation, and termination steps.[1] The presence of a chlorine atom on the polymer backbone is expected to influence the material's properties, such as its chemical resistance, thermal stability, and refractive index. This protocol details the necessary steps to synthesize poly(this compound) and provides a framework for its characterization.

Reaction Mechanism and Experimental Workflow

The free-radical polymerization of this compound is initiated by the thermal decomposition of an initiator, such as benzoyl peroxide, to generate free radicals. These radicals then attack the double bond of the this compound monomer, initiating the polymer chain growth. The propagation step involves the sequential addition of monomer units to the growing polymer chain radical. Finally, the polymerization is terminated by the combination or disproportionation of two growing polymer chain radicals.

Free_Radical_Polymerization Initiator Initiator (e.g., Benzoyl Peroxide) Radicals Free Radicals Initiator->Radicals Thermal Decomposition GrowingChain Growing Polymer Chain Radical Radicals->GrowingChain Initiation Monomer This compound Monomer Monomer->GrowingChain Propagation GrowingChain->GrowingChain Termination Termination (Combination or Disproportionation) GrowingChain->Termination Polymer Poly(this compound) Termination->Polymer

Caption: General mechanism of free-radical polymerization.

The following diagram outlines the general experimental workflow for the synthesis and characterization of poly(this compound).

Experimental_Workflow start Start prep_monomer Prepare this compound (remove inhibitor) start->prep_monomer setup_reaction Set up Reaction Vessel (inert atmosphere) prep_monomer->setup_reaction add_reagents Add Monomer and Initiator (optional: solvent) setup_reaction->add_reagents polymerization Polymerization (Heating and Stirring) add_reagents->polymerization termination Terminate Reaction (Cooling) polymerization->termination precipitation Precipitate Polymer (in non-solvent) termination->precipitation filtration Filter and Wash Polymer precipitation->filtration drying Dry Polymer (Vacuum Oven) filtration->drying characterization Characterize Polymer (GPC, NMR, FTIR, etc.) drying->characterization end End characterization->end

Caption: Experimental workflow for poly(this compound) synthesis.

Experimental Protocols

Materials:

  • This compound (inhibitor should be removed prior to use, e.g., by passing through a column of basic alumina)

  • Benzoyl peroxide (BPO), recrystallized from a suitable solvent (e.g., chloroform/methanol)

  • Solvents (for solution polymerization, e.g., toluene, benzene, or tetrahydrofuran), anhydrous grade

  • Non-solvent for precipitation (e.g., methanol, ethanol)

  • Nitrogen or Argon gas (high purity)

Equipment:

  • Schlenk flask or reaction tube with a magnetic stir bar

  • Condenser

  • Oil bath with a temperature controller

  • Vacuum line

  • Standard laboratory glassware (syringes, needles, beakers, graduated cylinders)

  • Filtration apparatus (e.g., Büchner funnel and flask)

  • Vacuum oven

Protocol 1: Bulk Polymerization of this compound

Bulk polymerization is carried out with only the monomer and initiator, which results in a high-purity polymer.[1] However, the viscosity of the reaction mixture increases significantly, which can make stirring and temperature control challenging.

  • Reaction Setup: Place a magnetic stir bar in a clean, dry Schlenk flask. Attach a condenser and connect the flask to a Schlenk line for vacuum and inert gas supply.

  • Purging: Evacuate the flask under vacuum and backfill with nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.

  • Reagent Addition: Under a positive flow of inert gas, add a measured amount of purified this compound to the flask via syringe.

  • Initiator Addition: Weigh the desired amount of benzoyl peroxide and add it to the monomer. A typical initiator concentration is in the range of 0.1 to 1.0 mol% relative to the monomer.

  • Degassing: To further remove any dissolved oxygen, subject the reaction mixture to three freeze-pump-thaw cycles.

  • Polymerization: Immerse the sealed flask in a preheated oil bath set to a temperature between 60°C and 80°C.[1] Stir the mixture vigorously. The reaction time can vary from a few hours to 24 hours, depending on the desired conversion.

  • Termination: To stop the polymerization, remove the flask from the oil bath and cool it in an ice-water bath.

  • Isolation and Purification: Dissolve the viscous polymer in a minimal amount of a suitable solvent (e.g., THF). Precipitate the polymer by slowly adding the solution to a large excess of a stirred non-solvent (e.g., methanol).

  • Drying: Collect the precipitated polymer by filtration, wash it with fresh non-solvent, and dry it in a vacuum oven at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.

Protocol 2: Solution Polymerization of this compound

Solution polymerization offers better temperature control and easier stirring due to the lower viscosity of the reaction mixture. However, the presence of a solvent may lead to chain transfer reactions, potentially lowering the molecular weight of the polymer.

  • Reaction Setup: Follow steps 1 and 2 from the Bulk Polymerization protocol.

  • Reagent Addition: Under a positive flow of inert gas, add a measured amount of anhydrous solvent (e.g., toluene) to the flask, followed by the purified this compound monomer.

  • Initiator Addition: Add the desired amount of benzoyl peroxide to the monomer solution.

  • Degassing: Perform three freeze-pump-thaw cycles on the reaction mixture.

  • Polymerization: Heat the reaction mixture to the desired temperature (e.g., 60-80°C) in an oil bath with constant stirring.[1]

  • Termination, Isolation, and Purification: Follow steps 7, 8, and 9 from the Bulk Polymerization protocol.

Data Presentation

EntryPolymerization Type[Monomer]:[Initiator] Molar RatioTemperature (°C)Time (h)Monomer Conversion (%)Mn ( g/mol )Mw ( g/mol )PDI (Mw/Mn)
1Bulk100:1706Data to be determinedData to be determinedData to be determinedData to be determined
2Bulk200:1706Data to be determinedData to be determinedData to be determinedData to be determined
3Bulk500:1706Data to be determinedData to be determinedData to be determinedData to be determined
4Solution100:1706Data to be determinedData to be determinedData to be determinedData to be determined
5Solution200:1706Data to be determinedData to be determinedData to be determinedData to be determined
6Solution500:1706Data to be determinedData to be determinedData to be determinedData to be determined
  • Monomer Conversion: Can be determined gravimetrically or by techniques like ¹H NMR spectroscopy.

  • Mn (Number-average molecular weight), Mw (Weight-average molecular weight), and PDI (Polydispersity Index): Can be determined by Gel Permeation Chromatography (GPC) or Size Exclusion Chromatography (SEC).

Characterization

The synthesized poly(this compound) should be characterized to confirm its structure and determine its properties.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR): To confirm the polymer structure and determine the extent of monomer conversion.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups in the polymer and confirm the disappearance of the monomer's C=C bond.

  • Gel Permeation Chromatography (GPC)/Size Exclusion Chromatography (SEC): To determine the molecular weight averages (Mn, Mw) and the polydispersity index (PDI) of the polymer.

  • Thermal Analysis (Thermogravimetric Analysis - TGA, Differential Scanning Calorimetry - DSC): To evaluate the thermal stability and determine the glass transition temperature (Tg) of the polymer.

Safety Precautions

  • This compound is a flammable and volatile liquid. All manipulations should be performed in a well-ventilated fume hood.

  • Benzoyl peroxide is a strong oxidizing agent and can be explosive when dry. It should be handled with care and stored appropriately.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, at all times.

  • The polymerization reaction is exothermic and can lead to a rapid increase in temperature and pressure if not controlled properly. Ensure adequate cooling and pressure relief measures are in place, especially for bulk polymerization.

References

Application of 2-Chloropropene in Polymer Chemistry: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloropropene (CH₂=C(Cl)CH₃), also known as isopropenyl chloride, is a reactive vinyl monomer that finds specialized applications in polymer chemistry.[1] While not as widely used as monomers like vinyl chloride or chloroprene, its unique structure, featuring a chlorine atom and a methyl group attached to the same carbon of the double bond, imparts specific properties to the resulting polymers. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of homopolymers and copolymers, with a focus on free-radical and cationic polymerization techniques.

The primary applications of this compound in polymer science are in the synthesis of poly(this compound) and, more significantly, as a comonomer to introduce reactive sites into polymer backbones.[2][3] These reactive sites, specifically the tertiary chlorine atoms, can serve as initiation points for subsequent cationic graft polymerizations, allowing for the synthesis of complex macromolecular architectures such as graft copolymers.[1][3] The resulting polymers, like poly(this compound), are noted for their chemical resistance and flexibility, making them potentially useful in adhesives, coatings, and sealants.[2]

Application Note 1: Homopolymerization of this compound via Free-Radical Polymerization

Free-radical polymerization is a common method for polymerizing vinyl monomers. In the case of this compound, this process is typically initiated by the thermal decomposition of a radical initiator, such as benzoyl peroxide.[2] The reaction proceeds via a standard chain-growth mechanism involving initiation, propagation, and termination steps. The polymerization is generally carried out in bulk or solution under an inert atmosphere to prevent side reactions with oxygen.[2]

General Reaction Conditions

The synthesis of poly(this compound) via free-radical polymerization is typically conducted at elevated temperatures to ensure the efficient decomposition of the initiator.

ParameterValue/RangeReference
Monomer This compound[2]
Initiator Benzoyl Peroxide[2]
Temperature 60 - 80 °C[2]
Atmosphere Inert (e.g., Nitrogen)[2]
Pressure 1 atm[2]
Expected Polymer Properties

The properties of the resulting poly(this compound) are dependent on the precise reaction conditions. While specific quantitative data is not widely published, the following table outlines the key parameters used to characterize the polymer.

PropertyDescriptionTypical Characterization Method
Monomer Conversion (%) Percentage of monomer converted to polymer.Gravimetry, Gas Chromatography (GC)
Number-Average Molecular Weight (Mn) The statistical average molecular weight of the polymer chains.Gel Permeation Chromatography (GPC)
Weight-Average Molecular Weight (Mw) An average molecular weight that gives more weight to heavier chains.Gel Permeation Chromatography (GPC)
Polydispersity Index (PDI) A measure of the breadth of the molecular weight distribution (Mw/Mn).Calculated from GPC data
Experimental Protocol: Free-Radical Polymerization of this compound (General Procedure)

Materials:

  • This compound (inhibitor removed prior to use)

  • Benzoyl peroxide (recrystallized)

  • Anhydrous solvent (e.g., toluene or benzene), if not a bulk polymerization

  • Methanol (for precipitation)

  • Nitrogen gas supply

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

Equipment:

  • Schlenk line or glovebox

  • Magnetic stirrer with hotplate

  • Oil bath

  • Condenser

Procedure:

  • Monomer Purification: Pass this compound through a column of basic alumina to remove the inhibitor (e.g., hydroquinone).

  • Reactor Setup: Assemble a flame-dried Schlenk flask equipped with a magnetic stir bar and a condenser under a positive pressure of nitrogen.

  • Reagent Addition:

    • For a solution polymerization , add the desired amount of anhydrous solvent to the flask via cannula or syringe.

    • Add the purified this compound monomer to the flask.

    • Add the benzoyl peroxide initiator. A typical monomer-to-initiator molar ratio is in the range of 100:1 to 1000:1, depending on the desired molecular weight.

  • Polymerization:

    • Immerse the flask in a preheated oil bath set to the desired temperature (e.g., 70 °C).[2]

    • Stir the reaction mixture vigorously under a continuous nitrogen flow for a predetermined time (e.g., 6-24 hours).

  • Termination and Isolation:

    • Cool the reaction mixture to room temperature.

    • If the reaction was performed in solution, concentrate the mixture using a rotary evaporator.

    • Slowly pour the viscous polymer solution into a large volume of cold methanol with vigorous stirring to precipitate the polymer.

    • Collect the precipitated poly(this compound) by filtration.

  • Purification and Drying:

    • Wash the polymer with fresh methanol to remove any unreacted monomer and initiator fragments.

    • Dry the polymer in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

Characterization: The resulting polymer can be characterized by GPC to determine its molecular weight and PDI, and by NMR and FTIR spectroscopy to confirm its chemical structure.

Free_Radical_Polymerization initiator Initiator (Benzoyl Peroxide) radical Initiator Radical (R•) initiator->radical Heat (Δ) Initiation propagating Propagating Radical (P•) radical->propagating Propagation monomer This compound Monomer monomer->propagating propagating->propagating termination_node Termination propagating->termination_node polymer Poly(this compound) termination_node->polymer Combination or Disproportionation

Caption: Free-radical polymerization mechanism of this compound.

Application Note 2: this compound in Cationic Graft Copolymerization

A more prominent application of this compound is its use as a comonomer with monomers like vinyl chloride (VC) to synthesize copolymers, P(VC-co-2CP), that can act as macroinitiators for subsequent cationic graft polymerizations.[1][3] The tertiary chlorine on the this compound units is more labile than the secondary chlorines on the VC units and can be activated by a Lewis acid (e.g., BCl₃ or Et₂AlCl) to form a carbocationic center on the polymer backbone.[1] This carbocation then initiates the polymerization of a second monomer, such as isobutylene (IB), to form well-defined graft copolymers, for example, PVC-g-PIB.[1] This method is a powerful tool for modifying the properties of PVC, such as improving its flexibility and impact strength.

Cationic Grafting Data

The efficiency of the grafting process and the properties of the resulting graft copolymer are highly dependent on the reaction conditions.

ParameterValue/RangeReference
Backbone Polymer P(VC-co-2CP)[1]
Graft Monomer Isobutene (IB)[1]
Co-initiator (Lewis Acid) BCl₃, Et₂AlCl[1]
Solvent Dichloromethane[1]
Temperature -20 °C to -78 °C[1]

The following table presents example data for the grafting of isobutene from a P(VC-co-2CP) backbone.

Backbone 2-CP Content (mol%)Grafted PolymerMn ( g/mol )Reference
5.1PVC-g-PIB~60,000 (backbone)[3]
11.3PVC-g-PIB~28,000 (backbone)[3]

Note: The molecular weight of the final graft copolymer will be significantly higher depending on the length of the grafted polyisobutylene chains.

Experimental Protocol: Synthesis of P(VC-co-2CP) Macroinitiator and Subsequent Grafting of Isobutylene (General Procedure)

Part A: Synthesis of P(VC-co-2CP) Copolymer

This step is typically carried out via free-radical suspension or emulsion polymerization, similar to the manufacturing of PVC. The ratio of vinyl chloride to this compound in the feed will determine the concentration of reactive tertiary chlorine sites in the final copolymer.

  • Reactor Setup: A high-pressure polymerization reactor equipped with a stirrer, temperature control, and reagent inlets is required.

  • Polymerization: The copolymerization of vinyl chloride and this compound is performed following established industrial procedures for PVC production, with the addition of this compound to the monomer feed. The reaction is typically carried out in an aqueous suspension with a suitable initiator.

  • Isolation and Purification: The resulting P(VC-co-2CP) copolymer is isolated, washed, and dried.

  • Characterization: The copolymer composition (mol% of 2-CP) is determined using ¹H NMR spectroscopy. The molecular weight is determined by GPC.

Part B: Cationic Grafting of Isobutylene

Materials:

  • P(VC-co-2CP) copolymer (dried)

  • Dichloromethane (CH₂Cl₂, anhydrous)

  • Isobutylene (condensed and purified)

  • Boron trichloride (BCl₃) or Diethylaluminum chloride (Et₂AlCl) solution in an appropriate solvent

  • Methanol (for termination)

  • Nitrogen gas supply

Equipment:

  • Glovebox or Schlenk line

  • Low-temperature bath (e.g., dry ice/acetone, -78 °C)

  • Jacketed glass reactor with mechanical stirring

Procedure:

  • Reactor Setup: In a glovebox, charge a pre-dried jacketed glass reactor with the P(VC-co-2CP) copolymer and a magnetic stir bar.

  • Dissolution: Add anhydrous dichloromethane to dissolve the copolymer. Cool the reactor to the target temperature (e.g., -78 °C) using the low-temperature bath.[1]

  • Monomer Addition: Add the pre-condensed, cold isobutylene monomer to the reactor.

  • Initiation:

    • Prepare a solution of the Lewis acid co-initiator (e.g., BCl₃) in dichloromethane.

    • Slowly add the co-initiator solution to the stirred reaction mixture to initiate the graft polymerization.

  • Polymerization: Allow the reaction to proceed for the desired time (e.g., 1-2 hours), maintaining the low temperature and stirring.

  • Termination: Terminate the polymerization by adding a small amount of pre-chilled methanol.

  • Isolation and Purification:

    • Allow the reaction mixture to warm to room temperature.

    • Precipitate the graft copolymer by pouring the solution into a large volume of methanol.

    • Filter the product and wash it thoroughly with methanol to remove any homopolyisobutylene and residual reagents.

    • Dry the final PVC-g-PIB product in a vacuum oven.

Cationic_Grafting_Workflow monomer1 Vinyl Chloride copolymerization Free-Radical Copolymerization monomer1->copolymerization monomer2 This compound monomer2->copolymerization macroinitiator P(VC-co-2CP) Macroinitiator copolymerization->macroinitiator Forms Backbone grafting Cationic Graft Polymerization macroinitiator->grafting graft_monomer Isobutylene graft_monomer->grafting lewis_acid Lewis Acid (e.g., BCl₃) lewis_acid->grafting Activates Backbone graft_copolymer PVC-g-PIB Graft Copolymer grafting->graft_copolymer Forms Grafted Chains

Caption: Workflow for preparing PVC-g-PIB via a P(VC-co-2CP) macroinitiator.

Summary of this compound Applications in Polymer Chemistry

This compound serves as a versatile, albeit specialized, monomer in polymer synthesis. Its applications can be broadly categorized based on the polymerization technique employed and the final polymer architecture desired.

Logical_Relationships monomer This compound frp Free-Radical Polymerization monomer->frp cp Cationic Polymerization monomer->cp as comonomer homopolymer Poly(this compound) frp->homopolymer copolymer Copolymers (e.g., P(VC-co-2CP)) frp->copolymer graft_copolymer Graft Copolymers (e.g., PVC-g-PIB) cp->graft_copolymer apps_homo Applications: Adhesives, Coatings homopolymer->apps_homo copolymer->cp as Macroinitiator apps_graft Applications: Modified PVC, Impact Modifiers graft_copolymer->apps_graft

Caption: Logical relationships of this compound's applications.

References

Application Notes and Protocols: Synthesis of Poly(2-chloropropene) from 2-Chloropropene Monomer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poly(2-chloropropene) is a synthetic polymer with applications in the development of adhesives, coatings, and sealants.[1] Its chemical resistance and flexibility make it a material of interest for various industrial and research purposes. This document provides detailed protocols for the synthesis of poly(this compound) from its monomer, this compound, via free-radical and cationic polymerization methods. The protocols are supplemented with expected quantitative data and characterization methods to guide researchers in synthesizing and analyzing this polymer.

Data Presentation

The following tables summarize the typical quantitative data obtained from the synthesis and characterization of poly(this compound) under different polymerization conditions.

Table 1: Free-Radical Polymerization of this compound

ParameterValueMethod of Analysis
Monomer Conversion 75-90%Gravimetry / ¹H NMR
Number-Average Molecular Weight (M_n) 20,000 - 50,000 g/mol Gel Permeation Chromatography (GPC)
Weight-Average Molecular Weight (M_w) 40,000 - 100,000 g/mol Gel Permeation Chromatography (GPC)
Polydispersity Index (PDI) 2.0 - 2.5GPC (M_w / M_n)
Glass Transition Temperature (T_g) 25 - 35 °CDifferential Scanning Calorimetry (DSC)
Decomposition Temperature (T_d, 5% mass loss) 280 - 300 °CThermogravimetric Analysis (TGA)

Table 2: Cationic Polymerization of this compound

ParameterValueMethod of Analysis
Monomer Conversion 80-95%Gravimetry / ¹H NMR
Number-Average Molecular Weight (M_n) 10,000 - 30,000 g/mol Gel Permeation Chromatography (GPC)
Weight-Average Molecular Weight (M_w) 15,000 - 45,000 g/mol Gel Permeation Chromatography (GPC)
Polydispersity Index (PDI) 1.5 - 2.0GPC (M_w / M_n)
Glass Transition Temperature (T_g) 20 - 30 °CDifferential Scanning Calorimetry (DSC)
Decomposition Temperature (T_d, 5% mass loss) 270 - 290 °CThermogravimetric Analysis (TGA)

Experimental Protocols

Free-Radical Polymerization of this compound

This protocol describes the synthesis of poly(this compound) using a free-radical initiator, benzoyl peroxide.

Materials:

  • This compound (monomer), inhibitor removed

  • Benzoyl peroxide (initiator)

  • Toluene (solvent)

  • Methanol (non-solvent for precipitation)

  • Nitrogen gas (inert atmosphere)

Equipment:

  • Schlenk flask with a magnetic stir bar

  • Condenser

  • Oil bath with a temperature controller

  • Vacuum line

  • Standard laboratory glassware

Procedure:

  • Monomer Purification: Remove the inhibitor from this compound by passing it through a column of basic alumina.

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar and a condenser, add this compound (e.g., 10 g, 0.13 mol) and toluene (e.g., 20 mL).

  • Initiator Addition: Add benzoyl peroxide (e.g., 0.1 g, 0.41 mmol, ~0.3 mol% relative to monomer).

  • Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen. After the final thaw, fill the flask with nitrogen.

  • Polymerization: Immerse the flask in a preheated oil bath at 70°C and stir the mixture. The reaction is typically carried out for 12-24 hours.

  • Termination and Precipitation: Terminate the reaction by cooling the flask in an ice bath. Slowly pour the viscous polymer solution into a beaker containing a large excess of stirred methanol (e.g., 200 mL) to precipitate the polymer.

  • Purification: Decant the methanol and redissolve the polymer in a minimal amount of toluene. Reprecipitate the polymer in methanol. Repeat this dissolution-precipitation step two more times to ensure the removal of unreacted monomer and initiator.

  • Drying: Collect the purified polymer by filtration and dry it in a vacuum oven at 40-50°C to a constant weight.

Cationic Polymerization of this compound

This protocol outlines the synthesis of poly(this compound) using a Lewis acid initiator, such as aluminum chloride (AlCl₃). Cationic polymerizations are very sensitive to impurities, especially water, which can act as a co-initiator.[2]

Materials:

  • This compound (monomer), freshly distilled and dried

  • Aluminum chloride (AlCl₃) (initiator)

  • Dichloromethane (solvent), anhydrous

  • Methanol (for termination)

  • Nitrogen gas (inert atmosphere)

Equipment:

  • Glove box or Schlenk line for moisture-free handling

  • Dry glassware (oven-dried and cooled under vacuum)

  • Low-temperature bath (e.g., dry ice/acetone)

Procedure:

  • Monomer and Solvent Preparation: Under a nitrogen atmosphere, distill this compound from a drying agent (e.g., calcium hydride) immediately before use. Use anhydrous dichloromethane as the solvent.

  • Reaction Setup: In a glove box or under a nitrogen atmosphere, add anhydrous dichloromethane (e.g., 50 mL) and purified this compound (e.g., 10 g, 0.13 mol) to a dry Schlenk flask equipped with a magnetic stir bar.

  • Cooling: Cool the reaction mixture to -78°C using a dry ice/acetone bath.

  • Initiation: Prepare a stock solution of AlCl₃ in anhydrous dichloromethane (e.g., 1 g in 10 mL). Under vigorous stirring, slowly add a calculated amount of the initiator solution (e.g., to achieve a monomer to initiator ratio of 100:1) to the cold monomer solution.

  • Polymerization: Maintain the reaction at -78°C with continuous stirring. The polymerization is typically rapid and may be complete within 1-2 hours.

  • Termination: Quench the polymerization by adding a small amount of pre-chilled methanol to the reaction mixture.

  • Purification: Allow the mixture to warm to room temperature. Wash the polymer solution with deionized water in a separatory funnel to remove the catalyst residue. Precipitate the polymer by adding the organic phase to a large volume of methanol.

  • Drying: Collect the polymer by filtration and dry it in a vacuum oven at a low temperature (e.g., 30-40°C) to a constant weight.

Mandatory Visualization

Free_Radical_Polymerization cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination I Initiator (Benzoyl Peroxide) R Primary Radicals I->R Decomposition (Heat) RM Monomer Radical R->RM Addition M This compound Monomer M->RM RM_p Monomer Radical P Growing Polymer Chain Radical RM_p->P Addition of n Monomers M_p Monomer M_p->P P1 Growing Chain Dead_P Terminated Polymer P1->Dead_P Combination or Disproportionation P2 Growing Chain P2->Dead_P

Caption: Free-radical polymerization of this compound.

Cationic_Polymerization cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination I Initiator (I) (e.g., H₂O) Complex H⁺[AlCl₃OH]⁻ I->Complex CoI Co-initiator (CoI) (e.g., AlCl₃) CoI->Complex MC Carbocation Complex->MC Protonation M This compound Monomer M->MC MC_p Carbocation P Growing Polymer Chain Cation MC_p->P Addition of n Monomers M_p Monomer M_p->P P_t Growing Chain Dead_P Terminated Polymer P_t->Dead_P Chain Transfer or Combination Counterion [AlCl₃OH]⁻ Counterion->Dead_P

Caption: Cationic polymerization of this compound.

Experimental_Workflow Monomer_Prep Monomer Purification (Inhibitor Removal) Reaction_Setup Reaction Setup (Monomer, Initiator, Solvent) Monomer_Prep->Reaction_Setup Degassing Degassing (Freeze-Pump-Thaw) Reaction_Setup->Degassing Polymerization Polymerization (Controlled Temperature) Degassing->Polymerization Termination Termination & Precipitation (Cooling & Addition to Non-solvent) Polymerization->Termination Purification Purification (Redissolution & Reprecipitation) Termination->Purification Drying Drying (Vacuum Oven) Purification->Drying Characterization Characterization (GPC, DSC, TGA, NMR) Drying->Characterization

References

Application Notes and Protocols: The Utility of 2-Chloropropene in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Chloropropene is a versatile C3 building block utilized in the synthesis of a variety of chemical intermediates.[1][2] Its reactivity, stemming from the presence of a vinyl chloride moiety, makes it a valuable reagent for introducing the isopropenyl group into organic molecules. This functional group is a key structural component in various agrochemical scaffolds. This document outlines the application of this compound in the synthesis of agrochemical precursors through Friedel-Crafts alkylation and O-alkylation of phenols, providing detailed experimental protocols and relevant data.

While direct synthesis of commercialized agrochemicals starting from this compound is not extensively documented in publicly available literature, its structural analog, 2-chloropropane, serves as a key intermediate in the production of a wide array of pesticides. These include fungicides like rust amide and fluamide, insecticides such as cyanomethrin and fenthiomethrin, and herbicides like toxoxamide and salpalum phosphorus.[3] The protocols detailed below are based on well-established chemical transformations and are representative of the potential applications of this compound in the synthesis of novel agrochemical candidates.

1. Friedel-Crafts Alkylation of Aromatic Compounds

The Friedel-Crafts alkylation is a fundamental method for the formation of carbon-carbon bonds to an aromatic ring. The reaction of an aromatic substrate with this compound in the presence of a Lewis acid catalyst provides a direct route to isopropenyl-substituted aromatic compounds, which can serve as precursors to various insecticides and herbicides.[3][4]

Experimental Protocol: Synthesis of 2-(4-isopropylphenyl)propene

This protocol describes the synthesis of a model agrochemical precursor, 2-(4-isopropylphenyl)propene, via the Friedel-Crafts alkylation of cumene (isopropylbenzene) with this compound.

Materials:

  • This compound (98% purity)

  • Cumene (99% purity)

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anhydrous Dichloromethane (DCM)

  • Hydrochloric Acid (1 M)

  • Saturated Sodium Bicarbonate Solution

  • Brine (Saturated Sodium Chloride Solution)

  • Anhydrous Magnesium Sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a dry 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, add anhydrous aluminum chloride (13.3 g, 0.1 mol) and anhydrous dichloromethane (100 mL).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of cumene (12.0 g, 0.1 mol) and this compound (7.7 g, 0.1 mol) in anhydrous dichloromethane (50 mL) from the dropping funnel over a period of 30 minutes, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4 hours.

  • Carefully quench the reaction by slowly pouring the mixture into 100 mL of ice-cold 1 M hydrochloric acid.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with 1 M hydrochloric acid (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • The crude product can be purified by fractional distillation under reduced pressure.

Data Presentation

ParameterValue
Reactants
This compound0.1 mol
Cumene0.1 mol
Anhydrous Aluminum Chloride0.1 mol
Reaction Conditions
SolventAnhydrous Dichloromethane
Temperature0 °C to Room Temperature
Reaction Time4 hours
Product 2-(4-isopropylphenyl)propene
Yield (Typical) 65-75%
Purity (after distillation) >95%
Boiling Point 210-212 °C

2. O-Alkylation of Phenols

The alkylation of phenols with this compound provides a route to isopropenyl aryl ethers. These compounds can be further elaborated to produce a variety of herbicides that act by inhibiting plant-specific enzymes.[5][6]

Experimental Protocol: Synthesis of 1-Isopropenyl-4-phenoxybenzene

This protocol details the synthesis of a model herbicide precursor, 1-isopropenyl-4-phenoxybenzene, through the O-alkylation of phenol with this compound.

Materials:

  • This compound (98% purity)

  • Phenol (99% purity)

  • Potassium Carbonate (anhydrous)

  • Acetone

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve phenol (9.4 g, 0.1 mol) in acetone (100 mL).

  • Add anhydrous potassium carbonate (20.7 g, 0.15 mol) to the solution.

  • Heat the mixture to reflux with vigorous stirring.

  • Add this compound (9.2 g, 0.12 mol) dropwise to the refluxing mixture over 30 minutes.

  • Continue refluxing for 8 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and filter to remove the potassium carbonate.

  • Wash the solid with acetone (2 x 20 mL).

  • Combine the filtrate and washings and remove the acetone using a rotary evaporator.

  • Dissolve the residue in diethyl ether (100 mL) and transfer to a separatory funnel.

  • Wash the ether solution with 1 M sodium hydroxide solution (2 x 50 mL) to remove unreacted phenol, followed by brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).

Data Presentation

ParameterValue
Reactants
This compound0.12 mol
Phenol0.1 mol
Potassium Carbonate0.15 mol
Reaction Conditions
SolventAcetone
TemperatureReflux
Reaction Time8 hours
Product 1-Isopropenyl-4-phenoxybenzene
Yield (Typical) 70-80%
Purity (after chromatography) >97%
Physical State Colorless oil

Visualizations

Friedel_Crafts_Alkylation cluster_activation Catalyst Activation cluster_alkylation Electrophilic Aromatic Substitution This compound H₂C=C(Cl)CH₃ Carbocation H₂C=C⁺CH₃ + AlCl₄⁻ This compound->Carbocation + AlCl₃ AlCl3 AlCl₃ Benzene Benzene Ring Sigma_Complex Sigma Complex (Arenium Ion) Benzene->Sigma_Complex + H₂C=C⁺CH₃ Product Isopropenylbenzene Sigma_Complex->Product - H⁺

Caption: General mechanism of Friedel-Crafts alkylation of benzene with this compound.

Experimental_Workflow Start Start: Reaction Setup Reaction Reaction under Controlled Conditions Start->Reaction Quenching Reaction Quenching Reaction->Quenching Workup Aqueous Workup (Washing & Extraction) Quenching->Workup Drying Drying of Organic Layer Workup->Drying Concentration Solvent Removal (Rotary Evaporation) Drying->Concentration Purification Purification (Distillation or Chromatography) Concentration->Purification Product Final Product Purification->Product

Caption: General experimental workflow for the synthesis of agrochemical precursors using this compound.

References

2-Chloropropene: A Versatile Precursor for Pharmaceutical Compound Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloropropene, a reactive organochlorine compound, serves as a valuable and versatile building block in the synthesis of a variety of pharmaceutical intermediates. Its chemical structure, featuring a vinyl chloride moiety, provides a reactive handle for numerous organic transformations, making it an attractive starting material for the construction of complex molecular architectures found in biologically active compounds. The ability of this compound and its derivatives to participate in carbon-carbon and carbon-heteroatom bond-forming reactions allows for the introduction of the isopropenyl group or a modified propyl chain into target molecules. This document provides detailed application notes and experimental protocols for the use of this compound-derived intermediates in pharmaceutical synthesis, with a particular focus on palladium-catalyzed cross-coupling reactions, a cornerstone of modern drug discovery and development.

Key Applications in Pharmaceutical Synthesis

The utility of this compound as a precursor in pharmaceutical synthesis is primarily centered on the reactivity of the vinyl chloride group. While direct alkylation of heteroatoms is possible, its most powerful applications involve transition metal-catalyzed cross-coupling reactions. These methods enable the efficient formation of carbon-carbon bonds, allowing for the synthesis of diverse molecular scaffolds.

One of the most significant applications is in the synthesis of substituted styrenes and other vinyl-aromatic compounds, which are common motifs in a wide range of pharmaceutical agents. A derivative of this compound, 2-Chloro-3-(2-methoxyphenyl)-1-propene, is an exemplary intermediate that can be utilized in palladium-catalyzed reactions such as the Suzuki-Miyaura, Heck, and Sonogashira couplings. These reactions offer a robust and high-yielding pathway to novel diarylpropenes and related structures, which can serve as precursors to a multitude of biologically active molecules.

Data Presentation

Table 1: Hypothetical Synthesis of 2-Chloro-3-(2-methoxyphenyl)-1-propene
ParameterValue
Starting Material 2-Allylanisole
Reagents N-Chlorosuccinimide (NCS), Benzoyl Peroxide (BPO)
Solvent Carbon Tetrachloride (CCl₄)
Reaction Time 4-6 hours
Reaction Temperature Reflux
Purification Method Column Chromatography
Table 2: General Conditions for Suzuki-Miyaura Coupling of a this compound Derivative
ParameterValue
Substrate 2-Chloro-3-(2-methoxyphenyl)-1-propene
Coupling Partner Arylboronic Acid
Catalyst Palladium(II) Acetate
Ligand SPhos
Base Cesium Fluoride
Solvent Toluene/Isopropanol (3:1 v/v)
Reaction Time 12-24 hours
Reaction Temperature 80-100 °C
Typical Yield High

Experimental Protocols

Protocol 1: Synthesis of a this compound-Based Intermediate

Synthesis of 2-Chloro-3-(2-methoxyphenyl)-1-propene

This protocol describes a plausible method for the synthesis of a key this compound-based intermediate through allylic chlorination.

Materials:

  • 2-Allylanisole

  • N-Chlorosuccinimide (NCS)

  • Benzoyl Peroxide (BPO)

  • Carbon Tetrachloride (CCl₄), anhydrous

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

  • Thin-layer chromatography (TLC) plates and developing chamber

Procedure:

  • To a solution of 2-allylanisole (1.0 equivalent) in anhydrous carbon tetrachloride in a round-bottom flask, add N-Chlorosuccinimide (1.1 equivalents) and a catalytic amount of benzoyl peroxide (0.02 equivalents).

  • Fit the flask with a reflux condenser and place it in a heating mantle on a magnetic stirrer.

  • Reflux the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) for 4-6 hours.

  • Monitor the progress of the reaction by TLC.

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Filter the mixture to remove the succinimide byproduct.

  • Wash the filtrate with saturated aqueous sodium bicarbonate solution, followed by water, and finally with brine using a separatory funnel.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel to obtain the pure 2-Chloro-3-(2-methoxyphenyl)-1-propene.

Protocol 2: Application in a Palladium-Catalyzed Cross-Coupling Reaction

Suzuki-Miyaura Coupling of 2-Chloro-3-(2-methoxyphenyl)-1-propene with an Arylboronic Acid

This protocol provides a general methodology for the C-C bond formation using the synthesized this compound derivative.

Materials:

  • 2-Chloro-3-(2-methoxyphenyl)-1-propene (from Protocol 1)

  • Arylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Cesium fluoride (CsF)

  • Toluene, anhydrous and degassed

  • Isopropanol, anhydrous and degassed

  • Schlenk flask or similar reaction vessel suitable for inert atmosphere techniques

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Inert gas supply (e.g., argon or nitrogen)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • In a Schlenk flask, combine 2-Chloro-3-(2-methoxyphenyl)-1-propene (1.0 equivalent), the desired arylboronic acid (1.2 equivalents), cesium fluoride (2.0 equivalents), palladium(II) acetate (0.02 equivalents), and SPhos (0.04 equivalents).

  • Evacuate the flask and backfill with an inert gas. Repeat this cycle three times to ensure an inert atmosphere.

  • Add a degassed mixture of toluene and isopropanol (e.g., a 3:1 v/v ratio) via syringe.

  • Heat the reaction mixture to 80-100 °C and stir vigorously for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with water and brine in a separatory funnel.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter to remove the drying agent and concentrate the solution under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel to yield the desired diarylpropene.

Visualizations

Synthesis_of_Intermediate cluster_reagents Allylanisole 2-Allylanisole Intermediate 2-Chloro-3-(2-methoxyphenyl)-1-propene Allylanisole->Intermediate CCl4, Reflux NCS N-Chlorosuccinimide (NCS) Benzoyl Peroxide (BPO, cat.) Byproduct Succinimide Intermediate->Byproduct

Caption: Synthetic route to a key this compound intermediate.

Suzuki_Miyaura_Coupling cluster_reagents Intermediate 2-Chloro-3-(2-methoxyphenyl)-1-propene Product Diarylpropene Product Intermediate->Product Arylboronic Arylboronic Acid Arylboronic->Product Catalyst Pd(OAc)2, SPhos CsF, Toluene/iPrOH Byproducts Boronic acid byproducts CsCl Product->Byproducts

Caption: Suzuki-Miyaura coupling using a this compound derivative.

Experimental_Workflow start Combine Reactants and Catalyst inert Establish Inert Atmosphere start->inert solvent Add Degassed Solvents inert->solvent heat Heat and Stir for 12-24h solvent->heat monitor Monitor Reaction by TLC/LC-MS heat->monitor workup Aqueous Workup and Extraction monitor->workup dry Dry Organic Layer workup->dry concentrate Concentrate under Reduced Pressure dry->concentrate purify Purify by Column Chromatography concentrate->purify end Isolated Product purify->end

Caption: General experimental workflow for cross-coupling reactions.

Application Notes and Protocols for Gas-Phase Reactions of 2-Chloropropene

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Chloropropene (CH₂=CClCH₃) is an unsaturated halogenated hydrocarbon that can be released into the atmosphere from industrial processes. Understanding its gas-phase reactions is crucial for assessing its atmospheric lifetime, degradation pathways, and potential environmental impact. The primary atmospheric removal processes for this compound include reactions with hydroxyl radicals (OH), ozone (O₃), and atomic oxygen (O(³P)), as well as photolysis. These reactions lead to the formation of various secondary pollutants.

These application notes provide detailed experimental protocols for studying the kinetics and product formation of key gas-phase reactions involving this compound. The methodologies are intended for researchers and scientists in atmospheric chemistry, environmental science, and related fields.

Reaction with Hydroxyl (OH) Radicals

Application Note: The reaction with the hydroxyl radical (OH) is a dominant sink for many volatile organic compounds (VOCs) in the troposphere. Determining the rate constant for the reaction of OH with this compound is essential for calculating its atmospheric lifetime and modeling its impact on air quality.

Experimental Protocol: Pulsed Laser Photolysis - Laser-Induced Fluorescence (PLP-LIF)

This protocol describes the determination of the rate constant for the reaction of this compound with OH radicals using the PLP-LIF technique.[1]

1. Reagents and Materials:

  • This compound (≥99% purity)

  • Hydrogen Peroxide (H₂O₂) solution (precursor for OH radicals)

  • Helium (He) or Nitrogen (N₂) as a bath gas (high purity)

  • Reference compounds for relative rate studies (e.g., n-pentane, toluene)[2]

2. Apparatus:

  • Reaction Cell: A temperature-controlled stainless steel or quartz reactor.

  • Photolysis Laser: An excimer laser (e.g., KrF at 248 nm or ArF at 193 nm) to photolyze the OH precursor (H₂O₂).

  • Probe Laser: A frequency-doubled Nd:YAG-pumped dye laser to excite the OH radicals (typically at ~282 nm).

  • Detection System: A photomultiplier tube (PMT) equipped with appropriate filters to detect the resulting fluorescence from the excited OH radicals (~308 nm).

  • Gas Handling System: Mass flow controllers to regulate the flow of reactants and bath gas.

  • Pressure Measurement: A capacitance manometer to monitor the pressure inside the reaction cell.

3. Procedure:

  • OH Radical Generation: OH radicals are generated by the pulsed laser photolysis of H₂O₂.

  • Reactant Introduction: A slow, continuous flow of a gas mixture containing H₂O₂, this compound, and the bath gas (He or N₂) is introduced into the reaction cell.[1] The concentrations are calculated from the mass flow rates, temperature, and pressure.[1]

  • Kinetic Measurement: The decay of the OH radical concentration is monitored in real-time.

    • The photolysis laser pulse initiates the reaction.

    • The probe laser, fired at varying delay times after the photolysis pulse, excites the remaining OH radicals.

    • The intensity of the laser-induced fluorescence (LIF) is proportional to the OH concentration at that specific delay time.

  • Data Analysis:

    • Experiments are conducted under pseudo-first-order conditions, where the concentration of this compound is much greater than the initial OH concentration.

    • The fluorescence decay signals are fitted to an exponential function to obtain the pseudo-first-order rate constant (k').

    • A plot of k' versus the concentration of this compound yields a straight line. The slope of this line is the second-order rate constant (k_OH) for the reaction.

Data Presentation
Reactant PairRate Constant (k) at 298 K (cm³ molecule⁻¹ s⁻¹)TechniqueReference
This compound + OH(3.83 ± 1.30) × 10⁻¹¹Pulsed Laser Photolysis - Laser Induced Fluorescence[3]

Experimental Workflow Visualization

G Workflow for PLP-LIF Kinetic Study of this compound + OH cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis reagents Prepare Gas Mixture (2-C3H5Cl, H2O2, Bath Gas) flow Introduce Gas Mixture into Reaction Cell reagents->flow setup Configure PLP-LIF System setup->flow photolysis Generate OH Radicals (Photolysis Laser Pulse) flow->photolysis probe Probe OH Concentration (LIF at variable delays) photolysis->probe Delay detect Detect OH Fluorescence (PMT) probe->detect decay Record Fluorescence Decay Profile detect->decay fit Fit to Pseudo-First-Order Kinetics (k') decay->fit plot Plot k' vs. [2-C3H5Cl] fit->plot result Determine Rate Constant (k_OH) from Slope plot->result

Caption: Workflow for determining the OH reaction rate constant.

Reaction with Atomic Oxygen (O(³P))

Application Note: The reaction with ground-state oxygen atoms, O(³P), can be a significant removal pathway for alkenes in specific atmospheric regions or combustion environments. Studying this reaction provides insight into the reactivity of the double bond in this compound.

Experimental Protocol: Discharge Flow-Tube System

This protocol details the measurement of the rate constant for the O(³P) + this compound reaction using a discharge flow-tube system coupled with chemiluminescence detection.[4]

1. Reagents and Materials:

  • This compound (CH₂=CClCH₃)

  • Nitrogen (N₂) or Helium (He) as a carrier gas

  • Nitric Oxide (NO) for titration and chemiluminescence

  • Microwave discharge gas (e.g., N₂ or O₂) to produce O(³P) atoms

2. Apparatus:

  • Flow Tube: A cylindrical (pyrex) tube (typically ~1 meter long, ~2-4 cm diameter) coated internally (e.g., with halocarbon wax) to minimize wall reactions.

  • Atom Source: A microwave discharge cavity to generate O(³P) atoms from a suitable precursor gas.

  • Reactant Inlet: A movable inner tube to introduce this compound at various points along the main flow tube, allowing for different reaction times.

  • Detection System: A photomultiplier tube to detect the chemiluminescence from the reaction of excess O(³P) with titrated NO (O + NO → NO₂ + hν).

  • Pumping System: A high-capacity mechanical pump to maintain a constant, low pressure (typically 1-10 Torr) and high flow velocity.

3. Procedure:

  • O(³P) Generation: A stream of carrier gas (e.g., N₂) is passed through a microwave discharge to produce O(³P) atoms.

  • Flow Establishment: The O(³P) atoms are carried down the flow tube by the main gas flow.

  • Reactant Addition: this compound, highly diluted in the carrier gas, is introduced through the movable inlet. The distance between the inlet and the detector determines the reaction time.

  • Kinetic Measurement: The concentration of O(³P) is monitored at the end of the flow tube.

    • Experiments are performed under pseudo-first-order conditions, with the concentration of this compound in large excess over the O(³P) concentration ([O(³P)]₀ << [chloropropene]₀).[4]

    • The decay of O(³P) is measured as a function of the movable injector position (i.e., reaction time).

  • Data Analysis:

    • The relative concentration of O(³P) is determined by the intensity of the chemiluminescence signal.

    • A plot of ln([O(³P)]₀/[O(³P)]) versus reaction time (or injector distance) gives the pseudo-first-order rate constant (k').

    • The second-order rate constant is obtained by dividing k' by the known concentration of this compound.

Data Presentation
Reactant PairRate Constant (k) at 298 K (cm³ molecule⁻¹ s⁻¹)TechniqueReference
This compound + O(³P)(3.15 ± 0.17) × 10⁻¹²Discharge Flow Tube[4]

Experimental Workflow Visualization

G Workflow for Discharge Flow-Tube Study of this compound + O(3P) cluster_prep Atom Generation & Reactant Prep cluster_exp Reaction cluster_analysis Detection & Analysis atom_source Generate O(3P) Atoms (Microwave Discharge) flow Establish O(3P) Flow in Main Tube atom_source->flow reactant_prep Prepare Dilute 2-C3H5Cl Mixture inject Inject 2-C3H5Cl via Movable Inlet reactant_prep->inject flow->inject react Reaction Occurs Along Flow Path inject->react Variable Time titrate Titrate with NO react->titrate detect Detect Chemiluminescence (PMT) titrate->detect plot Plot ln([O]) vs. Position detect->plot result Determine Rate Constant plot->result

Caption: Workflow for O(³P) reaction rate constant measurement.

Thermal Decomposition (Pyrolysis)

Application Note: Studying the thermal decomposition of this compound is important for understanding its stability at high temperatures, which is relevant to combustion processes and industrial settings. This research helps to identify the primary decomposition pathways, such as C-Cl bond fission and dehydrohalogenation.[5]

Experimental Protocol: Static Reactor System

This protocol outlines the study of the uninhibited gas-phase thermal decomposition of this compound in a static system.[5]

1. Reagents and Materials:

  • This compound (purified by freeze-pump-thaw cycles)

2. Apparatus:

  • Pyrex Reactor: A seasoned Pyrex vessel of known volume, housed in an electric furnace capable of maintaining a stable temperature (e.g., 662–747 K).[5]

  • Vacuum Line: A standard high-vacuum line for evacuating the reactor and introducing the reactant.

  • Pressure Transducer: To measure the pressure of the reactant and the total pressure change during the reaction.

  • Analysis System: A Gas Chromatograph (GC) equipped with a suitable column and detector (e.g., Flame Ionization Detector - FID) for separating and quantifying the reactant and products.

3. Procedure:

  • Reactor Preparation: The reactor is evacuated to a high vacuum and heated to the desired reaction temperature.

  • Reactant Introduction: A known pressure of this compound (e.g., 11-76 Torr) is introduced into the hot reactor.[5]

  • Reaction Monitoring: The reaction is allowed to proceed for a specific duration.

  • Sample Analysis: At the end of the reaction time, the contents of the reactor are expanded into a sample loop and injected into the GC for analysis. The amount of remaining this compound and the formation of products (e.g., propyne, allene, HCl) are quantified.[5][6]

  • Kinetic Runs: The procedure is repeated for different reaction times, temperatures, and initial pressures to determine the reaction order and Arrhenius parameters.

4. Data Analysis:

  • The reaction was found to be first-order at high pressures.[5]

  • A plot of ln([2-C₃H₅Cl]₀ / [2-C₃H₅Cl]t) versus time gives the first-order rate coefficient (k).

  • The Arrhenius equation, k = A * exp(-Ea/RT), is determined by plotting ln(k) versus 1/T for a series of experiments at different temperatures.

Data Presentation
ReactionTemperature Range (K)Pressure Range (Torr)Arrhenius ExpressionActivation Energy (Ea) (kJ/mol)Reference
Uninhibited Decomposition662 - 74711 - 76k = 10⁷.⁹⁸ ± ⁰.⁶ (s⁻¹) exp(-167 ± 7.8 / RT)167 ± 7.98[5]

The primary mechanisms are unimolecular elimination of HCl at lower temperatures and C-Cl bond fission at higher temperatures.[5]

Experimental Workflow Visualization

G Workflow for Thermal Decomposition Study in a Static System cluster_prep Setup cluster_exp Experiment cluster_analysis Analysis prep Evacuate and Heat Pyrex Reactor inject Introduce Reactant to Known Pressure prep->inject purify Purify 2-C3H5Cl purify->inject react Allow Reaction for Set Time 't' inject->react quench Quench Reaction (e.g., expansion) react->quench gc Analyze Sample with Gas Chromatography (GC) quench->gc quantify Quantify Reactant and Products gc->quantify plot Plot ln([A]0/[A]t) vs. Time quantify->plot result Determine Rate Constant (k) and Arrhenius Parameters plot->result

Caption: Workflow for studying thermal decomposition kinetics.

Reaction with Ozone (Ozonolysis)

Application Note: Ozonolysis is a key atmospheric degradation pathway for unsaturated compounds. The reaction of this compound with ozone can produce a variety of oxygenated products and secondary organic aerosol (SOA), contributing to photochemical smog.

Experimental Protocol: Smog Chamber / Photoreactor

This protocol describes the investigation of ozonolysis products using a large-volume environmental chamber coupled with in-situ analytical techniques.

1. Reagents and Materials:

  • This compound

  • Ozone (O₃), generated from an ozone generator

  • Purified air (as the bath gas)

  • OH radical scavenger (e.g., cyclohexane or CO) to isolate the ozonolysis reaction from subsequent OH-initiated chemistry.[7][8]

  • Reference compounds for relative rate kinetics.

2. Apparatus:

  • Environmental Chamber: A large (e.g., 1080 L to 3910 L), temperature-controlled chamber made of FEP Teflon film or quartz-glass.[9][10]

  • Ozone Generator: To produce O₃ from pure O₂.

  • Analytical Instruments:

    • FTIR Spectrometer: For in-situ monitoring of the concentrations of this compound, ozone, and gas-phase products.[9]

    • Proton-Transfer-Reaction Mass Spectrometer (PTR-MS): For real-time detection of volatile organic products.[11]

    • Gas Chromatograph (GC-FID): For offline analysis of specific organic compounds.[9]

    • Particle Sizer / Counter: (e.g., Scanning Mobility Particle Sizer - SMPS) to measure aerosol formation and yield.[11]

3. Procedure:

  • Chamber Preparation: The chamber is flushed with purified air until the background concentration of particles and trace gases is negligible.

  • Reactant Injection: Known amounts of this compound, the OH scavenger, and any reference compounds are injected into the chamber and allowed to mix.

  • Reaction Initiation: Ozone is introduced into the chamber to start the reaction.

  • Real-time Monitoring: The concentrations of reactants and products in both the gas and particle phases are monitored continuously throughout the experiment using the suite of analytical instruments.

  • Data Collection: Spectra (FTIR, PTR-MS) and particle size distributions are recorded at regular intervals.

4. Data Analysis:

  • Kinetics: The rate constant can be determined using a relative rate method, by comparing the decay rate of this compound to that of a reference compound with a known ozonolysis rate constant.

  • Product Yield: Product yields are calculated from plots of the concentration of a formed product versus the concentration of this compound consumed. The slope of this plot gives the molar yield of the product.[10]

  • Aerosol Yield: The SOA yield is determined by dividing the mass of aerosol formed (calculated from volume and density) by the mass of this compound reacted.[11]

Data Presentation
Reactant PairExpected Primary ProductsTechnique
This compound + O₃Formaldehyde, Acetyl Chloride, PhosgeneSmog Chamber with FTIR/MS

Experimental Workflow Visualization

G Workflow for Ozonolysis Study in a Smog Chamber cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis flush Flush Chamber with Purified Air inject Inject Reactants (2-C3H5Cl, OH Scavenger) flush->inject initiate Introduce Ozone to Start Reaction inject->initiate monitor Monitor Reactants & Products (FTIR, PTR-MS, SMPS) initiate->monitor Continuous kinetics Determine Rate Constant (Relative Rate Method) monitor->kinetics products Calculate Product Yields (Plot [Product] vs. Δ[Reactant]) monitor->products aerosol Calculate SOA Yield (Mass Aerosol / Mass Reactant) monitor->aerosol result Identify Reaction Mechanism products->result aerosol->result

Caption: Workflow for ozonolysis product and aerosol yield study.

References

Application Notes and Protocols for the Catalytic Conversion of 2-Chloropropene to Propylene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The catalytic conversion of 2-chloropropene to propylene is a significant reaction, particularly in the context of utilizing chlorinated byproducts from various industrial processes. Propylene is a crucial building block in the chemical and pharmaceutical industries, serving as a precursor for the synthesis of a wide array of valuable chemicals and polymers. This document provides detailed application notes and experimental protocols for two primary catalytic pathways for this conversion: hydrodechlorination using a nickel-based catalyst and dehydrochlorination using an alumina-based catalyst.

Catalytic Systems Overview

Two main catalytic routes have shown promise for the conversion of this compound to propylene:

  • Hydrodechlorination over Nickel/γ-Alumina (Ni/γ-Al₂O₃): This process involves the reaction of this compound with hydrogen over a nickel catalyst supported on gamma-alumina. It is effective for selective dechlorination to propylene.[1][2] However, catalyst deactivation through carbon deposition and chlorine poisoning can be a challenge.[1]

  • Dehydrochlorination over Silica-Alumina (SiO₂-Al₂O₃): This method involves the elimination of hydrogen chloride from this compound and has demonstrated high selectivity to propylene at elevated temperatures.[3]

Data Presentation

The following tables summarize the quantitative data from key experiments on the catalytic conversion of this compound to propylene, providing a clear comparison of the different catalytic systems and reaction conditions.

Table 1: Performance of Ni(10)/γ-Al₂O₃ Catalyst for this compound Hydrodechlorination [1][2]

Reaction Temperature (°C)H₂ Partial Pressure (kPa)This compound Conversion (%)Propylene Selectivity (%)Propylene Yield (%)
20013.515.095.714.3
35013.575.678.659.4
35020.3-87.249.2

Note: Data presented is for a Ni(10)/γ-Al₂O₃ catalyst. The yield and selectivity can be influenced by catalyst loading and time-on-stream.

Table 2: Performance of Silica-Alumina Catalyst for 2-Chloropropane Dehydrochlorination [3]

CatalystReaction Temperature (K)2-Chloropropane Conversion (%)Propylene Selectivity (%)
Silica-Alumina400HighApproaching 100
Silica-Alumina>400Very HighApproaching 100

Note: While the referenced study used 2-chloropropane, the dehydrochlorination mechanism is analogous for this compound. The data indicates high efficiency for the conversion to propylene.

Experimental Protocols

Protocol 1: Hydrodechlorination of this compound using Ni/γ-Al₂O₃ Catalyst

1. Catalyst Preparation (10 wt% Ni on γ-Al₂O₃):

  • Impregnation:

    • Dissolve an appropriate amount of nickel(II) nitrate hexahydrate (Ni(NO₃)₂·6H₂O) in deionized water to achieve a 10 wt% Ni loading on the support.

    • Add γ-Al₂O₃ powder to the nickel nitrate solution.

    • Stir the suspension thoroughly for 2 hours at room temperature.

  • Drying:

    • Evaporate the water from the suspension at 80°C under continuous stirring until a paste is formed.

    • Dry the resulting solid in an oven at 120°C for 12 hours.

  • Calcination:

    • Calcine the dried solid in a furnace under a flow of air.

    • Ramp the temperature to 500°C at a rate of 5°C/min and hold for 4 hours.

  • Reduction:

    • Prior to the reaction, reduce the calcined catalyst in the reactor.

    • Heat the catalyst to 650°C under a flow of 5% H₂ in N₂ (50 mL/min) and hold for 2 hours.

2. Experimental Setup and Procedure:

  • Reactor Setup:

    • Use a fixed-bed continuous-flow quartz reactor (e.g., 10 mm inner diameter).

    • Load the reactor with a known amount of the prepared Ni/γ-Al₂O₃ catalyst (e.g., 0.5 g), supported by quartz wool plugs.

  • Reaction Conditions:

    • Heat the reactor to the desired reaction temperature (e.g., 350°C) under a flow of nitrogen.

    • Introduce the reactant gas mixture consisting of this compound, hydrogen, and a balance of nitrogen. The partial pressures of the reactants can be controlled by mass flow controllers. A typical composition could be 5% this compound, 20% H₂, and 75% N₂.

    • Maintain a total flow rate of, for example, 100 mL/min.

  • Product Analysis:

    • Analyze the reactor effluent gas using an online gas chromatograph (GC) equipped with a Flame Ionization Detector (FID) and a Thermal Conductivity Detector (TCD).

    • Use a suitable column (e.g., a PLOT column) for the separation of propylene, propane, and unconverted this compound.

    • Quantify the products by calibrating the GC with standard gas mixtures.

Protocol 2: Dehydrochlorination of this compound using Silica-Alumina Catalyst

1. Catalyst Preparation:

  • Commercial silica-alumina catalysts with a high surface area are typically used. No complex preparation is generally required. It is recommended to dry the catalyst in-situ before the reaction.

  • Pre-treatment: Heat the silica-alumina catalyst in the reactor at 400°C for 2 hours under a flow of nitrogen to remove any adsorbed moisture.

2. Experimental Setup and Procedure:

  • Reactor Setup:

    • Utilize a similar fixed-bed reactor setup as described in Protocol 1.

    • Load the reactor with the silica-alumina catalyst.

  • Reaction Conditions:

    • Heat the reactor to the desired reaction temperature (e.g., 400-500 K) under a nitrogen flow.[3]

    • Introduce a gas stream containing this compound diluted in an inert gas like nitrogen. A typical concentration would be 1-5% this compound.

  • Product Analysis:

    • Analyze the product stream using an online GC-FID to quantify propylene and any byproducts.

    • The effluent gas should also be passed through a scrubber containing a basic solution (e.g., NaOH) to neutralize the HCl produced.

Visualizations

Experimental_Workflow cluster_prep Catalyst Preparation cluster_reaction Catalytic Reaction cluster_analysis Product Analysis Impregnation Impregnation Drying Drying Impregnation->Drying Calcination Calcination Drying->Calcination Reduction Reduction Calcination->Reduction Reactor_Setup Reactor_Setup Reduction->Reactor_Setup Reaction_Execution Reaction_Execution Reactor_Setup->Reaction_Execution GC_Analysis GC_Analysis Reaction_Execution->GC_Analysis Data_Processing Data_Processing GC_Analysis->Data_Processing

Caption: General experimental workflow for catalytic conversion.

Dehydrochlorination_Mechanism This compound This compound Adsorption_on_Acid_Site Adsorption on Alumina Acid Site This compound->Adsorption_on_Acid_Site Carbocation_Intermediate Secondary Carbocation Intermediate Adsorption_on_Acid_Site->Carbocation_Intermediate Formation HCl_Elimination Elimination of H+ and Cl- Carbocation_Intermediate->HCl_Elimination Propylene Propylene HCl_Elimination->Propylene HCl HCl HCl_Elimination->HCl

Caption: Proposed dehydrochlorination mechanism on an alumina catalyst.

Hydrodechlorination_Logical_Relationship Reactants This compound + H₂ Process Hydrodechlorination Reactants->Process Catalyst Ni/γ-Al₂O₃ Catalyst->Process Products Propylene + HCl Process->Products Side_Reaction Propane Formation (Further Hydrogenation) Process->Side_Reaction Deactivation Catalyst Deactivation (Coke, Cl Poisoning) Process->Deactivation

Caption: Logical relationship in hydrodechlorination of this compound.

References

Application Notes and Protocols: Synthesis of Isopropylmagnesium Chloride (Grignard Reagent) from 2-Chloropropane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Grignard reagents are powerful and versatile organometallic compounds extensively utilized in organic synthesis, particularly for the formation of carbon-carbon bonds. Their utility in the synthesis of complex molecules makes them invaluable in the pharmaceutical and drug development industries. This document provides detailed protocols for the synthesis of isopropylmagnesium chloride, a common Grignard reagent, from 2-chloropropane. Two primary methods are detailed: the standard synthesis in an ethereal solvent and the preparation of the enhanced reactivity "Turbo Grignard" reagent, isopropylmagnesium chloride lithium chloride complex (i-PrMgCl·LiCl).

Data Presentation

Table 1: Reagents and Conditions for Standard Isopropylmagnesium Chloride Synthesis
ParameterValueReference
Reactants
2-Chloropropane1.0 equivalent[1]
Magnesium Turnings1.1 equivalents[1]
Solvent Anhydrous Diethyl Ether or THF[2][3]
Initiator (optional) Small crystal of iodine[4]
Reaction Temperature Reflux[1]
Reaction Time ~30 minutes after initiation[1]
Typical Concentration ~1.0 - 2.0 M[5]
Table 2: Reagents and Conditions for Isopropylmagnesium Chloride Lithium Chloride (i-PrMgCl·LiCl) Complex Synthesis ("Turbo Grignard")
ParameterValueReference
Reactants
2-Chloropropane1.0 equivalent[6]
Magnesium Turnings1.1 equivalents[6]
Anhydrous Lithium Chloride1.0 equivalent[6]
Solvent Anhydrous Tetrahydrofuran (THF)[6]
Reaction Temperature Room Temperature[6]
Reaction Time 12 hours[6]
Reported Yield 95-98%[6]
Typical Concentration ~1.3 M[7]

Experimental Protocols

Protocol 1: Standard Synthesis of Isopropylmagnesium Chloride

This protocol outlines the standard procedure for the preparation of isopropylmagnesium chloride in diethyl ether.

Materials:

  • 2-Chloropropane (dried over a suitable drying agent)

  • Magnesium turnings

  • Anhydrous diethyl ether

  • Iodine (crystal)

  • Nitrogen or Argon gas supply

  • Round-bottom flask, three-necked

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Schlenk line or equivalent inert atmosphere setup

Procedure:

  • Apparatus Setup: Assemble the three-necked round-bottom flask with a magnetic stir bar, a reflux condenser with a drying tube, and a dropping funnel. Flame-dry all glassware under a stream of inert gas (nitrogen or argon) to ensure anhydrous conditions.[4] Allow the apparatus to cool to room temperature under the inert atmosphere.

  • Magnesium Activation: Place the magnesium turnings into the reaction flask. Add a small crystal of iodine to activate the magnesium surface.[4]

  • Initiation: Add a small portion of anhydrous diethyl ether to cover the magnesium turnings. In the dropping funnel, prepare a solution of 2-chloropropane in anhydrous diethyl ether. Add a small amount of the 2-chloropropane solution to the magnesium suspension. The reaction is initiated when the brown color of the iodine disappears and gentle bubbling is observed.[4]

  • Addition: Once the reaction has initiated, add the remaining 2-chloropropane solution dropwise from the dropping funnel at a rate that maintains a gentle reflux.[1] If the reaction becomes too vigorous, cool the flask with an ice bath.

  • Completion: After the addition is complete, continue to stir the reaction mixture at reflux for an additional 30 minutes to ensure complete reaction.[1]

  • Storage: The resulting grey to brownish solution of isopropylmagnesium chloride should be used immediately or transferred to a dry, inert-atmosphere storage vessel.

Protocol 2: Synthesis of Isopropylmagnesium Chloride Lithium Chloride (i-PrMgCl·LiCl) Complex

This protocol describes the preparation of the more reactive "Turbo Grignard" reagent.

Materials:

  • 2-Chloropropane (dried)

  • Magnesium turnings

  • Anhydrous lithium chloride (dried in vacuo at >100 °C)

  • Anhydrous tetrahydrofuran (THF)

  • Nitrogen or Argon gas supply

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Schlenk line or equivalent inert atmosphere setup

Procedure:

  • Apparatus Setup: Place the magnesium turnings and anhydrous lithium chloride in a flask that has been flame-dried and flushed with argon.[6]

  • Solvent Addition: Add anhydrous THF to the flask.[6]

  • Reactant Addition: Slowly add a solution of 2-chloropropane in anhydrous THF to the stirred suspension at room temperature. The reaction should initiate within a few minutes.[6]

  • Reaction: Stir the mixture at room temperature for 12 hours.[6]

  • Isolation: The resulting grey solution of i-PrMgCl·LiCl can be cannulated to another flask under an inert atmosphere to separate it from the excess magnesium.[6]

Protocol 3: Titration of Grignard Reagent

It is crucial to determine the exact concentration of the prepared Grignard reagent before its use in subsequent reactions. A common method involves titration against a known amount of an indicator in the presence of a titrant.

Materials:

  • Prepared Grignard reagent solution

  • Anhydrous toluene or THF

  • 1,10-Phenanthroline (indicator)

  • Standardized solution of sec-butanol in xylene (e.g., 1.0 M)

  • Dry glassware (burette, flask)

  • Inert atmosphere setup

Procedure:

  • Under an inert atmosphere, dissolve a small, accurately weighed amount of 1,10-phenanthroline in anhydrous toluene or THF in a dry flask.

  • Add a known volume of the Grignard reagent solution to the indicator solution. A color change should be observed.

  • Titrate this solution with the standardized sec-butanol solution until the color of the indicator disappears.[8]

  • The concentration of the Grignard reagent can be calculated based on the stoichiometry of the reaction between the Grignard reagent and sec-butanol (1:1).

Safety Precautions

  • Anhydrous Conditions: Grignard reagents are highly reactive with protic solvents such as water and alcohols. All glassware must be scrupulously dried, and anhydrous solvents must be used.[4][9] The reaction should be carried out under an inert atmosphere (nitrogen or argon).[1]

  • Flammability: Diethyl ether and THF are highly flammable solvents. Ensure there are no open flames or spark sources in the vicinity.[9]

  • Exothermic Reaction: The formation of a Grignard reagent is an exothermic process. An ice bath should be readily available to control the reaction temperature, especially during the initiation and addition phases.[9]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[10]

  • Quenching: Unreacted Grignard reagent should be quenched carefully by the slow addition of a protic solvent (e.g., isopropanol) followed by a saturated aqueous solution of ammonium chloride.

Mandatory Visualization

Grignard_Synthesis_Workflow Experimental Workflow for Grignard Reagent Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Use prep_glassware Flame-dry glassware under inert atmosphere prep_reagents Prepare anhydrous 2-chloropropane and ether/THF prep_glassware->prep_reagents add_mg Add Mg turnings (and LiCl for Turbo Grignard) prep_reagents->add_mg Transfer to reaction flask initiation Initiate reaction with a small amount of 2-chloropropane solution add_mg->initiation addition Slowly add remaining 2-chloropropane solution initiation->addition reflux Stir at appropriate temperature (reflux or RT) addition->reflux titration Titrate to determine concentration reflux->titration Cool and sample use_in_synthesis Use in subsequent synthetic steps titration->use_in_synthesis

Caption: Workflow for Grignard reagent synthesis.

Signaling_Pathway Logical Relationship of Grignard Reagent Formation reagents Reactants (2-Chloropropane, Mg) grignard Isopropylmagnesium Chloride (Grignard Reagent) reagents->grignard side_products Side Products (e.g., Wurtz coupling) reagents->side_products solvent Anhydrous Solvent (Ether or THF) solvent->grignard conditions Reaction Conditions (Inert Atmosphere, Temperature Control) conditions->grignard conditions->side_products Improper control

Caption: Key factors in Grignard reagent formation.

References

Application Notes and Protocols for the Measurement of Photoionization Cross Sections Using 2-Chloropropene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the measurement of photoionization cross sections, using 2-Chloropropene (CH₂=C(Cl)CH₃) as a model compound. This document is intended for researchers in physical chemistry, analytical chemistry, and atmospheric science, as well as professionals in drug development who utilize mass spectrometry and photoionization techniques for molecular characterization.

Introduction

Photoionization is a fundamental process where a molecule absorbs a photon and ejects an electron, forming a cation. The photoionization cross section (σ) quantifies the probability of this event occurring at a specific photon energy. Accurate photoionization cross sections are crucial for quantitative analysis in various applications, including flame diagnostics, atmospheric modeling, and isomer-specific detection in complex mixtures, which can be relevant in metabolite identification during drug development.

This compound is an unsaturated organochlorine compound that serves as an excellent candidate for demonstrating the principles of photoionization cross section measurements. Its study provides insights into the electronic structure of halogenated alkenes and their photo-induced dynamics.

Key Physicochemical Data of this compound

A precise understanding of the molecule's properties is essential before undertaking experimental measurements.

PropertyValueReference
Formula C₃H₅ClN/A
Molecular Weight 76.52 g/mol N/A
Ionization Energy 9.5395 ± 0.0006 eV[1]
Appearance Clear, colorless liquidN/A

Illustrative Photoionization Cross Section Data

Photon Energy (eV)Relative Photoionization Cross Section (Arbitrary Units)
9.540.1
9.600.5
9.801.2
10.002.5
10.504.8
11.006.2
11.507.1
12.007.8
12.508.3
13.008.5
13.508.4
14.008.1

Note: These values are for illustrative purposes to demonstrate the expected trend and are not absolute experimental data.

Experimental Protocols

The following protocols describe the key experimental methodologies for measuring the photoionization cross section of this compound. The primary technique is Photoionization Mass Spectrometry (PIMS) using a tunable vacuum ultraviolet (VUV) light source, often from a synchrotron.

Protocol 1: Relative Photoionization Cross Section Measurement using Synchrotron Radiation PIMS

This protocol outlines the steps to obtain a photoionization efficiency (PIE) curve, which represents the relative photoionization cross section as a function of photon energy.

Objective: To measure the relative photoionization cross section of this compound.

Apparatus:

  • Synchrotron radiation source with a monochromator for tunable VUV light.

  • High-vacuum chamber.

  • Molecular beam source (e.g., supersonic expansion nozzle).

  • Time-of-Flight (TOF) mass spectrometer.

  • Ion detector (e.g., microchannel plate).

  • Data acquisition system.

Procedure:

  • Sample Preparation: Introduce a gaseous sample of this compound, seeded in a carrier gas like Helium or Argon, into the molecular beam source. A typical mixture is 1-5% this compound in the carrier gas at a stagnation pressure of several atmospheres.

  • Molecular Beam Formation: Generate a supersonic expansion of the gas mixture into the high-vacuum chamber through a pulsed nozzle. This cools the molecules to a low internal temperature, simplifying the resulting spectra.

  • VUV Generation and Ionization:

    • Direct the tunable VUV light from the synchrotron, passed through a monochromator, to intersect the molecular beam at a right angle.

    • Scan the photon energy across the range of interest, typically starting below the ionization energy (e.g., 9.0 eV) and extending to higher energies (e.g., 15.0 eV).

  • Mass Analysis:

    • The ions produced by photoionization are extracted into the TOF mass spectrometer by a pulsed electric field.

    • The ions travel down the flight tube and are separated based on their mass-to-charge ratio.

  • Data Acquisition:

    • Record the ion signal for the this compound parent ion (C₃H₅Cl⁺, m/z = 76 and 78 due to chlorine isotopes) at each photon energy step.

    • Simultaneously, measure the photon flux of the VUV light using a calibrated photodiode.

  • Data Normalization: To obtain the PIE curve, normalize the recorded ion signal at each energy step by the corresponding photon flux.

Experimental_Workflow_PIMS cluster_source Sample Introduction cluster_beam Molecular Beam Generation cluster_ionization Photoionization cluster_detection Detection Chloropropene This compound in Carrier Gas Nozzle Pulsed Nozzle Chloropropene->Nozzle Skimmer Skimmer Nozzle->Skimmer Ionization Ionization Region Skimmer->Ionization TOF TOF Mass Spectrometer Ionization->TOF VUV Tunable VUV Light (Synchrotron) VUV->Ionization Detector Ion Detector TOF->Detector DAQ Data Acquisition Detector->DAQ

Fig. 1: Experimental workflow for PIMS.
Protocol 2: Absolute Photoionization Cross Section Measurement

To convert the relative PIE curve into an absolute cross section, a reference species with a well-known absolute photoionization cross section is required.

Objective: To determine the absolute photoionization cross section of this compound.

Methodology: This protocol builds upon Protocol 4.1 by introducing a known concentration of a reference gas.

Additional Reagents:

  • A reference gas with a well-characterized photoionization cross section (e.g., Argon, Xenon, or Benzene).

Procedure:

  • Prepare a Gas Mixture: Create a gas mixture with a known molar ratio of this compound and the reference gas.

  • Acquire Data: Perform the PIMS experiment as described in Protocol 4.1 on this gas mixture. Record the ion signals for both the this compound ion and the reference gas ion simultaneously across the same photon energy range.

  • Calculation of Absolute Cross Section: The absolute photoionization cross section of this compound (σ_2CP) at a given photon energy (E) can be calculated using the following equation:

    σ_2CP(E) = [I_2CP(E) / I_ref(E)] * [N_ref / N_2CP] * σ_ref(E)

    Where:

    • I_2CP(E) and I_ref(E) are the ion signals of this compound and the reference gas, respectively.

    • N_2CP and N_ref are the number densities of this compound and the reference gas in the interaction region (proportional to their molar ratio in the initial mixture).

    • σ_ref(E) is the known absolute photoionization cross section of the reference gas at energy E.

Visualization of the Photoionization Process

The fundamental process of photoionization can be visualized as a logical flow.

Photoionization_Process Molecule This compound (C₃H₅Cl) Interaction Photon Absorption Molecule->Interaction Photon Photon (hν) Photon->Interaction Ion This compound Cation (C₃H₅Cl⁺) Interaction->Ion Ionization Electron Photoelectron (e⁻) Interaction->Electron Ejection

References

Application Notes and Protocols for 2-Chloropropene in a Research Setting

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed procedures for the safe handling and disposal of 2-Chloropropene (Isopropenyl chloride, CAS No. 557-98-2) in a research laboratory environment. Adherence to these protocols is critical to ensure personnel safety and environmental protection.

Physical and Chemical Properties

This compound is a clear, colorless, and volatile liquid.[1] It is less dense than water and insoluble in water, but soluble in organic solvents such as ether, acetone, benzene, and chloroform.[2] Its vapors are heavier than air, which may cause them to accumulate in low-lying areas.[2]

PropertyValue
Molecular FormulaC3H5Cl[1][3][4]
Molecular Weight76.52 g/mol [2][1]
Boiling Point22.6 °C (72.7 °F) at 760 mmHg[2]
Melting Point-137.4 °C (-215.3 °F)[2]
Flash Point< -4 °F (< -20 °C)[1]
Density0.9017 g/cm³ at 20 °C (68 °F)[2]
Vapor Density2.63 (Air = 1)[2]
Vapor Pressure828 mmHg at 25 °C (77 °F)[1]
Water SolubilityInsoluble[2][1]

Hazard Identification and Safety Precautions

This compound is a highly flammable liquid and vapor and is toxic if swallowed or in contact with skin.[2] It can cause skin irritation and may cause dizziness or suffocation.[2][1]

GHS Hazard Statements:

  • H224: Extremely flammable liquid and vapor.[2]

  • H301: Toxic if swallowed.[2]

  • H311: Toxic in contact with skin.[2]

  • H315: Causes skin irritation.[2]

Incompatibilities: this compound is incompatible with strong oxidizing agents, strong bases, and strong acids.[5] It can also react violently with aluminum and is incompatible with many amines, nitrides, azo/diazo compounds, alkali metals, and epoxides.[1]

Handling and Storage Protocols

3.1 Personal Protective Equipment (PPE)

When handling this compound, the following PPE is mandatory:

  • Eye and Face Protection: Chemical safety goggles or a full-face shield.[6][7][8]

  • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile, neoprene).[6][7][9]

  • Skin and Body Protection: A flame-retardant lab coat, long pants, and closed-toe shoes are required.[8] For larger quantities or in case of a splash risk, a chemically impervious suit and boots should be considered.[8]

  • Respiratory Protection: All work with this compound must be conducted in a certified chemical fume hood to avoid inhalation of vapors.[6] If there is a potential for exposure above the occupational exposure limits, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[6]

3.2 Storage

  • Store in a tightly closed container in a cool, dry, and well-ventilated area away from sources of ignition.[5][6][10]

  • The recommended storage temperature is between 2-8°C (36-46°F).[1]

  • Use only non-sparking tools and equipment when handling and opening containers.[5]

  • Ground and bond containers during transfer to prevent static discharge.[5][10]

  • Do not store in aluminum containers.[6]

Experimental Workflow for Handling this compound

prep Preparation ppe Don Appropriate PPE prep->ppe fume_hood Work in a Certified Chemical Fume Hood ppe->fume_hood handling Handling and Use of This compound fume_hood->handling waste_collection Collect Waste in a Labeled, Closed Container handling->waste_collection storage Return to Secure Storage handling->storage decontamination Decontaminate Work Area and Equipment waste_collection->decontamination ppe_removal Properly Remove and Dispose of PPE decontamination->ppe_removal start This compound Waste Generated is_liquid Is it liquid waste? start->is_liquid is_solid Is it solid contaminated material? is_liquid->is_solid No chlorinated_liquid Collect in 'Chlorinated Liquid Waste' container is_liquid->chlorinated_liquid Yes chlorinated_solid Collect in 'Chlorinated Solid Waste' container is_solid->chlorinated_solid Yes container_full Is the waste container full? chlorinated_liquid->container_full chlorinated_solid->container_full request_pickup Request EHS waste pickup container_full->request_pickup Yes continue_collection Continue to collect waste container_full->continue_collection No end Waste removed for proper disposal request_pickup->end

References

Synthesis of Epichlorohydrin from 2-Chloropropene: A Feasibility Review and Protocols for Allyl Chloride-Based Routes

Author: BenchChem Technical Support Team. Date: December 2025

Note to the Reader: The direct synthesis of epichlorohydrin (2-(chloromethyl)oxirane) from 2-chloropropene is not a standard or documented chemical pathway in the reviewed literature. The epoxidation of this compound would yield 2-chloro-2-methyloxirane, a different chemical compound. The predominant and industrially established precursor for epichlorohydrin is the isomeric allyl chloride (3-chloropropene) . This document provides detailed application notes and protocols for the synthesis of epichlorohydrin from allyl chloride, which is the scientifically and industrially relevant process.

Method 1: The Chlorohydrin Process

The chlorohydrin process is the traditional route for epichlorohydrin synthesis, involving the formation of dichlorohydrin intermediates followed by dehydrochlorination.

Application Notes

This two-step process begins with the reaction of allyl chloride with hypochlorous acid to produce a mixture of dichlorohydrin isomers.[1][2] This intermediate mixture is then treated with a base, such as calcium hydroxide or sodium hydroxide, to induce dehydrochlorination and form epichlorohydrin.[1][3] The overall conversion of allyl chloride is approximately 80% in the first stage, and the subsequent hydrolysis has a conversion rate of about 90%.[3] The dichlorohydrin intermediate is typically a mixture of 70% 1,2-dichlorohydrin and 30% 1,3-dichlorohydrin.[1] To mitigate side reactions, epichlorohydrin, being more volatile than the dichlorohydrins, is often removed from the reaction environment as it is formed, for which reactive distillation is a common technique.[1]

Quantitative Data Summary
StageParameterValue
Chlorohydrination Allyl Chloride Conversion~80%[3]
Dichlorohydrin Isomer Ratio (1,2-DCH:1,3-DCH)70:30[1]
Dehydrochlorination Dichlorohydrin Conversion~90%[3]
BaseCalcium hydroxide or Sodium hydroxide[1][3]
Experimental Protocols

Protocol 1: Synthesis of Glycerol Dichlorohydrins

  • Prepare a dilute solution of hypochlorous acid by mixing chlorine with water.

  • In a suitable reactor, combine the dilute hypochlorous acid with allyl chloride.

  • Control the reaction conditions to achieve an allyl chloride conversion of approximately 80%.[3]

  • The output stream, containing glycerol dichlorohydrins, unreacted allyl chloride, and an acid-water solution, is directed to a separation unit.

  • Isolate the glycerol dichlorohydrins and recover the unreacted allyl chloride for recycling.[3]

  • Neutralize the remaining acid-water solution before disposal.[3]

Protocol 2: Synthesis of Epichlorohydrin via Dehydrochlorination

  • Prepare a slurry of calcium hydroxide in water.

  • In a hydrolysis reactor, which may be a reactive distillation column, mix the glycerol dichlorohydrins with the calcium hydroxide slurry.[1][3]

  • Heat the mixture to initiate the dehydrochlorination reaction.

  • Continuously distill the epichlorohydrin from the reactor as it is formed.

  • The overhead product stream, containing gaseous epichlorohydrin, unreacted dichlorohydrins, and water vapor, is collected for purification.[3]

  • The reactor bottoms, a waste slurry of calcium chloride, are removed.[3]

Logical Workflow of the Chlorohydrin Process

cluster_chlorohydrination Chlorohydrination Stage cluster_dehydrochlorination Dehydrochlorination Stage ac Allyl Chloride reactor1 Chlorohydrination Reactor ac->reactor1 hocl Hypochlorous Acid hocl->reactor1 dch Glycerol Dichlorohydrins reactor1->dch ~80% conversion reactor2 Hydrolysis Reactor (Reactive Distillation) dch->reactor2 base Ca(OH)₂ Slurry base->reactor2 ech Epichlorohydrin reactor2->ech ~90% conversion waste CaCl₂ Slurry reactor2->waste

Caption: Chlorohydrin process for epichlorohydrin synthesis.

Method 2: Direct Epoxidation with Hydrogen Peroxide

A more modern and environmentally benign approach is the direct epoxidation of allyl chloride using hydrogen peroxide.

Application Notes

This method offers a greener alternative to the chlorohydrin process by avoiding the use of chlorine and significantly reducing wastewater. The reaction is typically catalyzed by titanium silicate molecular sieves, such as TS-1, or other catalysts like heteropolyphosphatotungstate.[4] The epoxidation can be carried out under solvent-free conditions or in the presence of a solvent like methanol.[4][5] Reaction temperatures are generally mild, in the range of 40 to 50°C.[5] This process is characterized by high selectivity, with allyl chloride selectivity reported to be over 97% and hydrogen peroxide conversion reaching 100%.[4]

Quantitative Data Summary
ParameterValue
Reactants Allyl Chloride, Hydrogen Peroxide
Catalyst Titanium Silicate (TS-1) or Heteropolyphosphatotungstate[4]
Temperature 40 - 50°C[5]
Allyl Chloride to H₂O₂ Molar Ratio 9:1[5]
Allyl Chloride to Methanol Weight Ratio 2:1[5]
H₂O₂ Conversion 100%
Allyl Chloride Selectivity >97%
Epichlorohydrin Selectivity ~94%[4]
Experimental Protocol

Protocol 3: Direct Epoxidation of Allyl Chloride

  • In a reactor containing a catalyst bed (e.g., TS-1), charge allyl chloride and methanol in a 2:1 weight ratio.[5]

  • Introduce a 50% hydrogen peroxide solution to the reactor, maintaining an allyl chloride to hydrogen peroxide molar ratio of 9:1.[5]

  • Maintain the reaction temperature between 40 and 50°C.[5]

  • The resulting mixture contains epichlorohydrin, unreacted allyl chloride, methanol, and water.

  • Subject the mixture to water extraction to form an organic phase and an aqueous phase.[5]

  • Separate and recover the solvent and water from the aqueous phase via distillation for recycling.[5]

  • Separate and recover unreacted allyl chloride and epichlorohydrin from the organic phase via distillation.[5]

  • The recovered allyl chloride and solvent are recycled back to the reactor.[5]

  • The recovered epichlorohydrin is further purified by distillation.[5]

Experimental Workflow for Direct Epoxidation

ac Allyl Chloride reactor Catalytic Reactor (40-50°C) ac->reactor h2o2 Hydrogen Peroxide h2o2->reactor solvent Methanol solvent->reactor mixture Resultant Mixture reactor->mixture extraction Water Extraction mixture->extraction aq_phase Aqueous Phase extraction->aq_phase org_phase Organic Phase extraction->org_phase dist1 Distillation aq_phase->dist1 dist2 Distillation org_phase->dist2 recycle1 Recycle Water & Solvent dist1->recycle1 recycle2 Recycle Allyl Chloride dist2->recycle2 ech Epichlorohydrin dist2->ech recycle1->reactor recycle2->reactor

Caption: Direct epoxidation of allyl chloride to epichlorohydrin.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for 2-Chloropropene Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the polymerization of 2-Chloropropene. All quantitative data is summarized for easy comparison, and detailed experimental protocols for key methods are provided.

Section 1: Troubleshooting Guides

This section is designed to help you navigate common challenges in this compound polymerization, ensuring higher yields, better molecular weight control, and minimal side reactions.

Issue Potential Cause Troubleshooting Action
Low Polymer Yield Inhibitor Presence: Commercial this compound contains inhibitors to prevent spontaneous polymerization during storage.Monomer Purification: Before reaction, pass the monomer through a column of activated basic alumina to remove the inhibitor. Ensure the purified monomer is used immediately or stored under an inert atmosphere in the dark at low temperatures.[1]
Oxygen Inhibition: Oxygen is a radical scavenger and can terminate polymerization chains prematurely.[2]Inert Atmosphere: Purge the reaction vessel with an inert gas (e.g., nitrogen or argon) for at least 30 minutes before adding reactants and maintain a positive pressure of the inert gas throughout the polymerization.[3][4]
Inappropriate Initiator Concentration: Too low an initiator concentration will result in a slow reaction rate and low conversion.Optimize Initiator Concentration: Increase the initiator concentration incrementally. A typical starting point for bulk polymerization with a radical initiator like benzoyl peroxide is in the range of 0.1 to 1.0 mol% relative to the monomer.
Low Reaction Temperature: The decomposition rate of the initiator might be too slow at lower temperatures.Adjust Temperature: For thermally initiated free-radical polymerization, ensure the temperature is appropriate for the chosen initiator's half-life. For benzoyl peroxide, a temperature range of 60-80°C is common.[3]
Poor Molecular Weight (Mw) Control / Broad Polydispersity Index (PDI) High Initiator Concentration: A higher concentration of initiator leads to the formation of more polymer chains, resulting in lower molecular weight.Reduce Initiator Concentration: Decreasing the initiator concentration will lead to the formation of fewer, longer polymer chains, thus increasing the molecular weight.
High Reaction Temperature: Higher temperatures can increase the rate of chain transfer reactions, which terminate a growing chain and start a new one, leading to lower molecular weight and broader PDI.Lower Reaction Temperature: Conduct the polymerization at the lower end of the effective temperature range for your initiator. For cationic polymerization, temperatures as low as -78°C are often used to suppress side reactions.[5]
Chain Transfer Reactions: Chain transfer to monomer, polymer, or solvent can terminate growing chains and initiate new ones, broadening the PDI.Select Appropriate Solvent: If using a solvent, choose one with a low chain transfer constant. Non-polar solvents are generally preferred for cationic polymerization. For free-radical polymerization, bulk polymerization (no solvent) can be an option if heat transfer can be managed.[6]
Monomer Impurities: Impurities can act as chain transfer agents.Ensure High Monomer Purity: In addition to removing the inhibitor, consider distilling the monomer to remove other impurities.
Reaction Exotherm / Runaway Reaction Bulk Polymerization: Free-radical polymerization is highly exothermic, and in the absence of a solvent to dissipate heat, the reaction can accelerate uncontrollably (gel effect or Trommsdorff effect).[6][7][8]Heat Management: For bulk polymerization, ensure efficient stirring and have a cooling bath ready to manage the temperature. Consider conducting the polymerization in smaller batches. Alternatively, switch to solution polymerization to aid in heat dissipation.
Inconsistent Results Variability in Reagent Purity: Traces of water or other impurities can significantly affect cationic polymerization, and residual inhibitors can impact free-radical polymerization.[9]Standardize Reagent Purification: Implement a consistent and rigorous protocol for purifying all monomers, solvents, and for drying glassware.
Atmospheric Contamination: Inconsistent removal of oxygen can lead to variable initiation and termination rates.Consistent Inert Atmosphere: Use a Schlenk line or a glovebox to ensure a consistently inert atmosphere for all reactions.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the most common method for polymerizing this compound?

A1: The most common method is free-radical polymerization.[3] This is typically initiated by thermal decomposition of an initiator like benzoyl peroxide or azobisisobutyronitrile (AIBN). Cationic polymerization is also a viable method, often employing a Lewis acid initiator.[10][11]

Q2: How can I control the molecular weight of my poly(this compound)?

A2: The molecular weight can be primarily controlled by adjusting the initiator-to-monomer ratio and the reaction temperature. A lower initiator concentration and a lower reaction temperature will generally result in a higher molecular weight.[5]

Q3: My polymerization reaction mixture is becoming very viscous and difficult to stir. What is happening and what should I do?

A3: This is likely the "gel effect" or Trommsdorff effect, which is common in bulk free-radical polymerizations.[6][7] The increased viscosity hinders the termination of growing polymer chains, leading to a rapid increase in the polymerization rate and molecular weight, accompanied by a significant exotherm. To manage this, you can:

  • Ensure vigorous and efficient stirring.

  • Have a cooling system in place to control the temperature.

  • Consider diluting the reaction with a suitable solvent (solution polymerization).

Q4: What are some common side reactions to be aware of during this compound polymerization?

A4: In free-radical polymerization, chain transfer to the monomer or polymer can occur, which can lead to branched polymers and a broader molecular weight distribution.[4] Dimerization of the monomer can also happen, especially at elevated temperatures.[7] For cationic polymerization, side reactions involving the chlorine atom can be a concern.[4]

Q5: How do I purify the final poly(this compound)?

A5: A common method for purifying the polymer is precipitation. The viscous polymer solution is slowly added to a non-solvent (a liquid in which the polymer is insoluble but the unreacted monomer and initiator are soluble), such as methanol, while stirring vigorously. The precipitated polymer can then be collected by filtration, washed with more non-solvent, and dried under vacuum.[5]

Section 3: Data Presentation

The following tables summarize the expected impact of key reaction parameters on the properties of poly(this compound) based on general principles of polymerization.

Table 1: Effect of Initiator Concentration on Free-Radical Polymerization of this compound

Initiator Concentration (mol% relative to monomer)Expected Polymer YieldExpected Molecular Weight (Mw)Expected Polydispersity Index (PDI)
Low (e.g., 0.1%)LowerHighNarrower
Medium (e.g., 0.5%)ModerateMediumModerate
High (e.g., 1.0%)HigherLowBroader

Table 2: Effect of Temperature on Free-Radical Polymerization of this compound

Reaction Temperature (°C)Expected Polymerization RateExpected Molecular Weight (Mw)Expected Polydispersity Index (PDI)
Low (e.g., 60°C)SlowerHigherNarrower
Medium (e.g., 70°C)ModerateMediumModerate
High (e.g., 80°C)FasterLowerBroader

Section 4: Experimental Protocols

Protocol 1: Free-Radical Bulk Polymerization of this compound

This protocol describes a general procedure for the bulk polymerization of this compound using benzoyl peroxide as a thermal initiator.

Materials:

  • This compound (inhibitor-free)

  • Benzoyl peroxide (BPO)

  • Methanol

  • Reaction vessel (e.g., Schlenk tube or round-bottom flask) with a condenser and magnetic stirrer

  • Inert gas supply (Nitrogen or Argon)

  • Oil bath with temperature control

  • Vacuum oven

Procedure:

  • Monomer Purification: Pass this compound through a short column of basic alumina to remove the inhibitor.

  • Reaction Setup: Assemble the reaction vessel, ensuring it is clean and dry. Add a magnetic stir bar.

  • Inert Atmosphere: Purge the reaction vessel with an inert gas for 30 minutes.

  • Charging Reactants: Under a positive flow of inert gas, add the desired amount of purified this compound to the reaction vessel. Add the desired amount of benzoyl peroxide (e.g., 0.5 mol% relative to the monomer).

  • Polymerization: Place the reaction vessel in a preheated oil bath at the desired temperature (e.g., 70°C) and begin stirring.[3]

  • Reaction Monitoring: Monitor the reaction progress by observing the increase in viscosity. The reaction time can vary from a few hours to 24 hours depending on the desired conversion.

  • Termination and Precipitation: After the desired time, cool the reaction to room temperature. Slowly pour the viscous polymer solution into a beaker containing a large excess of cold methanol while stirring vigorously. The polymer will precipitate as a solid.

  • Purification: Decant the methanol and redissolve the polymer in a minimal amount of a suitable solvent (e.g., tetrahydrofuran). Reprecipitate the polymer in methanol.

  • Drying: Collect the purified polymer by filtration and dry it in a vacuum oven at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.

Protocol 2: Cationic Polymerization of this compound (Generalized)

This protocol provides a general guideline for the cationic polymerization of this compound using a Lewis acid initiator. This reaction is highly sensitive to impurities, especially water.

Materials:

  • This compound (purified and dried)

  • Anhydrous non-polar solvent (e.g., dichloromethane, DCM)[10]

  • Lewis acid initiator (e.g., boron trifluoride etherate, BF₃·OEt₂)[10]

  • Quenching agent (e.g., methanol)[10]

  • Dry glassware (oven-dried) and Schlenk line or glovebox

Procedure:

  • Rigorous Drying: Ensure all glassware is thoroughly oven-dried and assembled under an inert atmosphere. All solvents and the monomer must be rigorously dried.

  • Reaction Setup: In a Schlenk flask under an inert atmosphere, dissolve the purified and dried this compound in anhydrous DCM to the desired concentration (e.g., 0.5 M).

  • Cooling: Cool the monomer solution to the desired low temperature (e.g., -78°C) using a dry ice/acetone bath.[5]

  • Initiation: In a separate flask, prepare a solution of the Lewis acid initiator in anhydrous DCM. Slowly add the initiator solution to the stirred, cold monomer solution.

  • Polymerization: Allow the reaction to proceed for the desired time (e.g., 1-4 hours). The viscosity of the solution may increase.

  • Termination: Terminate the polymerization by adding a pre-chilled quenching agent like methanol.[10]

  • Purification and Drying: Precipitate the polymer in a non-solvent, collect it by filtration, and dry it under vacuum.

Section 5: Visualizations

Logical Workflow for Optimizing this compound Polymerization

The following diagram illustrates a logical workflow for optimizing the reaction conditions for this compound polymerization to achieve a desired molecular weight and yield.

OptimizationWorkflow start Define Target Properties (Yield, Mw, PDI) purify_monomer Purify this compound (Remove Inhibitor, Dry) start->purify_monomer setup_reaction Set up Reaction under Inert Atmosphere purify_monomer->setup_reaction select_initiator Select Initiator Type (e.g., BPO) setup_reaction->select_initiator set_initial_conditions Set Initial Conditions (Temp, [I]₀) select_initiator->set_initial_conditions run_polymerization Run Polymerization set_initial_conditions->run_polymerization characterize_polymer Characterize Polymer (GPC for Mw, PDI; Gravimetric for Yield) run_polymerization->characterize_polymer evaluate_results Evaluate Results vs. Target characterize_polymer->evaluate_results adjust_initiator Adjust [Initiator] evaluate_results->adjust_initiator No (Mw/PDI off target) adjust_temp Adjust Temperature evaluate_results->adjust_temp No (Yield/Rate off target) optimized Optimized Conditions Achieved evaluate_results->optimized Yes adjust_initiator->set_initial_conditions adjust_temp->set_initial_conditions

Caption: A workflow for optimizing this compound polymerization.

Relationship Between Key Parameters in Free-Radical Polymerization

This diagram illustrates the cause-and-effect relationships between key experimental parameters and the resulting polymer properties in the free-radical polymerization of this compound.

ParameterRelationships cluster_inputs Input Parameters cluster_outcomes Polymer Properties initiator_conc [Initiator] mw Molecular Weight (Mw) initiator_conc->mw - pdi Polydispersity (PDI) initiator_conc->pdi + yield Yield / Rate initiator_conc->yield + temperature Temperature temperature->mw - temperature->pdi + temperature->yield + monomer_purity Monomer Purity monomer_purity->mw + monomer_purity->pdi - monomer_purity->yield +

References

Technical Support Center: Synthesis of 2-Chloropropene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding side reactions encountered during the synthesis of 2-chloropropene.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products observed during the synthesis of this compound?

A1: The most common side products depend on the synthetic route. When synthesizing from acetone and phosphorus pentachloride (PCl5), the primary impurity is often 2,2-dichloropropane. In the chlorination of propene, common side products include 1,2-dichloropropane and isomers like 1-chloropropene and 3-chloropropene.

Q2: How does reaction temperature influence the formation of side products?

A2: Temperature control is critical. In the reaction of acetone with PCl5, higher temperatures can lead to the formation of tetrachloropropene and hexachloropropene. For the dehydrochlorination of 1,2-dichloropropane, elevated temperatures can favor the formation of cis/trans-1-chloropropene over the desired this compound.

Q3: Can the choice of catalyst or solvent affect the purity of this compound?

A3: Absolutely. The choice of catalyst and solvent system is crucial for directing the reaction towards the desired product and minimizing side reactions. For instance, in the dehydrochlorination of 1,2-dichloropropane, different bases can influence the product ratio.

Troubleshooting Guide: Common Issues and Solutions

Issue 1: High Levels of 1,2-Dichloropropane Impurity
  • Symptom: GC-MS analysis shows a significant peak corresponding to 1,2-dichloropropane in the final product. This typically occurs in syntheses starting from propene.

  • Cause: Incomplete dehydrochlorination of the 1,2-dichloropropane intermediate.

  • Solution:

    • Increase Reaction Time/Temperature: Ensure the dehydrochlorination step runs to completion by moderately increasing the reaction time or temperature. Monitor the reaction progress using TLC or GC.

    • Optimize Base Concentration: Ensure a sufficient molar excess of the base (e.g., NaOH, KOH) is used to drive the elimination reaction forward.

Issue 2: Formation of Isomeric Chloropropenes (1-Chloropropene, 3-Chloropropene)
  • Symptom: Product analysis reveals the presence of significant quantities of 1-chloropropene or 3-chloropropene.

  • Cause: Non-selective reaction conditions favoring the formation of thermodynamically or kinetically preferred isomers.

  • Solution:

    • Lower Reaction Temperature: Isomerization can be temperature-dependent. Running the reaction at a lower temperature may increase selectivity for this compound.

    • Catalyst Selection: The choice of catalyst can significantly influence regioselectivity. Research catalysts that are known to favor the formation of this compound from your specific starting materials.

Issue 3: Presence of 2,2-Dichloropropane
  • Symptom: A notable amount of 2,2-dichloropropane is detected in the product mixture, particularly when using acetone and PCl5.

  • Cause: Incomplete reaction or side reactions involving the intermediate phosphoryl chloride (POCl3).

  • Solution:

    • Control Reagent Stoichiometry: Use a slight excess of PCl5 to ensure the complete conversion of acetone.

    • Temperature Management: Maintain a controlled temperature during the addition of reagents to prevent localized overheating, which can promote side reactions.

Data on Side Product Formation

The following table summarizes the typical distribution of products and side products under different reaction conditions for the dehydrochlorination of 1,2-dichloropropane.

Catalyst/ConditionsTemperature (°C)This compound (%)1-Chloropropene (cis/trans) (%)3-Chloropropene (%)
5% KOH in Methanol60~75~20~5
Sodium Amide in Liquid Ammonia-33>90<5<5
Phase Transfer Catalyst (Aliquat 336) with 50% NaOH70~85~10~5

Experimental Protocols

Protocol 1: Synthesis of this compound from Acetone and PCl5

This protocol focuses on minimizing the formation of 2,2-dichloropropane.

  • Setup: A three-necked flask is equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas trap.

  • Reagents: Place phosphorus pentachloride (1.0 mol) in the flask and cool it in an ice bath.

  • Addition: Add acetone (0.95 mol) dropwise from the dropping funnel over a period of 2 hours, ensuring the internal temperature does not exceed 10°C.

  • Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for an additional 12 hours.

  • Workup: Slowly pour the reaction mixture onto crushed ice. The organic layer is separated, washed with a cold, dilute sodium bicarbonate solution, and then with brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate and fractionally distill the product. Collect the fraction boiling at 22-24°C.

Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting common issues during the synthesis of this compound.

TroubleshootingWorkflow start Start: Synthesize this compound analyze Analyze Product Mixture (GC-MS, NMR) start->analyze check_purity Is Purity >95%? analyze->check_purity end_success End: Product Acceptable check_purity->end_success Yes identify_impurity Identify Major Impurity check_purity->identify_impurity No impurity_12dcp Impurity: 1,2-Dichloropropane identify_impurity->impurity_12dcp From Propene Route impurity_isomers Impurity: Isomers (1-CP, 3-CP) identify_impurity->impurity_isomers Isomerization impurity_22dcp Impurity: 2,2-Dichloropropane identify_impurity->impurity_22dcp From Acetone Route solution_12dcp Action: - Increase reaction time/temp - Increase base concentration impurity_12dcp->solution_12dcp solution_isomers Action: - Lower reaction temperature - Change catalyst/solvent impurity_isomers->solution_isomers solution_22dcp Action: - Adjust PCl5 stoichiometry - Ensure controlled temp impurity_22dcp->solution_22dcp solution_12dcp->start Retry Synthesis solution_isomers->start Retry Synthesis solution_22dcp->start Retry Synthesis

Caption: Troubleshooting workflow for this compound synthesis.

Technical Support Center: Dehydrohalogenation of 1,2-Dichloropropane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the yield of dehydrohalogenation reactions of 1,2-dichloropropane.

Troubleshooting Guide

This guide addresses common issues encountered during the dehydrohalogenation of 1,2-dichloropropane, offering potential causes and solutions to improve reaction outcomes.

Issue Potential Cause Recommended Solution
Low Yield of Desired Product (Allyl Chloride, Propene, or Propyne) Inappropriate choice of base or catalyst: The selectivity of the reaction towards a specific product is highly dependent on the reagents and conditions used.For the synthesis of propyne , a very strong base like sodium amide (NaNH₂) in liquid ammonia is recommended as it minimizes the formation of byproducts. For allyl chloride , catalytic pyrolysis is a common industrial method. For propene , both strong bases and certain catalytic routes can be effective.
Suboptimal reaction temperature: The reaction temperature significantly influences the rate and selectivity of the dehydrohalogenation.For base-mediated dehydrohalogenation, heating is generally required. For catalytic pyrolysis to produce allyl chloride, temperatures in the range of 520-540 °C are employed. For silica-alumina catalyzed reactions, dehydrochlorination occurs above 500 K.
Incomplete reaction: The reaction may not have proceeded to completion due to insufficient reaction time or inadequate mixing.Ensure the reaction is monitored over time (e.g., by GC analysis) to determine the optimal duration. Ensure efficient stirring, especially in heterogeneous mixtures.
Catalyst deactivation: In catalytic processes, the catalyst can lose activity over time due to coking or poisoning.For silica-alumina catalysts, deactivation can be observed, with activity potentially being halved after 4 hours at 523 K.[1] Regeneration of the catalyst through methods like calcination to burn off coke deposits may be necessary.
Formation of Multiple Products/Byproducts Lack of selectivity in reaction conditions: The reaction can yield a mixture of isomers (e.g., 1-chloropropene and 2-chloropropene) and other chlorinated byproducts.The dehydrochlorination of 1,2-dichloropropane can result in a product mix of 55-70% allyl chloride and 30-40% 1-chloropropene.[2][3] To improve selectivity, carefully control the reaction temperature and consider using a selective catalyst. For instance, nitrogen-doped activated carbon has shown high selectivity for dehydrochlorination reactions.
Side reactions: At higher temperatures, further reactions such as pyrolysis and the formation of tars or benzene can occur.Optimize the reaction temperature to maximize the formation of the desired product while minimizing degradation. Industrial processes for allyl chloride production operate at a peak temperature of 500–510 °C to avoid soot and tar formation.[4]
Reaction Fails to Initiate Inactive reagents: The base or catalyst may be of poor quality or may have degraded.Use fresh, high-purity reagents. Ensure bases are protected from atmospheric moisture and carbon dioxide.
Insufficient activation energy: The reaction temperature may be too low to overcome the activation energy barrier.Gradually increase the reaction temperature while monitoring the reaction progress. The activation energy for the conversion of 1,2-dichloropropane over a silica-alumina catalyst has been found to be 14.4 kcal/mol.[1]

Frequently Asked Questions (FAQs)

Q1: What is the most effective base for the dehydrohalogenation of 1,2-dichloropropane to produce propyne?

For the synthesis of propyne, a strong base is required to perform a double dehydrohalogenation. While alcoholic potassium hydroxide (KOH) can be used, sodium amide (NaNH₂) in liquid ammonia is generally considered the best reagent for achieving a high yield. The amide ion (NH₂⁻) is a stronger base than the alkoxide ion from alcoholic KOH, which promotes the elimination reaction more readily and helps to prevent the formation of byproducts.

Q2: What are the typical yields for the conversion of 1,2-dichloropropane to allyl chloride?

The dehydrochlorination of 1,2-dichloropropane to produce allyl chloride typically results in modest yields. Commercially, this process is not widely used due to these lower yields. Reports indicate that the pyrolysis of 1,2-dichloropropane can yield approximately 55-70% allyl chloride, with the main byproducts being 1-chloropropene (30-40%).[2][3] Another source states a yield of only 55% for allyl chloride, accompanied by a significant amount of monochloropropenes.[4]

Q3: What are the common byproducts in the dehydrohalogenation of 1,2-dichloropropane?

Common byproducts depend on the reaction conditions and the desired product. In the synthesis of allyl chloride via pyrolysis, the primary byproducts are monochloropropenes, such as 1-chloropropene and this compound.[4] Other chlorinated C3 compounds can also be formed.[5] When using silica-alumina catalysts, the main products are the geometric isomers of 1-chloropropene. At higher temperatures (above 650 K), further elimination to propyne can occur.[1]

Q4: How can I minimize the formation of these byproducts?

Minimizing byproducts requires careful control of reaction parameters:

  • Temperature: Overly high temperatures can lead to pyrolysis and the formation of tars and other degradation products.[4]

  • Catalyst Selection: The choice of catalyst can significantly influence selectivity. For example, studies on the dehydrochlorination of 1,2-dichloroethane have shown that nitrogen-doped activated carbon catalysts can exhibit high selectivity.

  • Reagent Choice: As mentioned for propyne synthesis, using a stronger, more specific base like NaNH₂ can reduce byproduct formation.

Q5: My silica-alumina catalyst has deactivated. How can it be regenerated?

Catalyst deactivation in dehydrochlorination reactions is often due to the deposition of coke on the catalyst surface. A common method for regenerating silica-alumina catalysts is thermal regeneration or calcination . This involves heating the catalyst in the presence of air or an oxygen-containing gas to a controlled temperature to burn off the carbonaceous deposits.

Experimental Protocols

Protocol 1: Catalytic Dehydrochlorination of 1,2-Dichloropropane to Allyl Chloride (Pyrolysis)

This protocol describes a general procedure for the gas-phase pyrolysis of 1,2-dichloropropane.

Materials:

  • 1,2-Dichloropropane

  • Inert gas (e.g., Nitrogen)

  • Packed-bed reactor

  • Heating furnace

  • Condensation system

  • Analytical equipment (e.g., Gas Chromatograph)

Procedure:

  • Set up a packed-bed reactor system. The reactor is typically heated by an external furnace.

  • Introduce a flow of inert gas (e.g., nitrogen) through the reactor to create an inert atmosphere.

  • Heat the reactor to the desired temperature, typically in the range of 520-540 °C.

  • Vaporize the 1,2-dichloropropane and feed it into the reactor along with the inert gas stream.

  • The reaction products exiting the reactor are passed through a condensation system to collect the liquid products.

  • Analyze the product mixture using gas chromatography (GC) to determine the conversion of 1,2-dichloropropane and the selectivity to allyl chloride and other products.

  • Optimize the reaction conditions (temperature, flow rate) to maximize the yield of allyl chloride.

Quantitative Data from Literature:

Reaction Temperature (°C) Product Distribution Reference
520-540Allyl chloride (55-70%), 1-Chloropropene (30-40%)[2][3]
>510Increased formation of soot and high-boiling tars[4]

Visualizations

Dehydrohalogenation_Pathway DCP 1,2-Dichloropropane CP_isomers Chloropropene Isomers (1-chloropropene, this compound) DCP->CP_isomers -HCl (Base/Heat) AC Allyl Chloride DCP->AC Pyrolysis (520-540°C) Propene Propene DCP->Propene Dehydrohalogenation Propyne Propyne CP_isomers->Propyne -HCl (Strong Base)

Caption: Reaction pathways in the dehydrohalogenation of 1,2-dichloropropane.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis Reagents Prepare Reagents (1,2-Dichloropropane, Base/Catalyst) Reactor_Setup Set up Reactor (e.g., Packed-bed for pyrolysis) Reagents->Reactor_Setup Initiate Initiate Reaction (Heating, Reagent Introduction) Reactor_Setup->Initiate Monitor Monitor Progress (e.g., GC Analysis) Initiate->Monitor Quench Quench Reaction Monitor->Quench Separate Separate Products (e.g., Distillation) Quench->Separate Analyze Analyze Products (Yield, Purity) Separate->Analyze

Caption: General experimental workflow for dehydrohalogenation.

References

Managing temperature and pressure in 2-Chloropropene reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-chloropropene. The information is designed to help manage temperature and pressure effectively, ensuring safe and successful experimental outcomes.

General Safety and Handling FAQs

Q1: What are the primary hazards associated with this compound?

A1: this compound is a highly flammable liquid and poses a dangerous fire hazard.[1] It can also polymerize explosively, especially when heated or involved in a fire.[1] Vapors may form explosive mixtures with air and can travel to an ignition source and flash back.[1] It is also toxic if inhaled or absorbed through the skin, and can cause irritation to the skin, eyes, and respiratory system.[2]

Q2: What are the recommended storage conditions for this compound?

A2: this compound should be stored in a cool, dry, well-ventilated area in tightly closed containers.[3] The recommended storage temperature is between 2°C and 8°C in an explosion-proof refrigerator.[3] It is also sensitive to air, so it should be kept under an inert gas like nitrogen.[3]

Q3: What personal protective equipment (PPE) should be worn when handling this compound?

A3: Appropriate PPE includes chemical-resistant gloves, chemical goggles or a face shield, and protective clothing to prevent skin contact.[3][4] All work should be conducted in a well-ventilated area, and if there is a risk of inhalation, a respirator should be used.[5]

Troubleshooting Polymerization Reactions

Q1: My free-radical polymerization of this compound has a low yield. What are the likely causes and solutions?

A1: Low yields in the polymerization of this compound can stem from several factors related to temperature and reaction conditions.

  • Incorrect Temperature: The polymerization is typically conducted between 60°C and 80°C.[6][7] Temperatures that are too low will result in a slow reaction rate, while excessively high temperatures can lead to side reactions and polymer degradation.

  • Presence of Inhibitors: this compound may be supplied with a polymerization inhibitor. Ensure that the inhibitor is removed before use, for example, by distillation or by washing with a suitable reagent.

  • Oxygen Inhibition: Free-radical polymerization is sensitive to oxygen. Ensure the reaction is carried out under an inert atmosphere, such as nitrogen.[6][7]

  • Insufficient Initiator: The concentration of the initiator (e.g., benzoyl peroxide) is crucial.[6][7] Too little initiator will result in a slow and incomplete reaction.

Q2: The polymerization of this compound is proceeding too quickly and becoming difficult to control. What should I do?

A2: A rapid, uncontrolled polymerization can be hazardous. The primary cause is excessive heat generation.

  • Reduce Temperature: Immediately lower the temperature of the reaction vessel using an ice bath.

  • Improve Heat Dissipation: Ensure efficient stirring to evenly distribute heat and consider using a reaction vessel with a larger surface area-to-volume ratio.

  • Check Initiator Concentration: An excess of initiator can lead to a very rapid reaction rate.

  • Use a Polymerization Inhibitor: In case of a runaway reaction, the addition of a suitable inhibitor can help to quench the polymerization.

Troubleshooting Flowchart for Low Polymerization Yield

G start Low Polymerization Yield check_temp Is the temperature between 60-80°C? start->check_temp check_inert Is the reaction under an inert atmosphere? check_temp->check_inert Yes adjust_temp Adjust temperature to 60-80°C check_temp->adjust_temp No check_inhibitor Was the polymerization inhibitor removed? check_inert->check_inhibitor Yes purge_system Purge the system with an inert gas (e.g., Nitrogen) check_inert->purge_system No check_initiator Is the initiator concentration correct? check_inhibitor->check_initiator Yes remove_inhibitor Remove inhibitor from the monomer check_inhibitor->remove_inhibitor No adjust_initiator Optimize initiator concentration check_initiator->adjust_initiator No end Re-run Experiment check_initiator->end Yes adjust_temp->end purge_system->end remove_inhibitor->end adjust_initiator->end

Caption: Troubleshooting workflow for low polymerization yield.

Troubleshooting Grignard Reactions

Q1: My Grignard reaction with this compound is not initiating. What are the common causes and how can I start the reaction?

A1: Initiation of a Grignard reaction can be challenging. Here are the most common reasons for failure and how to address them:

  • Presence of Water: Grignard reagents are extremely sensitive to water. All glassware must be rigorously dried (e.g., oven-dried or flame-dried), and anhydrous solvents (typically diethyl ether or THF) must be used.[6]

  • Passive Magnesium Surface: The surface of the magnesium turnings can be coated with a layer of magnesium oxide, which prevents the reaction. You can activate the magnesium by:

    • Adding a small crystal of iodine.[6]

    • Adding a few drops of 1,2-dibromoethane.[6]

    • Gently heating the flask with a heat gun under an inert atmosphere.[6]

  • Low Temperature: While the overall reaction is exothermic, gentle warming may be required to initiate it.[6]

Q2: I'm observing significant side products in my Grignard reaction. How can temperature and pressure management help?

A2: Side reactions in Grignard synthesis are often related to the high reactivity of the Grignard reagent.

  • Overheating: The formation of the Grignard reagent is exothermic. If the reaction becomes too vigorous, side reactions such as Wurtz coupling can occur. Maintain a controlled temperature, using an ice bath if necessary, to ensure a steady reaction rate.

  • Localized High Concentrations: Adding the this compound too quickly can lead to localized high concentrations and overheating. Add the halide dropwise to maintain a controlled reaction.

Grignard Reaction Initiation Troubleshooting

G start Grignard Reaction Fails to Initiate check_anhydrous Are all glassware and solvents anhydrous? start->check_anhydrous dry_equipment Thoroughly dry all glassware and use anhydrous solvents check_anhydrous->dry_equipment No check_mg_activation Has the magnesium surface been activated? check_anhydrous->check_mg_activation Yes dry_equipment->start activate_mg Activate Mg with iodine, 1,2-dibromoethane, or gentle heating check_mg_activation->activate_mg No gentle_warming Apply gentle warming to the reaction flask check_mg_activation->gentle_warming Yes activate_mg->gentle_warming reaction_starts Reaction Initiated gentle_warming->reaction_starts

Caption: Troubleshooting guide for initiating a Grignard reaction.

Troubleshooting High-Temperature and High-Pressure Reactions

Q1: I am running a gas-phase reaction with this compound at high temperature and the conversion is low. Should I increase the pressure?

A1: For gas-phase reactions, increasing the pressure generally increases the concentration of the reactants, which in turn increases the reaction rate.[8] However, for the thermal decomposition of this compound at high temperatures (above 600 K), the reaction mechanism can be complex, involving unimolecular decomposition to propyne and allene.[9][10][11] While higher pressure may increase the rate, it's crucial to consider the effect on selectivity and potential side reactions.

Q2: What are the risks of running reactions with this compound in a sealed tube at elevated temperatures?

A2: Heating this compound in a sealed vessel can be extremely hazardous due to the significant increase in internal pressure.[2] This pressure can lead to the failure of the reaction vessel and an explosion.[2] Additionally, the high flammability of this compound means that any breach of the container could result in a fire. Always use a blast shield and ensure the reaction vessel is not filled to more than half its capacity.[2]

Data Presentation

Table 1: Recommended Temperature and Pressure for this compound Reactions

Reaction TypeRecommended TemperatureRecommended PressureKey Considerations
Free-Radical Polymerization 60°C - 80°C[6][7]Atmospheric (under inert gas)[6][7]Requires a free-radical initiator (e.g., benzoyl peroxide).[6][7]
Grignard Reagent Formation Room temperature (initiation may require gentle warming)[6]Atmospheric (under inert gas)Strictly anhydrous conditions are essential.[6]
High-Temperature Decomposition > 600 K11 to 800 kPa[5][9]Products are primarily propyne and allene.[9][11]

Experimental Protocols

Protocol 1: Free-Radical Polymerization of this compound

Objective: To synthesize poly(this compound) via free-radical polymerization.

Materials:

  • This compound (inhibitor removed)

  • Benzoyl peroxide (initiator)

  • Anhydrous toluene (solvent)

  • Nitrogen gas

  • Reaction flask with a reflux condenser and magnetic stirrer

Procedure:

  • Set up the reaction flask under a nitrogen atmosphere.

  • Add the desired amount of anhydrous toluene to the flask.

  • Add the this compound monomer to the solvent.

  • Dissolve a catalytic amount of benzoyl peroxide in the monomer/solvent mixture.

  • Heat the reaction mixture to 60-80°C with constant stirring.[6][7]

  • Maintain the temperature and monitor the reaction progress (e.g., by observing changes in viscosity).

  • After the desired reaction time, cool the mixture to room temperature.

  • Precipitate the polymer by adding the reaction mixture to a non-solvent such as methanol.

  • Filter and dry the resulting poly(this compound).

Protocol 2: Preparation of a Grignard Reagent from this compound

Objective: To prepare a solution of (2-propen-2-yl)magnesium chloride.

Materials:

  • Magnesium turnings

  • Iodine crystal (for activation)

  • This compound

  • Anhydrous diethyl ether or THF

  • Nitrogen or Argon gas

  • Dry reaction flask with a reflux condenser and addition funnel

Procedure:

  • Place the magnesium turnings and a small iodine crystal in the flame-dried reaction flask under an inert atmosphere.[6]

  • Gently warm the flask with a heat gun until the purple iodine vapor is observed, then allow it to cool.[12] This indicates the magnesium surface is activated.

  • Add a small amount of anhydrous ether or THF to the flask.

  • Dissolve the this compound in anhydrous ether or THF in the addition funnel.

  • Add a small amount of the this compound solution to the magnesium suspension. The reaction should initiate, as evidenced by bubbling and a gentle reflux. If not, gentle warming may be applied.[6]

  • Once the reaction has started, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to stir the mixture at room temperature for an additional 30-60 minutes to ensure complete reaction. The resulting gray or brownish solution is the Grignard reagent.

References

Technical Support Center: Catalyst Deactivation in 2-Chloropropene Conversion

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges associated with catalyst deactivation during the catalytic conversion of 2-chloropropene.

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during your experiments.

Issue 1: Rapid Decrease in Catalyst Activity and Propylene Selectivity

  • Possible Cause 1: Catalyst Coking. The formation of carbonaceous deposits (coke) on the catalyst surface is a common cause of deactivation, especially with acidic catalysts like zeolites.[1] Coke physically blocks active sites and pores, leading to a rapid decline in activity.

    • Solution:

      • Optimize Reaction Temperature: Lowering the reaction temperature can reduce the rate of coke formation.

      • Increase Hydrogen Partial Pressure: A higher concentration of hydrogen can inhibit coke formation by promoting hydrogenation reactions over polymerization and cyclization reactions that lead to coke.

      • Catalyst Regeneration: Implement a regeneration protocol involving controlled combustion of the coke in an air or oxygen/inert gas stream.

  • Possible Cause 2: Chlorine Poisoning. The accumulation of chlorine species on the catalyst's active sites can lead to poisoning, particularly for metal catalysts like nickel.[1] This deactivates the catalyst by altering the electronic properties of the active sites or by blocking them.

    • Solution:

      • Catalyst Selection: Consider using catalysts with higher resistance to chlorine poisoning.

      • Chemical Washing: A regeneration step involving washing the catalyst with a basic solution (e.g., dilute sodium hydroxide) can help remove adsorbed chlorine species. This should be followed by thorough washing with deionized water, drying, and re-reduction of the catalyst.

Issue 2: Gradual Decline in Catalyst Performance Over an Extended Period

  • Possible Cause 1: Thermal Degradation (Sintering). Prolonged exposure to high reaction temperatures can cause the metal particles on a supported catalyst to agglomerate (sinter). This leads to a decrease in the active surface area and, consequently, a gradual loss of activity.

    • Solution:

      • Operate at Lower Temperatures: If the reaction kinetics allow, operating at the lower end of the effective temperature range can minimize sintering.

      • Choose a Thermally Stable Support: The choice of catalyst support can significantly impact its thermal stability.

      • Catalyst Redispersion: In some cases, a high-temperature treatment in a controlled atmosphere (e.g., with a small amount of a halogen-containing compound) can redisperse the metal particles. However, this is a complex procedure and should be approached with caution.

  • Possible Cause 2: Leaching of Active Components. The active metal components of the catalyst may slowly dissolve into the reaction medium, leading to an irreversible loss of activity.

    • Solution:

      • Catalyst and Solvent Selection: Ensure the chosen catalyst and solvent system are compatible to minimize leaching.

      • ICP-OES Analysis: Analyze the reaction mixture after the experiment using Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) to quantify any leached metal. If leaching is significant, a different catalyst system may be necessary.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of catalyst deactivation during this compound conversion?

A1: The main deactivation mechanisms are coking, where carbonaceous deposits block active sites, and chlorine poisoning, where chlorine species adsorb on and deactivate the catalyst surface.[1] Thermal degradation through sintering of metal particles can also occur, leading to a more gradual loss of activity.

Q2: How can I identify the cause of my catalyst's deactivation?

A2: A combination of characterization techniques on the fresh and spent catalyst can help identify the deactivation mechanism.

  • Thermogravimetric Analysis (TGA): To quantify the amount of coke deposited on the catalyst.

  • X-ray Photoelectron Spectroscopy (XPS): To detect the presence of chlorine and other potential poisons on the catalyst surface and to analyze the chemical state of the active metals.

  • Temperature-Programmed Desorption (TPD): To study the strength of adsorption of reactants, products, and potential poisons on the catalyst surface.

  • Transmission Electron Microscopy (TEM): To observe changes in metal particle size and morphology, which can indicate sintering.

Q3: Can a deactivated catalyst be regenerated?

A3: Yes, in many cases. Coked catalysts can often be regenerated by controlled oxidation to burn off the carbon deposits.[2] Chlorine-poisoned catalysts may be regenerated by chemical washing.[3] However, deactivation due to severe sintering or leaching is generally irreversible.

Q4: Which type of catalyst is more prone to coking?

A4: Acidic catalysts, such as zeolites (e.g., HZSM-5), are particularly susceptible to rapid deactivation by coking during reactions involving olefins.[4]

Q5: How does the reaction temperature affect catalyst stability?

A5: Higher reaction temperatures can increase the rate of both the desired reaction and the deactivation processes. While higher temperatures may initially lead to higher conversion, they can also accelerate coking and sintering, resulting in a shorter catalyst lifetime.

Data Presentation

Table 1: Quantitative Data on Deactivation of 10% Ni/γ-Al₂O₃ Catalyst during this compound Conversion at 623 K

Time on Stream (h)This compound Conversion (%)Propylene Selectivity (%)Propylene Yield (%)Carbon Deposition Rate (g-coke / g-cat / h)
0.2575.678.659.4Not Reported
2.25Activity Decrease Observed[1]Not ReportedNot ReportedNot Reported
4.25Relatively Stable Activity[1]Not ReportedNot Reported0.015 (at P(H₂) = 20.3 kPa)

Data synthesized from "Effective Dechlorination of this compound to Propylene on a Metallic Nickel Catalyst Supported on γ-Alumina"[1]

Experimental Protocols

Protocol 1: Preparation of 10% Ni/γ-Al₂O₃ Catalyst

  • Dissolution: Dissolve the required amount of nickel nitrate hexahydrate (Ni(NO₃)₂·6H₂O) in deionized water.

  • Impregnation: Add γ-Al₂O₃ support to the nickel nitrate solution. Stir the slurry continuously for 24 hours at room temperature.

  • Drying: Dry the impregnated support in an oven at 120°C for 12 hours.

  • Calcination: Calcine the dried powder in a furnace under a flow of air. Ramp the temperature to 500°C at a rate of 5°C/min and hold for 4 hours.

  • Reduction: Prior to the reaction, reduce the calcined catalyst in a tube furnace under a flow of 5% H₂ in N₂. Ramp the temperature to 500°C at 10°C/min and hold for 4 hours.

  • Passivation: Cool the catalyst to room temperature under a flow of N₂.

Protocol 2: this compound Conversion in a Fixed-Bed Reactor

  • Catalyst Loading: Load a known amount of the prepared catalyst into a fixed-bed reactor.

  • Pre-treatment: If necessary, pre-treat the catalyst in-situ (e.g., reduction) according to the specific catalyst requirements.

  • Reaction Initiation: Heat the reactor to the desired reaction temperature under a flow of inert gas (e.g., N₂). Once the temperature is stable, introduce the reactant gas mixture (this compound, H₂, and a balance of inert gas) at a defined flow rate.

  • Product Analysis: Analyze the reactor effluent periodically using an online gas chromatograph (GC) equipped with a suitable column and a flame ionization detector (FID) and/or a thermal conductivity detector (TCD) to determine the conversion of this compound and the selectivity to various products.

  • Data Collection: Record the conversion and selectivity as a function of time on stream to monitor catalyst activity and stability.

Protocol 3: Characterization of Deactivated Catalyst by TGA

  • Sample Preparation: Carefully unload the spent catalyst from the reactor and allow it to cool to room temperature under an inert atmosphere.

  • TGA Analysis: Place a small, accurately weighed amount of the spent catalyst in the TGA crucible.

  • Heating Program: Heat the sample from room temperature to approximately 800°C at a heating rate of 10°C/min under a flow of air or a mixture of O₂ and an inert gas.

  • Data Analysis: The weight loss observed during the heating corresponds to the combustion of the carbonaceous deposits. From this, the amount of coke on the catalyst can be quantified.

Mandatory Visualization

Catalyst_Deactivation_Troubleshooting start Observe Decreased Catalyst Performance rapid_decline Rapid Deactivation? start->rapid_decline Yes gradual_decline Gradual Deactivation? start->gradual_decline No coking Suspect Coking (Especially with Zeolites) rapid_decline->coking Yes poisoning Suspect Chlorine Poisoning (Especially with Metals) rapid_decline->poisoning No sintering Suspect Thermal Degradation (Sintering) gradual_decline->sintering Yes leaching Suspect Leaching gradual_decline->leaching No tga Perform TGA Analysis coking->tga xps Perform XPS Analysis poisoning->xps tem Perform TEM Analysis sintering->tem icp Perform ICP-OES on Reaction Mixture leaching->icp regenerate_coke Regenerate by Controlled Oxidation tga->regenerate_coke Coke Confirmed regenerate_poison Regenerate by Chemical Washing xps->regenerate_poison Poisoning Confirmed optimize_temp Optimize Reaction Temperature tem->optimize_temp Sintering Confirmed change_catalyst Consider Different Catalyst/Support icp->change_catalyst Leaching Confirmed

Caption: Troubleshooting workflow for catalyst deactivation.

Deactivation_Mechanisms cluster_catalyst Catalyst Surface ActiveSite Active Site Sintering Sintering (High Temp) ActiveSite->Sintering Pore Pore Reactant This compound Coke Coke Deposition Reactant->Coke Chlorine Chlorine Species Reactant->Chlorine Coke->ActiveSite Blocks Coke->Pore Blocks Chlorine->ActiveSite Poisons

References

Technical Support Center: Troubleshooting Low Yields in Electrophilic Addition of Chlorine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for electrophilic addition of chlorine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their chlorination reactions. Below you will find a series of frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during these experiments.

Frequently Asked Questions (FAQs)

Q1: My electrophilic chlorination reaction is giving a very low yield of the desired dichloroalkane. What are the common causes?

Low yields in electrophilic chlorination can stem from several factors:

  • Incomplete Reaction: The reaction may not have gone to completion. This can be due to insufficient reaction time or a reaction temperature that is too low. For electron-poor alkenes, a catalyst such as a Lewis acid may be necessary to initiate the reaction.

  • Side Reactions: Competing side reactions can significantly reduce the yield of the desired product. Common side reactions include the formation of chlorohydrins if water is present, and polymerization of the alkene.

  • Suboptimal Reagents or Conditions: The choice of chlorinating agent and solvent can greatly impact the yield. Highly reactive agents like chlorine gas (Cl₂) can sometimes lead to over-chlorination or other side products.

  • Loss of Product During Workup: If the dichlorinated product is volatile, it may be lost during the solvent removal step of the workup procedure.

Q2: I am observing the formation of a significant amount of chlorohydrin byproduct. How can I prevent this?

Chlorohydrin formation occurs when water is present in the reaction mixture and acts as a nucleophile, attacking the intermediate chloronium ion. To minimize or prevent this side reaction:

  • Use Anhydrous Conditions: Ensure all glassware is thoroughly dried before use. Use anhydrous solvents and reagents. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to exclude atmospheric moisture.

  • Choose an Inert Solvent: Conduct the reaction in a dry, aprotic, and non-nucleophilic solvent. Dichloromethane (CH₂Cl₂) and carbon tetrachloride (CCl₄) are common choices.[1]

Q3: My reaction is producing a mixture of stereoisomers (syn and anti addition products). How can I improve the stereoselectivity for the desired anti-addition product?

The electrophilic addition of chlorine to alkenes typically proceeds through a cyclic chloronium ion intermediate, which leads to a high degree of anti-addition. If you are observing a loss of stereoselectivity, consider the following:

  • Reaction Conditions: High temperatures or exposure to UV light can promote a radical-based chlorination mechanism, which is not stereoselective. It is recommended to conduct the reaction in the dark and at or below room temperature.

  • Purity of Starting Alkene: Ensure that your starting alkene is a single stereoisomer (E or Z), as the stereochemistry of the starting material will influence the stereochemistry of the product in a stereospecific reaction.

Q4: Are there alternative chlorinating agents to chlorine gas that might give better yields or selectivity?

Yes, several alternative chlorinating agents can offer advantages over chlorine gas, such as improved safety, handling, and selectivity.

  • N-Chlorosuccinimide (NCS): NCS is a versatile and milder chlorinating agent. It is often used for allylic chlorination but can also be employed for the chlorination of alkenes.[2]

  • Trichloroisocyanuric Acid (TCIA): TCIA is a stable, solid chlorinating agent that can provide high yields and selectivity, particularly for monochlorination of electron-rich alkenes.

Troubleshooting Guide

This guide provides a structured approach to diagnosing and resolving low yields in your electrophilic chlorination reactions.

Issue: Low Yield of Dichloroalkane

Potential CauseRecommended Solution(s)
Incomplete Reaction 1. Increase Reaction Time: Monitor the reaction progress using TLC or GC to determine the optimal reaction time. 2. Increase Temperature: Gradually increase the reaction temperature, but be mindful that higher temperatures can sometimes promote side reactions. 3. Use a Catalyst: For less reactive, electron-poor alkenes, the addition of a Lewis acid catalyst may be necessary.
Side Reactions 1. Prevent Chlorohydrin Formation: Use anhydrous solvents and reagents and conduct the reaction under an inert atmosphere. 2. Minimize Polymerization: Use a less reactive, more selective chlorinating agent like TCIA. Consider using a reverse addition strategy where the alkene is added slowly to the chlorinating agent solution to maintain a low alkene concentration.[3] 3. Avoid Over-chlorination: Use a milder chlorinating agent (e.g., TCIA) and carefully control the stoichiometry, ensuring the alkene is the limiting reagent. Running the reaction at a lower temperature can also help.
Product Loss 1. Modify Workup: If your product is volatile, use a gentle workup procedure. Avoid high temperatures during solvent removal. Consider techniques like distillation or careful rotary evaporation at reduced pressure and lower temperatures.

Quantitative Data Summary

The following tables provide a summary of reported yields for the electrophilic chlorination of various alkenes with different chlorinating agents. Please note that yields can vary depending on the specific reaction conditions.

Table 1: Yields of Dichlorination of Various Alkenes

AlkeneChlorinating AgentSolventTemperature (°C)Yield (%)Reference
StyreneCl₂CH₂Cl₂--[3]
CyclohexeneCl₂CH₂Cl₂0-
(E)-tert-butyl(hex-4-en-1-yloxy)diphenylsilanePhSeSePh (cat.), BnEt₃NCl, N-fluoropyridinium salt--63[4]
BenzonorbornadieneSelectfluor, TBAClCH₃CN100Quantitative[5]

Table 2: Comparison of Chlorinating Agents for Alkenes

Chlorinating AgentAdvantagesDisadvantagesTypical Applications
Chlorine (Cl₂) Gas Inexpensive and readily available.Highly toxic and corrosive, can lead to over-chlorination and side reactions.[6]General-purpose chlorination where high selectivity is not critical.
N-Chlorosuccinimide (NCS) Solid, easier to handle than Cl₂ gas, good for allylic chlorination.Can sometimes require activation.Allylic chlorination, chlorination of various alkenes.[2]
Trichloroisocyanuric Acid (TCIA) Stable solid, provides good selectivity for monochlorination.-Selective monochlorination of electron-rich alkenes.

Experimental Protocols

Protocol 1: General Procedure for the Chlorination of Cyclohexene using Chlorine Gas

  • Preparation: In a fume hood, dissolve cyclohexene (1 equivalent) in anhydrous dichloromethane (CH₂Cl₂) in a round-bottom flask equipped with a magnetic stirrer and a gas inlet tube.

  • Reaction: Cool the flask in an ice bath (0 °C). Slowly bubble chlorine gas (Cl₂) through the stirred solution.

  • Monitoring: Monitor the reaction by observing the disappearance of the yellow-green color of the chlorine gas. Alternatively, TLC or GC can be used to track the consumption of the starting material.

  • Quenching: Once the reaction is complete, stop the flow of chlorine gas and bubble nitrogen gas through the solution to remove any excess dissolved chlorine.

  • Workup: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any HCl formed, followed by washes with water and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure to obtain the crude product. The product can be further purified by distillation or column chromatography.

Protocol 2: General Procedure for the Chlorination of an Alkene using N-Chlorosuccinimide (NCS)

  • Preparation: In a round-bottom flask, dissolve the alkene (1 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane).

  • Reaction: Add N-chlorosuccinimide (1.0-1.2 equivalents) portion-wise to the stirred solution at room temperature or 0 °C. The reaction may need to be protected from light.

  • Monitoring: Monitor the reaction progress by TLC or GC.

  • Workup: Once the reaction is complete, filter off the succinimide byproduct. Wash the organic layer with water and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or distillation.

Protocol 3: General Procedure for the Chlorination of an Alkene using Trichloroisocyanuric Acid (TCIA)

  • Preparation: Dissolve the alkene (1 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane or acetone) in a round-bottom flask.

  • Reaction: Add trichloroisocyanuric acid (TCIA) (0.34 equivalents, as it contains three active chlorine atoms) portion-wise to the stirred solution at room temperature.

  • Monitoring: Monitor the progress of the reaction by TLC or GC.

  • Workup: Upon completion, filter the reaction mixture to remove cyanuric acid. Wash the filtrate with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure. Further purification can be achieved through chromatography if necessary.

Visualizations

Troubleshooting_Low_Yield start Low Yield in Electrophilic Chlorination check_completion Is the reaction complete? start->check_completion side_products Are there significant side products? check_completion->side_products Yes incomplete_solutions Increase reaction time or temperature. Consider a catalyst for electron-poor alkenes. check_completion->incomplete_solutions No workup_issue Is the product volatile? side_products->workup_issue No chlorohydrin_formation Is chlorohydrin present? side_products->chlorohydrin_formation Yes gentle_workup Use a gentle workup procedure. Avoid high temperatures during solvent removal. workup_issue->gentle_workup Yes end_node Yield Improved workup_issue->end_node No incomplete_solutions->end_node over_chlorination Is there evidence of over-chlorination? chlorohydrin_formation->over_chlorination No anhydrous_conditions Use anhydrous solvents and reagents. Work under an inert atmosphere. chlorohydrin_formation->anhydrous_conditions Yes polymerization Is polymerization occurring? over_chlorination->polymerization No milder_reagent Use a milder chlorinating agent (NCS, TCIA). Control stoichiometry. over_chlorination->milder_reagent Yes polymerization->workup_issue No low_alkene_conc Use reverse addition to maintain low alkene concentration. polymerization->low_alkene_conc Yes anhydrous_conditions->end_node milder_reagent->end_node low_alkene_conc->end_node gentle_workup->end_node

Caption: Troubleshooting workflow for low yields.

Electrophilic_Addition_Mechanism cluster_step1 Step 1: Formation of Chloronium Ion cluster_step2 Step 2: Nucleophilic Attack Alkene Alkene (Nucleophile) Chlorine Cl-Cl (Electrophile) Alkene->Chlorine π electrons attack δ+ Cl Chloronium Chloronium Ion Intermediate Chlorine->Chloronium Chloride Cl⁻ Chlorine->Chloride Heterolytic cleavage Chloride2 Cl⁻ (Nucleophile) Chloronium2 Chloronium Ion Chloride2->Chloronium2 Backside attack Product Dichloroalkane (anti-addition) Chloronium2->Product

Caption: General mechanism of electrophilic addition.

Side_Reaction_Pathways cluster_main Desired Pathway cluster_side Side Reaction Pathways Start Alkene + Cl₂ Chloronium Chloronium Ion Intermediate Start->Chloronium Chloride_attack Attack by Cl⁻ Chloronium->Chloride_attack anti-addition Water_attack Attack by H₂O (if present) Chloronium->Water_attack competing reaction Dichloroalkane Dichloroalkane Product Chloride_attack->Dichloroalkane Over_chlorination Further reaction with excess Cl₂ Dichloroalkane->Over_chlorination Chlorohydrin Chlorohydrin Byproduct Water_attack->Chlorohydrin Trichloroalkane Trichloroalkane Byproduct Over_chlorination->Trichloroalkane

Caption: Main vs. side reaction pathways.

References

Technical Support Center: Addressing HCl Corrosion in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering corrosion from hydrochloric acid (HCl) byproducts during chemical synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the initial signs of HCl corrosion in my reactor or equipment?

A1: Early detection is crucial to prevent equipment failure and sample contamination. Key signs include:

  • Visual Changes: Discoloration, etching, or pitting on the surfaces of your equipment. For stainless steel, this can manifest as a dulling of the finish or the appearance of rust-colored spots.

  • Particulate Formation: The presence of unexpected solid particles or rust in your reaction mixture or product.

  • Inconsistent Results: Variability in analytical test results or unexpected loss of analytes can indicate that the surfaces of your flow path are being compromised by corrosion, leading to adsorption or reaction with the corroded surface.

  • Off-Color Samples: Liquid samples that appear discolored may indicate the leaching of metal ions from corroded equipment into your solution.

Q2: Which materials are most resistant to HCl corrosion?

A2: Material selection is the primary defense against HCl corrosion. Resistance is highly dependent on acid concentration and temperature.

  • Metals: Tantalum and Zirconium offer the best resistance across nearly all concentrations and temperatures. Nickel-molybdenum alloys (e.g., Hastelloy B-series) are also highly resistant. Most common stainless steels (300 and 400 series) are not recommended for use with HCl at any significant concentration.

  • Polymers & Non-Metals: PTFE (Teflon™) is one of the most acid-resistant materials available and is widely used in lab applications. Other suitable polymers for lower temperature applications include Polypropylene, PFA, and PVDF. Impervious graphite and glass/glass-lined steel are also excellent for handling HCl, though they have mechanical limitations.

Q3: How do temperature and HCl concentration affect corrosion rates?

A3: The corrosion rate of most materials increases significantly with both rising temperature and higher HCl concentration. A material that is suitable for dilute HCl at room temperature may fail rapidly at elevated temperatures or in more concentrated acid. For example, while some nickel alloys can handle most HCl concentrations at room temperature, their resistance decreases as temperature rises. It is essential to evaluate material compatibility under the specific conditions of your experiment.

Q4: What are corrosion inhibitors, and can they be used in my synthesis?

A4: Corrosion inhibitors are chemical compounds that, when added in small concentrations to a corrosive environment, reduce the rate of corrosion. They typically work by adsorbing onto the metal surface and forming a protective film.

  • Applicability: In industrial applications like metal cleaning or oil well acidizing, inhibitors are common. However, for pharmaceutical or high-purity chemical synthesis, using inhibitors can be problematic as they may contaminate the final product.

  • Types: Many inhibitors are organic compounds containing nitrogen, sulfur, or oxygen atoms. Some research has even explored the use of expired drugs as effective, environmentally friendly corrosion inhibitors. If considering an inhibitor, its compatibility with your reaction chemistry and potential for product contamination must be thoroughly evaluated.

Q5: How can I mitigate HCl corrosion without changing my primary reactor material?

A5: If changing the bulk material is not feasible, consider these strategies:

  • Process Control: Minimize the temperature and the concentration of HCl where possible. The severity of corrosion is directly linked to these factors.

  • Linings and Coatings: Applying a corrosion-resistant lining, such as PTFE or glass, to the interior of a steel vessel is a common and effective strategy.

  • Use of Inhibitors: If your process allows, introduce a suitable corrosion inhibitor to protect metal surfaces.

  • Proper Cleaning and Maintenance: Regularly clean and inspect equipment to remove any corrosive residues. Ensure surfaces are fully dried, as residual moisture can create localized corrosion cells.

Material Compatibility Data

The following tables provide a general guide to the compatibility of various materials with hydrochloric acid. Always test under your specific experimental conditions before use.

Table 1: Metal Alloy Resistance to Hydrochloric Acid
MaterialHCl ConcentrationTemperature LimitRemarks
Tantalum AllHighConsidered one of the best materials for HCl resistance.
Zirconium AllUp to 120°C (250°F)Excellent resistance at all concentrations up to boiling.
Hastelloy B-Alloys AllHighDeveloped specifically for HCl service; susceptible to attack by oxidizing agents.
Hastelloy C-Alloys (e.g., C-276) Most ConcentrationsRoom TemperatureGood resistance at ambient temperatures, but corrosion increases with heat.
Titanium Dilute (<5%)LowRapidly attacked by HCl at most concentrations and temperatures. Titanium-palladium alloys show better resistance.
304/316 Stainless Steel AllNot RecommendedSubject to rapid general corrosion and pitting.
Nickel 200 AllNot RecommendedPoor corrosion resistance in HCl.
Table 2: Polymer & Non-Metal Resistance to Hydrochloric Acid
MaterialHCl ConcentrationTemperature LimitRemarks
PTFE (Teflon™) AllHighOne of the most resistant materials available.
PFA AllHighProperties are very similar to PTFE; can be injection molded.
PVDF AllModerateGood resistance but less tolerant to high temperatures than PTFE.
Polypropylene (PP) AllLow to ModerateRugged and resistant to many acids, but temperature limited.
Polyethylene (PE) AllAmbientGood resistance but limited to ambient temperatures.
Impervious Graphite AllHighHighly resistant to acids and solvents.
Glass / Glass-Lined Steel AllHighCan withstand HCl up to its boiling point, but susceptible to mechanical shock.

Diagrams and Workflows

Mechanism of HCl Corrosion on Steel

Minimizing over-chlorination byproducts in alkene reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for alkene chlorination reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experiments, with a focus on minimizing the formation of over-chlorination byproducts.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: My reaction is producing significant amounts of dichlorinated and other over-chlorinated byproducts.

  • Question: What are the common causes of over-chlorination in alkene reactions, and how can I minimize these byproducts?

  • Answer: Over-chlorination, the formation of di-, tri-, or even tetra-chloroalkanes, is a frequent issue. The primary causes include the use of a highly reactive chlorinating agent, elevated reaction temperatures, and incorrect stoichiometry with an excess of the chlorinating agent.[1] To mitigate this, consider the following strategies:

    • Switch to a Milder Chlorinating Agent: Instead of highly reactive chlorine gas (Cl₂), employ a milder and more selective reagent. Trichloroisocyanuric acid (TCIA) is often a preferred choice for selective monochlorination of electron-rich alkenes.[1] N-Chlorosuccinimide (NCS) is another good alternative, especially for allylic chlorination, and offers improved safety and handling.[1]

    • Control Reaction Temperature: Perform the reaction at a lower temperature. High temperatures can increase the rate of subsequent chlorination reactions, leading to over-chlorination.[1]

    • Optimize Stoichiometry: Carefully control the stoichiometry of your reactants. Using the alkene as the limiting reagent can help prevent the presence of excess chlorinating agent that can lead to further reactions with the desired monochlorinated product.[1]

Issue 2: I am observing the formation of chlorohydrins in my product mixture.

  • Question: What leads to the formation of chlorohydrins during alkene chlorination, and how can I prevent this side reaction?

  • Answer: Chlorohydrin formation occurs when water is present in the reaction mixture. Water can act as a nucleophile and attack the cyclic chloronium ion intermediate, competing with the chloride ion.[2][3] This results in a product with both a chlorine and a hydroxyl group on adjacent carbons.[2] To prevent this:

    • Ensure Anhydrous Conditions: Use anhydrous solvents and reagents. It is crucial to thoroughly dry your glassware and solvents before use.

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere, such as nitrogen or argon, to exclude atmospheric moisture.

Issue 3: My reaction is yielding a mixture of stereoisomers instead of the expected single product.

  • Question: How can I control the stereoselectivity of my alkene chlorination reaction?

  • Answer: The chlorination of alkenes typically proceeds through a cyclic chloronium ion intermediate, which results in a high degree of stereoselectivity, specifically anti-addition of the two chlorine atoms across the double bond.[2][3][4][5] This means the chlorine atoms add to opposite faces of the original double bond.[3][4] If you are observing a mixture of stereoisomers, consider these factors:

    • Purity of Starting Alkene: Ensure your starting alkene is a single stereoisomer (either E or Z). The stereochemistry of the starting material will dictate the stereochemistry of the product in a stereospecific reaction.[2]

    • Reaction Conditions: Extreme temperatures or the presence of radical initiators like UV light can promote non-stereoselective radical pathways, leading to a product mixture. It is generally recommended to conduct the reaction in the dark and at or below room temperature to favor the electrophilic addition pathway.[1]

Issue 4: The reaction is not proceeding to completion, resulting in a low yield of the desired dichloroalkane.

  • Question: What steps can I take to improve the yield of my dichloroalkane product?

  • Answer: A low yield of the desired product can be due to several factors, including incomplete reaction, competing side reactions, or loss of a volatile product during workup.[1] To address this:

    • Reaction Time and Temperature: Moderately increase the reaction time or temperature to encourage the reaction to go to completion.[1]

    • Selective Reagents: If side reactions are an issue, using a more selective chlorinating agent like TCIA can improve the yield of the desired product.[1]

    • Workup Procedure: Ensure your workup procedure is appropriate for the volatility of your product to prevent its loss.[1]

Data Presentation: Comparison of Chlorinating Agents

Chlorinating AgentSelectivityReactivityHandling & SafetyTypical Application
Chlorine Gas (Cl₂) in inert solvent LowHighToxic and corrosive gas, requires specialized equipmentGeneral-purpose chlorination where high selectivity is not critical[1]
N-Chlorosuccinimide (NCS) ModerateModerateSolid, easier and safer to handle than Cl₂Allylic chlorination, improved safety applications[1]
Trichloroisocyanuric Acid (TCIA) HighModerateSolid, stable, and easy to handleSelective monochlorination of electron-rich alkenes[1]

Experimental Protocols

Protocol 1: General Procedure for Alkene Chlorination using Chlorine Gas
  • Setup: In a well-ventilated fume hood, dissolve the alkene in an inert, anhydrous solvent (e.g., dichloromethane, CH₂Cl₂) in a flask equipped with a gas inlet tube, a stirrer, and a gas outlet leading to a scrubber (e.g., a solution of sodium thiosulfate).

  • Reaction: Cool the solution to the desired temperature (typically 0 °C to room temperature). Bubble chlorine gas through the solution at a controlled rate while stirring vigorously.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). The disappearance of the starting alkene indicates the reaction is proceeding.

  • Quenching: Once the reaction is complete, stop the chlorine flow and purge the solution with an inert gas like nitrogen to remove any excess dissolved chlorine.[1]

  • Workup: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any formed HCl, followed by washes with water and brine.[1]

  • Purification: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and remove the solvent under reduced pressure. The crude product can be further purified by distillation or column chromatography.[1]

Protocol 2: Selective Monochlorination using Trichloroisocyanuric Acid (TCIA)
  • Setup: Dissolve the alkene in a suitable anhydrous solvent in a round-bottom flask equipped with a magnetic stirrer.

  • Reaction: At room temperature, add TCIA portion-wise to the stirring solution. Note that TCIA contains three active chlorine atoms, so use 0.34 equivalents for a 1:1 stoichiometry with the alkene.[1]

  • Monitoring: Monitor the reaction's progress using TLC or GC.

  • Workup: Once the reaction is complete, filter the solution to remove the cyanuric acid byproduct. Wash the organic layer with saturated aqueous NaHCO₃, water, and brine.

  • Purification: Dry the organic layer, evaporate the solvent, and purify the resulting product, if necessary, via chromatography.[1]

Visualizations

Reaction Pathway: Electrophilic Addition of Chlorine to an Alkene

G cluster_0 Step 1: Formation of Cyclic Chloronium Ion cluster_1 Step 2: Nucleophilic Attack Alkene Alkene (C=C) Chloronium_Ion Cyclic Chloronium Ion Intermediate Alkene->Chloronium_Ion π-bond attacks Cl Cl2 Chlorine (Cl-Cl) Cl2->Chloronium_Ion Chloride_Ion Chloride Ion (Cl⁻) Cl2->Chloride_Ion Heterolytic cleavage Chloronium_Ion_2 Cyclic Chloronium Ion Intermediate Dichloroalkane Vicinal Dichloroalkane (anti-addition) Chloronium_Ion_2->Dichloroalkane Backside attack Chloride_Ion_2 Chloride Ion (Cl⁻) Chloride_Ion_2->Dichloroalkane

Caption: Mechanism of electrophilic chlorination of an alkene.

Troubleshooting Workflow: Minimizing Over-chlorination

G Start Start: Over-chlorination Observed Check_Stoichiometry Is the alkene the limiting reagent? Start->Check_Stoichiometry Adjust_Stoichiometry Adjust stoichiometry to use alkene as the limiting reagent. Check_Stoichiometry->Adjust_Stoichiometry No Check_Temperature Is the reaction temperature elevated? Check_Stoichiometry->Check_Temperature Yes Adjust_Stoichiometry->Check_Temperature Lower_Temperature Lower the reaction temperature. Check_Temperature->Lower_Temperature Yes Check_Reagent Are you using a highly reactive chlorinating agent (e.g., Cl₂)? Check_Temperature->Check_Reagent No Lower_Temperature->Check_Reagent Switch_Reagent Switch to a milder agent (e.g., TCIA, NCS). Check_Reagent->Switch_Reagent Yes End End: Over-chlorination Minimized Check_Reagent->End No Switch_Reagent->End

Caption: Decision tree for troubleshooting over-chlorination.

Logical Relationship: Formation of Byproducts

G cluster_causes Causes of Byproducts Alkene_Chlorination Alkene Chlorination Reaction Desired_Product Monochloroalkane Alkene_Chlorination->Desired_Product Desired Pathway Over_chlorination Over-chlorination Byproducts Alkene_Chlorination->Over_chlorination Side Reaction Chlorohydrin Chlorohydrin Byproduct Alkene_Chlorination->Chlorohydrin Side Reaction Cause_Over - Excess chlorinating agent - High temperature - High reactivity of agent Cause_Over->Over_chlorination Cause_Chloro - Presence of water Cause_Chloro->Chlorohydrin

Caption: Relationship between reaction conditions and byproduct formation.

References

Technical Support Center: Safe Quenching Techniques for 2-Chloropropene Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-chloropropene. The information is designed to help users safely quench reactions and manage waste streams containing this highly flammable and reactive compound.

Troubleshooting Guide: Quenching Unreacted Organometallic Reagents in the Presence of this compound

This guide addresses issues that may arise when quenching reactions involving organometallic reagents (e.g., Grignard or organolithium reagents) where this compound has been used as a reactant.

Issue Possible Cause Recommended Action
Violent, uncontrolled reaction upon adding quenching agent. 1. Quenching agent is too reactive for the initial step.2. Quenching agent was added too quickly.3. Inadequate cooling of the reaction mixture.1. Use a less reactive quenching agent for the initial quench. Start with a mild alcohol like isopropanol before introducing more reactive agents like methanol or water.2. Add the quenching agent slowly and dropwise with vigorous stirring to control the reaction rate and dissipate heat.3. Ensure the reaction vessel is adequately cooled in an ice/acetone or dry ice/acetone bath throughout the quenching process.
Fire or sparks observed at the point of addition. 1. The organometallic reagent is pyrophoric and igniting upon contact with air or moisture.2. Static discharge.1. Maintain a robust inert atmosphere (e.g., nitrogen or argon) over the reaction mixture during the entire quenching procedure.2. Ensure all equipment is properly grounded to prevent static discharge. Use non-sparking tools.
Solid precipitates form, preventing effective mixing. 1. Formation of insoluble salts or metal hydroxides.2. The reaction mixture has frozen due to overcooling.1. Add a co-solvent such as toluene or THF to help solubilize the byproducts.2. Allow the mixture to warm slightly while maintaining cooling capacity. If ice has formed, wait for it to melt before proceeding.
Incomplete quenching, with residual reactive material. Insufficient amount of quenching agent added.Add an excess of the final quenching agent (water) and allow the mixture to stir for an extended period (e.g., overnight) at room temperature to ensure all reactive species are neutralized.

Frequently Asked Questions (FAQs)

General Safety

Q1: What are the primary hazards of this compound?

A1: this compound is a highly flammable liquid with a low flash point, posing a significant fire and explosion risk.[1][2] It can also undergo violent polymerization, especially when heated or in the presence of certain initiators.[3] It is incompatible with strong oxidizing agents, strong bases, and some metals.[3][4] Inhalation or skin contact can cause irritation.[1][2]

Q2: What personal protective equipment (PPE) is necessary when working with this compound?

A2: At a minimum, users should wear a flame-retardant lab coat, chemical splash goggles, and appropriate chemical-resistant gloves.[2] All manipulations should be conducted in a certified chemical fume hood.

Quenching Organometallic Reactions

Q3: What is the general procedure for quenching a reaction containing unreacted organometallic reagents and this compound?

A3: The recommended procedure is a stepwise quenching process using agents of increasing reactivity. This is typically performed under an inert atmosphere at low temperature (e.g., 0 °C or lower).

  • Dilute: If the concentration of the reactive species is high, dilute the reaction mixture with an inert, high-boiling point solvent like toluene.

  • Initial Quench: Slowly add a less reactive alcohol, such as isopropanol, dropwise with vigorous stirring.

  • Secondary Quench: Once the initial vigorous reaction subsides, slowly add a more reactive alcohol, such as methanol or ethanol.

  • Final Quench: Finally, slowly add water to ensure all organometallic species are neutralized.

  • Acidification (Optional): After the reaction is fully quenched, it can be cautiously acidified with a dilute aqueous acid (e.g., 1 M HCl or saturated ammonium chloride) to dissolve any precipitated metal salts.

Q4: Why is a stepwise addition of quenching agents recommended?

A4: A stepwise approach is crucial for controlling the exothermic reaction that occurs when quenching highly reactive organometallic compounds. Starting with a less reactive quenching agent like isopropanol moderates the initial reaction rate and heat generation, preventing a dangerous, uncontrolled quench.

Waste Neutralization and Disposal

Q5: How should I neutralize a waste stream containing unreacted this compound?

A5: For waste streams containing significant amounts of unreacted this compound, a controlled hydrolysis or reaction with a base can be employed.

  • Controlled Hydrolysis: Slowly add the this compound waste stream to a cooled, stirred solution of aqueous acid (e.g., 1 M HCl). This will promote the conversion of this compound to 2-chloropropanol.

  • Base-Mediated Elimination: Alternatively, slowly add the waste stream to a cooled, stirred solution of a strong base like potassium hydroxide. This will promote an elimination reaction to form propyne.[3]

Always perform these neutralization procedures in a fume hood with appropriate PPE, and be prepared for a potentially vigorous reaction.

Q6: How should I dispose of the quenched reaction mixture or neutralized waste?

A6: After quenching and neutralization, the resulting waste should be collected in a properly labeled hazardous waste container. Consult your institution's environmental health and safety (EHS) office for specific disposal guidelines. Do not mix incompatible waste streams.

Experimental Protocols

Protocol 1: Quenching of a Grignard Reaction Involving this compound

Objective: To safely quench a Grignard reaction mixture containing unreacted Grignard reagent and excess this compound.

Materials:

  • Reaction mixture in a suitable flask under an inert atmosphere (Nitrogen or Argon).

  • Isopropanol

  • Methanol

  • Deionized water

  • 1 M Hydrochloric acid (optional)

  • Anhydrous ether or THF for rinsing

  • Ice bath

  • Addition funnel

  • Stir plate and stir bar

Procedure:

  • Ensure the reaction flask is securely clamped in an ice bath and is being stirred vigorously under a positive pressure of an inert gas.

  • Slowly add isopropanol to the reaction mixture via an addition funnel over a period of 30-60 minutes. Maintain the internal temperature below 10 °C.

  • Once the addition of isopropanol is complete and the initial exothermic reaction has subsided, continue to stir for an additional 15 minutes.

  • Slowly add methanol via the addition funnel. A milder exotherm may be observed.

  • After the methanol addition is complete, slowly add deionized water.

  • Remove the ice bath and allow the mixture to warm to room temperature, stirring for at least one hour to ensure the quench is complete.

  • (Optional) If solids are present, slowly add 1 M HCl to dissolve them.

  • The quenched mixture is now ready for workup or disposal according to standard laboratory procedures.

Protocol 2: Neutralization of a this compound Waste Stream

Objective: To safely neutralize a waste stream primarily composed of this compound and an organic solvent.

Materials:

  • This compound waste stream

  • 1 M Sodium hydroxide solution

  • Large beaker or flask

  • Ice bath

  • Stir plate and stir bar

Procedure:

  • In a chemical fume hood, place a beaker containing 1 M sodium hydroxide solution in an ice bath and begin stirring. The volume of the sodium hydroxide solution should be at least twice the volume of the waste stream.

  • Slowly and carefully add the this compound waste stream to the cooled, stirring sodium hydroxide solution dropwise or in small portions.

  • Monitor the reaction for any signs of excessive heat generation or gas evolution. If the reaction becomes too vigorous, stop the addition immediately.

  • After the addition is complete, continue to stir the mixture in the ice bath for 30 minutes.

  • Remove the ice bath and allow the mixture to stir at room temperature for at least 2 hours to ensure the reaction is complete.

  • The neutralized aqueous layer can then be separated and disposed of according to local regulations. The organic layer should be collected as hazardous waste.

Diagrams

Quenching_Workflow cluster_prep Preparation cluster_quench Quenching Steps cluster_final Final Steps A Reaction Mixture (Unreacted Organometallic + this compound) B Cool to 0°C (Ice Bath) A->B C Maintain Inert Atmosphere B->C D Slowly Add Isopropanol C->D E Slowly Add Methanol D->E F Slowly Add Water E->F G Warm to Room Temperature F->G H Aqueous Workup or Waste Disposal G->H

Caption: Workflow for quenching organometallic reactions containing this compound.

Quenching_Decision_Tree start Start: Quench Required q1 Is the primary reactive species an organometallic reagent? start->q1 q2 Is the primary reactive species unreacted this compound? q1->q2 No ans1_yes Stepwise Quench: 1. Isopropanol 2. Methanol 3. Water q1->ans1_yes Yes ans2_yes Choose Neutralization Method q2->ans2_yes Yes end Proceed to Workup/ Disposal ans1_yes->end hydrolysis Controlled Hydrolysis (Aqueous Acid) ans2_yes->hydrolysis Hydrolysis Desired elimination Base-Mediated Elimination (Aqueous Base) ans2_yes->elimination Elimination Desired hydrolysis->end elimination->end

Caption: Decision tree for selecting a safe quenching strategy.

References

Technical Support Center: Purification of Crude 2-Chloropropene by Fractional Distillation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of crude 2-chloropropene via fractional distillation.

Frequently Asked Questions (FAQs)

Q1: What are the primary impurities expected in crude this compound?

A1: Crude this compound can contain a variety of impurities depending on the synthetic route. Common impurities include isomers such as 1-chloropropene and 3-chloropropene, unreacted starting materials like isopropyl alcohol, and byproducts from side reactions, such as dichloropropanes.[1] Over time, degradation can also lead to the formation of hydrogen chloride (HCl).[1]

Q2: What is the boiling point of this compound and how does it compare to its common impurities?

A2: this compound has a boiling point of approximately 22.6 °C.[2][3][4] This is a critical parameter for its separation from various impurities by fractional distillation. The boiling points of potential impurities vary, and this difference is exploited during the purification process. For a detailed comparison, refer to the data table below.

Q3: What are the main safety concerns when handling this compound?

A3: this compound is a highly flammable liquid and a dangerous fire hazard.[5] It is also toxic if inhaled or absorbed through the skin and can cause irritation to the eyes, skin, and respiratory system.[5][6] High exposure can lead to more severe health effects, including potential damage to the liver and kidneys.[5] It is crucial to handle this chemical in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including chemical-resistant gloves and safety goggles.

Q4: Can this compound polymerize during distillation?

A4: Yes, like many alkenes, this compound has the potential to polymerize, especially when heated.[7] Polymerization can be initiated by heat or the presence of certain impurities. It is advisable to conduct the distillation at the lowest feasible temperature and to check for any signs of unwanted reactions, such as a sudden increase in viscosity or temperature.

Data Presentation

Table 1: Physical Properties of this compound and Potential Impurities

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)
This compound C₃H₅Cl76.5222.6 [2][3][4]
1-Chloropropene (cis)C₃H₅Cl76.5237.4
1-Chloropropene (trans)C₃H₅Cl76.5233.2
3-ChloropropeneC₃H₅Cl76.5245
2-ChloropropaneC₃H₇Cl78.5435-36[8]
Isopropyl AlcoholC₃H₈O60.182.6
1,2-DichloropropaneC₃H₆Cl₂112.9996.8

Experimental Protocols

Detailed Methodology for Fractional Distillation of Crude this compound

Objective: To purify crude this compound by removing lower and higher boiling point impurities.

Apparatus:

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux or packed column)

  • Distillation head with a thermometer adapter

  • Condenser

  • Receiving flask (pre-weighed)

  • Heating mantle with a stirrer

  • Boiling chips or magnetic stir bar

  • Ice bath

  • Appropriate clamps and stands

  • Personal Protective Equipment (PPE): chemical-resistant gloves, safety goggles, lab coat

Procedure:

  • Apparatus Setup:

    • Assemble the fractional distillation apparatus in a fume hood. Ensure all glassware is dry and joints are properly sealed.

    • Place a few boiling chips or a magnetic stir bar in the round-bottom flask.

    • Charge the round-bottom flask with the crude this compound, filling it to no more than two-thirds of its capacity.

    • Position the thermometer bulb just below the side arm of the distillation head to ensure an accurate reading of the vapor temperature.

    • Connect the condenser to a circulating cold water supply, with water entering at the bottom and exiting at the top.

    • Place the receiving flask in an ice bath to minimize the evaporation of the volatile product.

  • Distillation Process:

    • Begin stirring the crude this compound.

    • Gently heat the distillation flask using the heating mantle.

    • Observe the formation of a condensation ring rising slowly up the fractionating column. A slow and steady rate is crucial for efficient separation.

    • Monitor the temperature at the distillation head. The initial vapors will be enriched with lower-boiling impurities. Discard this initial fraction (forerun).

    • As the temperature stabilizes near the boiling point of this compound (approx. 22.6 °C), replace the receiving flask with a clean, pre-weighed collection flask.

    • Collect the fraction that distills over at a constant temperature. This is your purified this compound.

    • If the temperature begins to rise significantly above the boiling point of this compound, it indicates that higher-boiling impurities are starting to distill. At this point, stop the distillation or change the receiving flask to collect this higher-boiling fraction separately.

  • Shutdown and Storage:

    • Turn off the heating mantle and allow the apparatus to cool down.

    • Once cool, disassemble the apparatus.

    • Weigh the receiving flask to determine the yield of purified this compound.

    • Store the purified this compound in a tightly sealed container in a cool, well-ventilated, and flammable-liquids storage area.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
No distillate is being collected, even though the pot is boiling. - System leak.- Insufficient heating.- Thermometer bulb placed too high.- Check all joints for a proper seal.- Gradually increase the heating mantle temperature.- Adjust the thermometer so the top of the bulb is level with the bottom of the condenser sidearm.
Distillation rate is too fast. - Excessive heating.- Reduce the heat input to the distillation flask to ensure a slow and steady distillation rate (1-2 drops per second).
Temperature at the distillation head is fluctuating. - Inconsistent heating.- Bumping of the liquid.- Ensure the heating mantle provides consistent heat.- Check that the boiling chips are active or that the stir bar is spinning adequately.
Poor separation of components (product is impure). - Distillation rate is too fast.- Inefficient fractionating column.- Slow down the distillation rate.- Use a longer or more efficient (e.g., packed) fractionating column.
Sudden increase in temperature and viscosity in the distillation flask. - Polymerization of this compound.- Immediately stop the heating and cool the flask. Consider using a polymerization inhibitor in future distillations if this is a recurring issue.

Visualizations

Troubleshooting_Workflow Troubleshooting Flowchart for this compound Distillation start Distillation Problem Occurs no_distillate No Distillate Collected? start->no_distillate check_leaks Check for System Leaks no_distillate->check_leaks Yes poor_separation Poor Separation? no_distillate->poor_separation No increase_heat Increase Heating check_leaks->increase_heat adjust_thermometer Adjust Thermometer Position increase_heat->adjust_thermometer end Problem Resolved adjust_thermometer->end slow_distillation Slow Down Distillation Rate poor_separation->slow_distillation Yes polymerization Signs of Polymerization? poor_separation->polymerization No use_better_column Use More Efficient Column slow_distillation->use_better_column use_better_column->end stop_heating Stop Heating Immediately & Cool polymerization->stop_heating Yes polymerization->end No add_inhibitor Consider Polymerization Inhibitor stop_heating->add_inhibitor add_inhibitor->end

Caption: Troubleshooting workflow for common fractional distillation issues.

Experimental_Workflow Experimental Workflow for this compound Purification setup 1. Assemble Fractional Distillation Apparatus charge 2. Charge Flask with Crude this compound setup->charge heat 3. Gentle Heating and Stirring charge->heat monitor_temp Monitor Temperature heat->monitor_temp collect_forerun 4. Collect and Discard Initial Forerun collect_product 5. Collect Pure Fraction at Constant Temperature collect_forerun->collect_product stop 6. Stop Distillation as Temperature Rises collect_product->stop monitor_temp->collect_forerun cooldown 7. Cool and Disassemble Apparatus stop->cooldown store 8. Store Purified Product cooldown->store

Caption: Step-by-step experimental workflow for purification.

References

Technical Support Center: Analysis of 2-Chloropropene and Its Degradation Products

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analytical monitoring of 2-chloropropene. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on analytical methodologies, troubleshooting common issues, and answering frequently asked questions related to the detection and quantification of this compound and its degradation products.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: The primary degradation pathway for this compound, particularly under thermal stress, is the elimination of hydrogen chloride (HCl) to form propyne and allene. Under hydrolytic conditions (acidic or basic), degradation can also occur, potentially leading to the formation of 2-chloro-2-propen-1-ol. Oxidative conditions may lead to the formation of various oxygenated products.

Q2: Which analytical technique is most suitable for detecting this compound and its volatile degradation products?

A2: Gas Chromatography (GC) coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) is the most suitable technique for the analysis of volatile compounds like this compound, propyne, and allene. Headspace GC is particularly advantageous as it minimizes matrix effects and allows for the direct analysis of volatile analytes from a sample matrix without extensive sample preparation.

Q3: How can I quantify this compound and its degradation products?

A3: Quantification can be achieved using the external standard method. This involves creating a calibration curve by analyzing a series of standards with known concentrations of this compound, propyne, and allene. The peak areas of the analytes in the sample are then compared to the calibration curve to determine their concentrations.

Q4: What is a stability-indicating method and why is it important for this compound analysis?

A4: A stability-indicating method is a validated analytical procedure that can accurately and selectively quantify the decrease of the active substance in the presence of its degradation products, impurities, and excipients.[1] For this compound, a stability-indicating method is crucial to ensure that the analytical results accurately reflect the stability of the compound and are not affected by the presence of its degradation products.[2]

Q5: What are the typical validation parameters for an analytical method for this compound?

A5: According to ICH guidelines, the validation of an analytical method for quantifying this compound and its degradation products should include the following parameters: specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness.[3]

Troubleshooting Guides

This section provides solutions to common problems encountered during the analysis of this compound and its degradation products by Gas Chromatography.

GC Peak Shape Problems
Issue Potential Cause Troubleshooting Steps
Peak Tailing - Active sites in the GC system (e.g., inlet liner, column).[4] - Column contamination. - Improper column installation.[4]- Use a deactivated inlet liner and a highly inert GC column. - Trim the first few centimeters of the analytical column.[4] - Ensure the column is cut cleanly at a 90-degree angle and installed at the correct depth in the inlet and detector.[4]
Peak Fronting - Column overload.[5] - Incompatible sample solvent with the stationary phase (especially in splitless injection).[6]- Reduce the injection volume or the sample concentration.[5] - Ensure the initial oven temperature is below the boiling point of the solvent.[5] - Use a solvent that is compatible with the polarity of the stationary phase.
Split Peaks - Improperly cut column.[4] - Incorrect column installation depth.[4] - Sample solvent effect.[6]- Re-cut the column ensuring a clean, 90-degree cut.[4] - Verify and adjust the column insertion depth in the inlet and detector.[4] - Consider using a different injection technique (e.g., headspace) to minimize solvent effects.[6]
No Peaks or Low Response - Syringe issue (plugged or leaking).[7] - Leak in the GC system.[7] - Incorrect instrument parameters.- Check the syringe for blockage and ensure it is functioning correctly.[7] - Perform a leak check of the entire GC system. - Verify all instrument parameters such as temperatures, flow rates, and detector settings.
Baseline Issues
Issue Potential Cause Troubleshooting Steps
Noisy Baseline - Contaminated carrier gas or detector gases. - Detector contamination. - Column bleed.- Ensure high-purity gases and install appropriate gas purifiers. - Clean the detector according to the manufacturer's instructions. - Condition the column at the maximum operating temperature for a short period. If the problem persists, the column may need to be replaced.
Baseline Drift - Column not properly conditioned. - Contamination in the GC system. - Temperature fluctuations.- Condition the column according to the manufacturer's recommendations. - Clean the inlet and detector. - Ensure the oven temperature is stable and the laboratory environment is temperature-controlled.

Analytical Method Protocols

Method 1: Headspace Gas Chromatography with Flame Ionization Detection (HS-GC-FID)

This method is suitable for the quantitative analysis of this compound and its primary degradation products, propyne and allene, in various sample matrices.

1. Sample Preparation:

  • Accurately weigh or pipette a known amount of the sample into a headspace vial.

  • Add a suitable solvent (e.g., dimethyl sulfoxide, dimethylformamide) to dissolve or suspend the sample.[8]

  • Seal the vial immediately with a crimp cap.

2. GC-FID Conditions:

ParameterRecommended Setting
Column DB-624, 30 m x 0.53 mm ID, 3.0 µm film thickness (or equivalent)
Carrier Gas Helium or Nitrogen
Flow Rate 2.0 mL/min
Inlet Temperature 150 °C
Split Ratio 5:1
Oven Program Initial: 45 °C, hold for 10 min Ramp: 45 °C/min to 250 °C, hold for 8 min
Detector FID
Detector Temperature 250 °C

3. Headspace Autosampler Conditions:

ParameterRecommended Setting
Oven Temperature 90 °C
Needle Temperature 110 °C
Transfer Line Temp. 120 °C
Equilibration Time 30 min
Injection Volume 1 mL of headspace

4. Quantitative Data Summary (Typical Performance):

AnalyteLinearity Range (µg/mL)LOD (µg/mL)LOQ (µg/mL)Recovery (%)
2-Chloropropane*4.32 - 7501.54.3284.2 - 111.4

*Data for the closely related compound 2-chloropropane is provided as a reference.[3] Method validation would be required to establish these parameters for this compound, propyne, and allene.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

This method is ideal for the identification and confirmation of this compound and its degradation products.

1. Sample Preparation:

  • Follow the same sample preparation procedure as for HS-GC-FID. Alternatively, for liquid samples, a direct liquid injection can be performed after appropriate dilution in a volatile solvent like dichloromethane or hexane.[8]

2. GC-MS Conditions:

ParameterRecommended Setting
Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent)
Carrier Gas Helium
Flow Rate 1.0 mL/min
Inlet Temperature 250 °C
Split Ratio 20:1 (can be adjusted based on concentration)
Oven Program Initial: 40 °C, hold for 5 min Ramp: 10 °C/min to 200 °C, hold for 5 min
MS Transfer Line 280 °C
Ion Source Temp. 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range m/z 35-200

Experimental Workflows

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis HS-GC-FID/MS Analysis cluster_data Data Analysis Sample Sample containing This compound Vial Transfer to Headspace Vial Sample->Vial Solvent Add appropriate solvent Vial->Solvent Seal Seal Vial Solvent->Seal Incubate Incubate in Headspace Autosampler Seal->Incubate Inject Inject Headspace into GC Incubate->Inject Separate Chromatographic Separation Inject->Separate Detect Detection by FID or MS Separate->Detect Chromatogram Obtain Chromatogram Detect->Chromatogram Integrate Integrate Peaks Chromatogram->Integrate Quantify Quantify using Calibration Curve Integrate->Quantify Report Report Results Quantify->Report

Caption: Workflow for the analysis of this compound.

Forced_Degradation_Workflow cluster_stress Forced Degradation cluster_analysis Analysis cluster_evaluation Evaluation DrugSubstance This compound (Drug Substance) Acid Acidic (e.g., 0.1M HCl) DrugSubstance->Acid Base Basic (e.g., 0.1M NaOH) DrugSubstance->Base Oxidative Oxidative (e.g., 3% H2O2) DrugSubstance->Oxidative Thermal Thermal (e.g., 60°C) DrugSubstance->Thermal StressedSample Stressed Sample Acid->StressedSample Base->StressedSample Oxidative->StressedSample Thermal->StressedSample Analysis Analyze using Validated Stability- Indicating Method (e.g., GC-MS) StressedSample->Analysis Identify Identify Degradation Products Analysis->Identify Pathway Elucidate Degradation Pathway Identify->Pathway MassBalance Determine Mass Balance Pathway->MassBalance

References

Validation & Comparative

A Comparative Guide to GC-MS Analysis for Purity Assessment of 2-Chloropropene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity of starting materials and intermediates is of paramount importance. 2-Chloropropene, a key building block in the synthesis of various pharmaceuticals, requires rigorous purity assessment to ensure the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with alternative analytical techniques for the purity determination of this compound, supported by experimental protocols and data.

Comparison of Analytical Techniques

The selection of an analytical method for purity assessment is contingent on several factors, including the physicochemical properties of the analyte, the nature of potential impurities, and the specific requirements of the analysis, such as sensitivity, selectivity, and the need for structural elucidation. While GC-MS is a powerful and widely used technique for volatile compounds like this compound, other methods such as Gas Chromatography with Flame Ionization Detection (GC-FID) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy offer distinct advantages and can be employed as orthogonal techniques for comprehensive purity evaluation.

ParameterGC-MSGC-FIDqNMR
Principle Separation based on volatility and polarity, followed by mass-based identification and quantification.Separation based on volatility and polarity, with quantification based on the ionization of analytes in a hydrogen flame.Quantification based on the direct proportionality between the NMR signal integral and the number of atomic nuclei.
Identification Excellent, provides structural information for impurity identification.Poor, identification is based solely on retention time comparison with standards.Excellent, provides detailed structural information of the analyte and impurities.
Sensitivity High (ng/mL to pg/mL level).[1]High for hydrocarbons (ppm level).[2]Lower than chromatographic methods, suitable for impurities at ≥0.1% level.
Quantification Good, requires calibration with standards for accurate quantification.Excellent for hydrocarbons, provides a response proportional to the carbon content.Excellent, provides absolute purity determination with a certified internal standard.[3][4]
Sample Throughput ModerateHighLow to Moderate
Instrumentation Cost HighModerateHigh
Key Advantages High sensitivity and specificity, excellent for identifying unknown impurities.Robust, reliable, and cost-effective for routine analysis of known impurities.Non-destructive, provides absolute quantification without the need for specific impurity standards, and gives structural information.[5]
Limitations Higher cost and complexity.Limited identification capabilities.Lower sensitivity, may not be suitable for trace impurity analysis.

Experimental Protocols

Detailed methodologies for GC-MS, GC-FID, and qNMR are provided below. The GC methods are adapted from validated protocols for the closely related isomer, 2-chloropropane, and are suitable for the analysis of this compound due to their similar physicochemical properties.[2][6]

GC-MS Method for Purity and Impurity Profiling

This method is designed for the separation and identification of this compound and its potential process-related and degradation impurities.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer (e.g., Agilent GC-MS system).

  • Column: DB-624, 30 m x 0.53 mm ID, 3.0 µm film thickness, or equivalent.[6]

  • Carrier Gas: Helium at a constant flow rate of 2.0 mL/min.[6]

  • Injector: Split injection with a split ratio of 10:1.

  • Injector Temperature: 200 °C.

  • Oven Temperature Program: Initial temperature of 40 °C, hold for 5 minutes, then ramp to 220 °C at a rate of 10 °C/min, and hold for 5 minutes.

  • Mass Spectrometer: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 35-300.

  • Sample Preparation: Accurately weigh the this compound sample and dissolve it in a suitable solvent (e.g., methanol or dichloromethane) to a final concentration of approximately 1 mg/mL.

GC-FID Method for Purity Assay

This method is suitable for the routine quantification of this compound purity.

  • Instrumentation: Gas chromatograph with a Flame Ionization Detector.

  • Column: DB-624, 30 m x 0.53 mm ID, 3.0 µm film thickness, or equivalent.[6]

  • Carrier Gas: Nitrogen or Helium at a flow rate of 2.0 mL/min.[6]

  • Injector: Split injection with a split ratio of 5:1.[6]

  • Injector Temperature: 150 °C.[6]

  • Oven Temperature Program: Initial temperature of 45 °C, hold for 10 minutes, then ramp to 250 °C at a rate of 45 °C/min, and hold for 8 minutes.[6]

  • Detector: FID at 240 °C.[6]

  • Hydrogen Flow: 30 mL/min.[6]

  • Air Flow: 300 mL/min.[6]

  • Sample Preparation: Prepare the sample as described in the GC-MS method.

  • Quantification: Purity is determined by area percent calculation, assuming all components have a similar response factor. For higher accuracy, a reference standard of this compound should be used for calibration.

Quantitative ¹H NMR (qNMR) for Absolute Purity Determination

This method provides an absolute measure of purity without the need for a specific this compound reference standard.

  • Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Accurately weigh approximately 10-20 mg of the this compound sample into an NMR tube. Accurately weigh and add a certified internal standard (e.g., maleic acid or 1,4-dinitrobenzene) to the same tube. Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., Chloroform-d).

  • NMR Parameters:

    • Pulse Program: A standard 90° pulse sequence.

    • Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest.

    • Number of Scans: Sufficient to achieve a signal-to-noise ratio of at least 250:1 for the signals to be integrated.

  • Data Processing: Apply appropriate phasing and baseline correction to the spectrum. Integrate a well-resolved, characteristic signal of this compound and a signal from the internal standard.

  • Purity Calculation: The absolute purity is calculated using the following equation:

    • Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * P_standard

    • Where: I = integral value, N = number of protons for the integrated signal, MW = molecular weight, m = mass, and P = purity of the standard.

Workflow and Data Visualization

The following diagrams illustrate the analytical workflow for purity assessment of this compound using GC-MS and a decision-making logical relationship for selecting the appropriate analytical technique.

GC-MS Analytical Workflow for this compound Purity cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing & Reporting sample This compound Sample weigh Accurate Weighing sample->weigh dissolve Dissolution in Solvent (e.g., Methanol) weigh->dissolve injection Injection into GC dissolve->injection separation Chromatographic Separation (DB-624 column) injection->separation ionization Electron Ionization (70 eV) separation->ionization detection Mass Detection (m/z 35-300) ionization->detection chromatogram Total Ion Chromatogram (TIC) detection->chromatogram integration Peak Integration chromatogram->integration identification Mass Spectral Library Search & Impurity Identification chromatogram->identification quantification Purity Calculation (Area % or with Standard) integration->quantification identification->quantification report Certificate of Analysis quantification->report

GC-MS Analytical Workflow

Decision Logic for Analytical Method Selection start Purity Assessment of This compound Required q1 Need to identify unknown impurities? start->q1 q2 Is absolute purity determination without a specific standard required? q1->q2 No gcms Use GC-MS q1->gcms Yes q3 Routine analysis of known impurities? q2->q3 No qnmr Use qNMR q2->qnmr Yes q3->gcms No gcfid Use GC-FID q3->gcfid Yes

Method Selection Logic

References

A Researcher's Guide to the Structural Validation of 2-Chloropropene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

The precise structural elucidation of synthetic compounds is a critical checkpoint in chemical research and drug development. For molecules incorporating the 2-chloropropene scaffold, a reactive pharmacophore and versatile synthetic intermediate, unambiguous structural validation is paramount to understanding their reactivity, biological activity, and safety profile. This guide provides an objective comparison of key analytical techniques for the structural validation of this compound and its derivatives, with a focus on Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), supplemented by Gas Chromatography (GC) for separation and purity assessment.

At a Glance: Comparing Spectroscopic Data

The following tables summarize key quantitative data for this compound and a representative derivative, 2-chloro-1-phenylpropene. This allows for a direct comparison of the spectral characteristics and illustrates the influence of substitution on the spectroscopic fingerprint.

Table 1: 1H NMR Spectral Data (CDCl3)

CompoundProtonChemical Shift (δ) ppmMultiplicity
This compound -CH3~2.2s
=CH2~5.3s
=CH2~5.4s
2-Chloro-1-phenylpropene -CH3~2.4s
=CH~6.8s
-C6H5~7.2-7.5m

Table 2: 13C NMR Spectral Data (CDCl3)

CompoundCarbonChemical Shift (δ) ppm
This compound -CH3~24
=C(Cl)-~128
=CH2~118
2-Chloro-1-phenylpropene -CH3~22
=C(Cl)-~125
=CH-~130
Aromatic C~128-135

Table 3: Mass Spectrometry Data (Electron Ionization)

CompoundMolecular Ion (M+•) m/zKey Fragments m/zIsotopic Pattern
This compound 76/7841, 39M+2 peak (~3:1 intensity)
2-Chloro-1-phenylpropene 152/154117, 115, 91M+2 peak (~3:1 intensity)

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are generalized and may require optimization based on the specific derivative and available instrumentation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule, including connectivity and chemical environment of the atoms.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the purified this compound derivative in approximately 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl3) in a clean NMR tube.

  • 1H NMR Acquisition:

    • Acquire a one-dimensional proton NMR spectrum using a standard pulse program.

    • Typical spectral width: 0-12 ppm.

    • Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

  • 13C NMR Acquisition:

    • Acquire a one-dimensional carbon-13 NMR spectrum with proton decoupling.

    • Typical spectral width: 0-220 ppm.

    • A larger number of scans will be required compared to 1H NMR due to the lower natural abundance and sensitivity of the 13C nucleus.

  • Data Processing and Analysis:

    • Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

    • Reference the spectra using the residual solvent peak (e.g., CDCl3 at 7.26 ppm for 1H and 77.16 ppm for 13C).

    • Integrate the signals in the 1H NMR spectrum to determine the relative number of protons.

    • Analyze the chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants to deduce the molecular structure.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To separate volatile components of a sample, determine the molecular weight of the compound, and analyze its fragmentation pattern for structural confirmation.

Methodology:

  • Sample Preparation: Prepare a dilute solution of the this compound derivative (e.g., 100 µg/mL) in a volatile solvent such as dichloromethane or hexane.

  • GC Separation:

    • Injector: Split/splitless injector, typically operated at 250 °C.

    • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is suitable for these compounds.

    • Oven Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 280 °C) to ensure separation of components with different boiling points.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • MS Detection:

    • Ionization: Electron Ionization (EI) at 70 eV is standard for creating reproducible fragmentation patterns.

    • Mass Analyzer: Quadrupole or Time-of-Flight (TOF) analyzer.

    • Scan Range: A mass range of m/z 40-400 is typically sufficient.

  • Data Analysis:

    • Identify the peak corresponding to the compound of interest in the total ion chromatogram (TIC).

    • Analyze the mass spectrum of this peak to find the molecular ion (M+•). The presence of a peak at M+2 with approximately one-third the intensity of the M+• peak is characteristic of a compound containing one chlorine atom.

    • Interpret the fragmentation pattern to confirm the structure. Common fragmentations for this compound derivatives include the loss of a chlorine atom and cleavage of the propenyl chain.

Visualizing Structural Validation Workflows

The following diagrams illustrate the logical flow of experiments and the interpretation of data for the structural validation of this compound derivatives.

G General Workflow for Structural Validation cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Validation Synthesis Synthesized Derivative Purification Purification (e.g., Distillation, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C) Purification->NMR MS Mass Spectrometry (GC-MS) Purification->MS NMR_data Connectivity & Environment NMR->NMR_data MS_data Molecular Weight & Fragmentation MS->MS_data Structure Validated Structure NMR_data->Structure MS_data->Structure G Key Fragmentation Pathways in EI-MS Molecule This compound Derivative (M) MolecularIon Molecular Ion [M]+• (m/z and m/z+2) Molecule->MolecularIon Ionization (70 eV) Fragment1 Loss of Cl• [M-Cl]+ MolecularIon->Fragment1 α-cleavage Fragment2 Allylic/Benzylic Cleavage MolecularIon->Fragment2 Fragment3 Further Fragmentation Fragment1->Fragment3 Fragment2->Fragment3

A Comparative Analysis of the Reactivity of 1-Chloropropene and 2-Chloropropene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a nuanced understanding of the reactivity of isomeric starting materials is crucial for designing efficient and selective synthetic routes. This guide provides a detailed comparison of the reactivity of two isomers, 1-chloropropene and 2-chloropropene, in two fundamental classes of organic reactions: nucleophilic substitution and electrophilic addition. While direct comparative kinetic data for these specific isomers is sparse in readily available literature, this guide extrapolates from established principles of organic chemistry to predict their relative reactivity, supported by theoretical considerations.

Nucleophilic Substitution: A Tale of Two Unreactive Isomers

Nucleophilic substitution reactions are a cornerstone of organic synthesis, involving the replacement of a leaving group by a nucleophile. However, both 1-chloropropene and this compound are classified as vinylic halides, a class of compounds known for their general inertness towards traditional SN1 and SN2 reaction pathways.

Theoretical Unreactivity:

  • SN1 Inviability: The SN1 mechanism proceeds through a carbocation intermediate. The formation of a vinylic carbocation, where the positive charge resides on a double-bonded carbon, is highly energetically unfavorable. This high-energy intermediate leads to a prohibitively high activation energy for the reaction.

  • SN2 Hindrance: The SN2 mechanism involves a backside attack by the nucleophile on the carbon bearing the leaving group. In vinylic halides, the incoming nucleophile is repelled by the electron density of the π-bond. Furthermore, the sp2 hybridized carbon of the C-Cl bond has a higher s-character than an sp3 carbon, resulting in a stronger and shorter bond that is more difficult to break.

Despite this general unreactivity, nucleophilic substitution on vinylic halides can be achieved under specific conditions, often requiring strong bases, high temperatures, or the use of metal catalysts. However, a direct comparison of the reactivity of 1-chloropropene and this compound under such forcing conditions is not well-documented.

Structural Considerations:

From a structural standpoint, this compound, with the chlorine atom on the internal carbon of the double bond, might be expected to be slightly more sterically hindered to a potential (though unlikely) backside attack compared to the terminal chlorine in 1-chloropropene. Conversely, any potential (and highly unstable) carbocation formation at the C2 position of this compound would be secondary, whereas at the C1 position of 1-chloropropene it would be primary. Given the extreme instability of even a secondary vinylic carbocation, this difference is unlikely to render the SN1 pathway viable for either isomer under normal conditions.

Electrophilic Addition: A Regioselective Landscape

Electrophilic addition is a characteristic reaction of alkenes, where an electrophile adds across the double bond. The reactivity and regioselectivity of this reaction are governed by the stability of the carbocation intermediate formed, a principle famously encapsulated in Markovnikov's rule. The presence of an electron-withdrawing chlorine atom on the double bond significantly influences this reaction in both 1-chloropropene and this compound.

Reactivity:

The chlorine atom, being electronegative, exerts an electron-withdrawing inductive effect (-I effect). This effect deactivates the double bond towards electrophilic attack by reducing its electron density, making both 1-chloropropene and this compound less reactive than propene itself.

Regioselectivity of H-X Addition:

The key to predicting the major product of an electrophilic addition of an acid like HBr lies in assessing the relative stabilities of the possible carbocation intermediates.

  • Addition to 1-Chloropropene: Protonation of 1-chloropropene can lead to two possible carbocations:

    • Pathway A: Protonation at C2 forms a primary carbocation at C1, which is destabilized by the adjacent electron-withdrawing chlorine atom.

    • Pathway B: Protonation at C1 forms a secondary carbocation at C2. While this is a secondary carbocation, the positive charge is on the carbon adjacent to the chlorine atom. The chlorine atom can exert a stabilizing resonance effect (+M effect) by donating a lone pair of electrons, which helps to delocalize the positive charge. This resonance stabilization generally outweighs the destabilizing inductive effect. Therefore, the secondary carbocation is the more stable intermediate.

  • Addition to this compound: Protonation of this compound can also lead to two possible carbocations:

    • Pathway C: Protonation at C1 forms a secondary carbocation at C2, where the positive charge is on the carbon already bearing the chlorine atom. The chlorine's lone pairs can participate in resonance stabilization.

    • Pathway D: Protonation at C3 forms a primary carbocation at C2, which is highly unstable.

Predicted Outcomes:

Based on the stability of the carbocation intermediates, the following outcomes are predicted for the addition of HBr:

ReactantMajor ProductMinor Product
1-Chloropropene 1-Bromo-1-chloropropane2-Bromo-1-chloropropane
This compound 2-Bromo-2-chloropropane1-Bromo-2-chloropropane

It is important to note that under radical conditions (e.g., in the presence of peroxides with HBr), the regioselectivity can be reversed (anti-Markovnikov addition).

Experimental Protocols

While specific comparative studies are lacking, the following are representative protocols for investigating the types of reactions discussed.

Protocol 1: Attempted Nucleophilic Substitution (Hydrolysis)

This experiment aims to compare the rates of hydrolysis of 1-chloropropene and this compound. Due to their low reactivity, elevated temperatures are employed.

Materials:

  • 1-Chloropropene

  • This compound

  • Ethanolic silver nitrate solution (0.1 M)

  • Ethanol

  • Water bath

  • Test tubes

Procedure:

  • To three separate test tubes, add 2 mL of ethanolic silver nitrate solution.

  • To the first test tube, add 5 drops of 1-chloropropene.

  • To the second test tube, add 5 drops of this compound.

  • The third test tube will serve as a negative control.

  • Place all three test tubes in a water bath heated to 70-80°C.

  • Observe the test tubes for the formation of a silver chloride precipitate. The time taken for the precipitate to appear gives a qualitative measure of the reaction rate.

Expected Outcome:

Based on theoretical principles, it is expected that both 1-chloropropene and this compound will show very slow or no reaction under these conditions, demonstrating their inertness to nucleophilic substitution.

Protocol 2: Electrophilic Addition of HBr

This experiment investigates the regioselectivity of HBr addition to 1-chloropropene and this compound.

Materials:

  • 1-Chloropropene

  • This compound

  • HBr in acetic acid (33 wt%)

  • Dichloromethane (solvent)

  • Sodium bicarbonate solution (saturated)

  • Anhydrous magnesium sulfate

  • NMR tubes

  • NMR spectrometer

Procedure:

  • In two separate round-bottom flasks, dissolve 1 mmol of 1-chloropropene and this compound in 5 mL of dichloromethane at 0°C.

  • To each flask, slowly add 1.1 mmol of HBr in acetic acid.

  • Stir the reactions at 0°C for 1 hour and then allow them to warm to room temperature.

  • Quench the reactions by adding saturated sodium bicarbonate solution.

  • Separate the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure.

  • Analyze the crude product mixture by 1H NMR to determine the ratio of the regioisomeric products.

Visualizing Reactivity Principles

The following diagrams, generated using Graphviz (DOT language), illustrate the key concepts governing the reactivity of 1-chloropropene and this compound.

nucleophilic_substitution cluster_sn1 SN1 Pathway cluster_sn2 SN2 Pathway 1-CP_SN1 1-Chloropropene Vinylic_Cation_1 Primary Vinylic Carbocation (Unstable) 1-CP_SN1->Vinylic_Cation_1 High Ea 2-CP_SN1 This compound Vinylic_Cation_2 Secondary Vinylic Carbocation (Unstable) 2-CP_SN1->Vinylic_Cation_2 High Ea 1-CP_SN2 1-Chloropropene Transition_State_1 Hindered Transition State 1-CP_SN2->Transition_State_1 High Ea 2-CP_SN2 This compound Transition_State_2 Hindered Transition State 2-CP_SN2->Transition_State_2 High Ea

Caption: Unfavorable pathways for nucleophilic substitution on chloropropenes.

electrophilic_addition_1CP cluster_path_a Pathway A cluster_path_b Pathway B (Favored) 1-CP 1-Chloropropene + H+ Cation_A Primary Carbocation (Destabilized by -I effect) 1-CP->Cation_A Protonation at C2 Cation_B Secondary Carbocation (Stabilized by +M effect of Cl) 1-CP->Cation_B Protonation at C1

Caption: Carbocation intermediates in the electrophilic addition to 1-chloropropene.

electrophilic_addition_2CP cluster_path_c Pathway C (Favored) cluster_path_d Pathway D 2-CP This compound + H+ Cation_C Secondary Carbocation (Stabilized by +M effect of Cl) 2-CP->Cation_C Protonation at C1 Cation_D Primary Carbocation (Highly Unstable) 2-CP->Cation_D Protonation at C3

Caption: Carbocation intermediates in the electrophilic addition to this compound.

Conclusion

2-Chloropropene as an Alternative Monomer in Copolymerization: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of 2-chloropropene's performance as a monomer in free-radical copolymerization against common alternatives like styrene and methyl methacrylate (MMA). The information herein, supported by experimental data, is intended to assist researchers in making informed decisions for polymer synthesis.

Introduction to this compound

This compound (CH₂=C(Cl)CH₃), also known as 2-chloro-1-propene or isopropenyl chloride, is a colorless, flammable liquid organochlorine compound.[1][2][3] It is a reactive monomer that can participate in various polymerization reactions.[2][4] While it is not as widely used in large-scale commercial applications as monomers like vinyl chloride, its unique chemical properties make it a subject of interest in research for creating polymers with specific functionalities.[3] this compound is primarily used as an intermediate in the synthesis of other chemicals, such as epichlorohydrin and allyl compounds.[1][4]

Copolymerization Performance: A Comparative Analysis

The behavior of a monomer in a copolymerization reaction is crucial as it dictates the final properties of the resulting polymer. This is often quantified by monomer reactivity ratios (r₁ and r₂), which describe the preference of a growing polymer chain radical to add a monomer of its own kind versus the comonomer.[5][6]

  • r₁ > 1 : The growing chain preferentially adds the same monomer.

  • r₂ < 1 : The growing chain preferentially adds the other comonomer.

  • r₁r₂ ≈ 1 : Random copolymerization occurs.[5]

  • r₁r₂ ≈ 0 : Alternating copolymerization is favored.[7]

The following tables summarize the reactivity ratios for the copolymerization of this compound (M₁) with styrene (M₂) and methyl methacrylate (M₂), providing a basis for comparison.

Table 1: Reactivity Ratios for Copolymerization of this compound (M₁) with Styrene (M₂) and Methyl Methacrylate (M₂) at 60°C

Comonomer (M₂)r₁ (this compound)r₂ (Comonomer)r₁r₂Copolymer Type
StyreneData not available in search resultsData not available in search resultsN/AN/A
Methyl MethacrylateData not available in search resultsData not available in search resultsN/AN/A

Note: Specific experimental data for the reactivity ratios of this compound with styrene and methyl methacrylate were not found in the initial search. The following sections will provide a general overview and comparison based on the typical reactivity of these monomer classes.

Comparison with Styrene: Styrene is a widely used monomer that forms polystyrene, a versatile polymer. In copolymerizations, the reactivity of the styryl radical is a key factor. For instance, in the well-studied styrene-methyl methacrylate system, the reactivity ratios are r(styrene) = 0.45-0.49 and r(MMA) = 0.35-0.38, indicating a tendency for random copolymerization.[8] The presence of the chlorine atom in this compound is expected to influence the electron density of the double bond and the stability of the resulting radical, which would, in turn, affect its reactivity ratios with styrene.

Comparison with Methyl Methacrylate (MMA): MMA is another common monomer used to produce poly(methyl methacrylate) (PMMA), known for its optical clarity.[9] The copolymerization of MMA with various monomers has been extensively studied. For example, in its copolymerization with 2-ethoxyethyl methacrylate, the reactivity ratios were found to be r(MMA) = 0.8436 and r(2-EOEMA) = 0.7751, leading to a random copolymer.[10] The introduction of this compound into a copolymerization with MMA would likely result in a copolymer with properties influenced by the polar C-Cl bond.

Experimental Protocols

A general procedure for free-radical copolymerization is outlined below. This protocol can be adapted for the copolymerization of this compound with other vinyl monomers.

General Protocol for Free-Radical Copolymerization

  • Monomer and Solvent Purification: Monomers (e.g., this compound, styrene, MMA) are purified to remove inhibitors, typically by washing with an aqueous base solution followed by distillation. The solvent (e.g., benzene, toluene, 1,4-dioxane) is also purified by appropriate methods.[8][11]

  • Reaction Setup: A reaction vessel (e.g., a glass ampoule or a three-necked flask) is charged with the desired amounts of the two monomers, the solvent, and a radical initiator (e.g., benzoyl peroxide (BPO) or 2,2'-azobisisobutyronitrile (AIBN)).[9][10]

  • Degassing: The reaction mixture is degassed to remove oxygen, which can inhibit free-radical polymerization. This is typically done by several freeze-pump-thaw cycles or by bubbling an inert gas like nitrogen or argon through the mixture.[12]

  • Polymerization: The sealed reaction vessel is placed in a constant temperature bath (e.g., 60-80°C) to initiate the polymerization. The reaction is allowed to proceed for a predetermined time, typically to low conversion (<10-15%) for accurate determination of reactivity ratios.[10][11]

  • Termination and Isolation: The polymerization is terminated by rapid cooling. The copolymer is then isolated by precipitation in a non-solvent (e.g., methanol), followed by filtration and drying under vacuum.[13]

  • Characterization: The composition of the copolymer is determined using techniques such as Fourier-transform infrared spectroscopy (FTIR) or nuclear magnetic resonance (NMR) spectroscopy.[8][12] The molecular weight and molecular weight distribution are determined by gel permeation chromatography (GPC).[11] Thermal properties, such as the glass transition temperature (Tg), can be measured using differential scanning calorimetry (DSC).[13]

Visualizing the Process

Experimental Workflow for Copolymerization

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Purification Monomer & Solvent Purification Mixing Charging Reactor: Monomers, Solvent, Initiator Purification->Mixing Degassing Degassing (e.g., Freeze-Pump-Thaw) Mixing->Degassing Polymerization Polymerization (Constant Temperature) Degassing->Polymerization Termination Termination & Isolation (Precipitation) Polymerization->Termination Characterization Copolymer Characterization (NMR, FTIR, GPC, DSC) Termination->Characterization

Caption: General experimental workflow for free-radical copolymerization.

Logical Relationship of Copolymerization Parameters

G Monomers Monomer Selection (e.g., this compound, Styrene) Reactivity Reactivity Ratios (r1, r2) Monomers->Reactivity Conditions Reaction Conditions (Temp, Initiator, Solvent) Conditions->Reactivity Composition Copolymer Composition & Microstructure Reactivity->Composition Properties Macroscopic Properties (Tg, Mw, Mechanical) Composition->Properties Applications Potential Applications (e.g., Drug Delivery) Properties->Applications

Caption: Factors influencing copolymer properties and applications.

Conclusion

While specific experimental data for the copolymerization of this compound with common monomers like styrene and MMA are not extensively documented in the available literature, this guide provides a framework for researchers to explore its potential. The presence of the chloro-group in this compound is anticipated to impart unique properties to the resulting copolymers, which could be advantageous for specific applications, including those in the pharmaceutical and drug development fields. Further experimental investigation is necessary to fully elucidate the reactivity ratios and characterize the properties of this compound-containing copolymers.

References

The Isopropenyl Moiety in Fine Chemical Synthesis: A Comparative Guide to 2-Chloropropene and Its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient incorporation of the isopropenyl group is a critical step in the synthesis of numerous fine chemicals and pharmaceutical intermediates. 2-Chloropropene has emerged as a readily available and cost-effective precursor for this purpose. This guide provides an objective comparison of this compound's performance against common alternatives in key synthetic transformations, supported by experimental data and detailed protocols.

This compound (CH₂=C(Cl)CH₃) is a versatile C3 building block utilized in a variety of organic transformations, including cross-coupling reactions, nucleophilic substitutions, and Grignard reagent formations. Its reactivity is primarily centered around the vinylic carbon-chlorine bond, enabling the introduction of the isopropenyl functionality into a wide range of molecular scaffolds.

Comparative Performance in Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. The efficacy of this compound in these transformations is often compared to its bromo- and iodo-analogs, which exhibit different reactivity profiles.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of C(sp²)-C(sp²) bonds. While aryl chlorides are generally less reactive than the corresponding bromides and iodides, the use of specialized ligands and reaction conditions has made them viable substrates.

Table 1: Comparison of 2-Halopropenes in a Representative Suzuki-Miyaura Coupling Reaction

HalideCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
This compound4-Methoxyphenylboronic acidPd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O1001278Hypothetical Data
2-Bromopropene4-Methoxyphenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O90692Hypothetical Data
Heck Reaction

The Heck reaction involves the coupling of an unsaturated halide with an alkene. This compound can participate in this reaction to yield substituted alkenes.

Table 2: Comparison of this compound and an Alternative in a Representative Heck Reaction

HalideAlkeneCatalystBaseSolventTemp. (°C)Time (h)Yield (%)Reference
This compoundStyrenePd(OAc)₂ / P(o-tolyl)₃Et₃NDMF1202465Hypothetical Data
Iodo-isopropeneStyrenePd(OAc)₂Et₃NDMF1001285Hypothetical Data

*Note: This data is illustrative. Generally, vinyl iodides are more reactive in Heck couplings than vinyl chlorides.[2]

Nucleophilic Substitution Reactions

The isopropenyl group can also be introduced via nucleophilic substitution reactions. Here, this compound's reactivity can be compared to other allylic halides like allyl chloride.

Williamson Ether Synthesis

In the Williamson ether synthesis for the formation of ethers, the reactivity of the halide is a key factor.

Table 3: Comparison of this compound and Allyl Chloride in Williamson Ether Synthesis with Phenol

HalideNucleophileBaseSolventTemp. (°C)Time (h)Yield (%)Reference
This compoundPhenolK₂CO₃Acetone601275Hypothetical Data
Allyl ChloridePhenolK₂CO₃Acetone60690Hypothetical Data

*Note: This data is illustrative. Allyl chloride is generally more reactive than vinylic halides like this compound in Sₙ2 reactions due to the stabilization of the transition state.[3]

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling of an Aryl Halide

This protocol is a general representation and may require optimization for specific substrates.

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add the aryl halide (1.0 mmol), the boronic acid (1.2 mmol), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).

  • Solvent Addition: Add the anhydrous solvent (e.g., Toluene, 5 mL) and, if applicable, degassed water (e.g., 1 mL). The mixture should be thoroughly degassed by bubbling with an inert gas for 10-15 minutes or by three freeze-pump-thaw cycles.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Add water and extract with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel.

General Procedure for the Formation and Reaction of a Grignard Reagent

Extreme care must be taken to ensure anhydrous conditions.

  • Activation of Magnesium: Place magnesium turnings (1.2 equiv.) in a flame-dried flask under an inert atmosphere. Add a small crystal of iodine and gently warm with a heat gun to activate the surface.

  • Formation of Grignard Reagent: Add a small portion of a solution of the organic halide (1.0 equiv.) in anhydrous ether (e.g., THF or diethyl ether) to the activated magnesium. The reaction is typically initiated by gentle warming. Once initiated, add the remaining halide solution dropwise, maintaining a gentle reflux. After the addition is complete, continue to stir at room temperature for 1-2 hours.

  • Reaction with Electrophile: Cool the Grignard reagent solution to 0 °C. Slowly add a solution of the electrophile (e.g., an aldehyde or ketone, 1.0 equiv.) in anhydrous ether.

  • Quenching and Work-up: After the reaction is complete (monitored by TLC), carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride at 0 °C. Extract the aqueous layer with ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated.

  • Purification: The crude product is purified by column chromatography.[4][5]

Visualizing Synthetic Pathways

The following diagrams illustrate key reaction pathways and workflows involving precursors for the isopropenyl group.

Suzuki_Miyaura_Coupling This compound This compound Oxidative_Addition Oxidative Addition This compound->Oxidative_Addition Arylboronic_Acid Ar-B(OH)2 Transmetalation Transmetalation (Base) Arylboronic_Acid->Transmetalation Pd(0) Pd(0) Pd(0)->Oxidative_Addition Intermediate_1 Ar-Pd(II)-Cl Oxidative_Addition->Intermediate_1 Intermediate_1->Transmetalation Intermediate_2 Ar-Pd(II)-Isopropenyl Transmetalation->Intermediate_2 Reductive_Elimination Reductive Elimination Intermediate_2->Reductive_Elimination Reductive_Elimination->Pd(0) Catalyst Regeneration Product Ar-Isopropenyl Reductive_Elimination->Product Grignard_Workflow cluster_prep Grignard Reagent Preparation cluster_reaction Reaction with Electrophile Start This compound + Mg Turnings Activation Activate Mg (Iodine, Heat) Start->Activation Formation Add this compound in Anhydrous Ether Activation->Formation Grignard_Reagent Isopropenylmagnesium Chloride Formation->Grignard_Reagent Electrophile Add Electrophile (e.g., Aldehyde) Grignard_Reagent->Electrophile Quench Quench with aq. NH4Cl Electrophile->Quench Workup Extraction & Drying Quench->Workup Purification Column Chromatography Workup->Purification Reactivity_Comparison cluster_reactivity General Reactivity in Palladium-Catalyzed Cross-Coupling cluster_bond Correlates with C-X Bond Dissociation Energy I 2-Iodopropene (Most Reactive) Br 2-Bromopropene I->Br Cl This compound (Least Reactive) Br->Cl C-I C-I (Weakest) C-Br C-Br C-I->C-Br C-Cl C-Cl (Strongest) C-Br->C-Cl

References

A Comparative Guide to the Quantitative Analysis of 2-Chloropropene in Reaction Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of reactive intermediates like 2-chloropropene in complex reaction mixtures is critical for process optimization, kinetic studies, and quality control. This guide provides a comprehensive comparison of the primary analytical techniques for this purpose: Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

Comparison of Analytical Methods

The choice of analytical technique for the quantification of this compound depends on several factors, including the required sensitivity, the complexity of the reaction matrix, and the availability of instrumentation. Gas chromatography is a widely used and robust technique for volatile compounds like this compound. HPLC can also be employed, particularly when derivatization is used to enhance detection. Quantitative NMR offers a primary measurement method that often requires minimal sample preparation.

ParameterGas Chromatography (GC-FID)Gas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC-UV)Quantitative NMR (qNMR)
Principle Separation based on volatility and interaction with a stationary phase, detection by flame ionization.Separation based on volatility, with mass-based detection providing high selectivity and structural information.Separation based on polarity and interaction with a stationary phase, detection by UV absorbance.Signal intensity is directly proportional to the number of nuclei, allowing for quantification against a certified internal standard.
Sample Volatility RequiredRequiredNot strictly requiredNot required
Selectivity ModerateHighModerate to HighHigh
Sensitivity (Typical LOQ) ~1-5 µg/mL[1]~0.1-1 µg/mL~1-10 µg/mL~0.1-1 mg/mL
Linearity Range Wide (e.g., 4-750 ppm)[1]Wide, similar to GC-FIDTypically 2-3 orders of magnitudeTypically 1-2 orders of magnitude
Precision (%RSD) < 5%[1]< 10%< 5%< 2%
Sample Throughput HighHighMediumLow to Medium
Instrumentation Cost Low to ModerateModerate to HighModerateHigh
Strengths Robust, reliable, and widely available.High selectivity and confident peak identification.[2]Suitable for less volatile or thermally labile analytes (with derivatization).Primary ratio method, high precision, and minimal sample preparation.[3][4]
Limitations Potential for co-elution in complex matrices.Higher instrumentation cost compared to GC-FID.May require derivatization for UV detection of this compound.Lower sensitivity compared to chromatographic methods.

Experimental Protocols

Detailed methodologies for each technique are provided below. These protocols are intended as a starting point and may require optimization for specific reaction mixtures.

Gas Chromatography with Flame Ionization Detection (GC-FID)

This method is adapted from a validated procedure for the related compound, 2-chloropropane, and is suitable for the direct quantification of this compound in organic reaction mixtures.[1]

Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890A or equivalent with a split/splitless injector and Flame Ionization Detector (FID).

  • Column: DB-624, 30 m x 0.53 mm ID, 3.0 µm film thickness (or equivalent 6% cyanopropylphenyl-94% dimethylpolysiloxane phase).

  • Carrier Gas: Helium or Nitrogen at a constant flow of approximately 2-4 mL/min.

  • Injector Temperature: 200 °C.

  • Split Ratio: 10:1 (can be adjusted based on concentration).

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 5 minutes.

    • Ramp: 10 °C/min to 180 °C.

    • Hold for 5 minutes.

  • Detector Temperature: 250 °C.

  • Hydrogen Flow: 30 mL/min.

  • Air Flow: 300 mL/min.

Sample Preparation:

  • Accurately weigh approximately 100 mg of the reaction mixture into a 10 mL volumetric flask.

  • Add a suitable internal standard (e.g., 1,2-dichloroethane) at a known concentration.

  • Dilute to volume with a suitable solvent (e.g., dichloromethane or the reaction solvent).

  • Vortex to ensure homogeneity.

  • Transfer an aliquot to a 2 mL autosampler vial.

Data Analysis:

Quantification is performed using the internal standard method. A calibration curve is generated by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

As this compound lacks a strong chromophore, direct UV detection is challenging. This protocol involves derivatization with a UV-active reagent. A common approach for alkenes is derivatization to a UV-absorbing species. For this hypothetical example, we will consider a generic derivatization followed by reversed-phase HPLC analysis.

Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column compartment, and Diode Array Detector (DAD).

  • Column: C18, 150 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: A gradient of acetonitrile and water.

    • Initial: 50% Acetonitrile.

    • Gradient: Linearly increase to 90% Acetonitrile over 10 minutes.

    • Hold at 90% for 2 minutes.

    • Return to initial conditions and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: Dependent on the derivatizing agent (e.g., 254 nm).

  • Injection Volume: 10 µL.

Sample Preparation (with Derivatization):

  • Accurately transfer a known amount of the reaction mixture to a vial.

  • Add the derivatizing agent (e.g., a UV-active thiol in the presence of a radical initiator) in a suitable solvent.

  • Heat the mixture as required to drive the reaction to completion.

  • Quench the reaction and dilute the mixture with the mobile phase to a known volume.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

Data Analysis:

Quantification is performed using an external or internal standard method. A calibration curve is constructed by plotting the peak area of the derivatized this compound against its concentration.

Quantitative NMR (qNMR)

qNMR provides a direct and accurate method for quantification without the need for chromatographic separation.

Instrumentation and Conditions:

  • NMR Spectrometer: 400 MHz or higher field strength spectrometer.

  • Solvent: A deuterated solvent in which both the analyte and internal standard are soluble (e.g., CDCl₃, DMSO-d₆).

  • Internal Standard: A certified reference material with a known purity and a signal that does not overlap with the analyte signals. Suitable standards for this compound in CDCl₃ could include maleic acid, 1,3,5-trimethoxybenzene, or dimethyl sulfone.[5]

  • Acquisition Parameters:

    • A sufficient relaxation delay (D1) is crucial for accurate quantification (typically 5 times the longest T₁ of the signals of interest).

    • A 90° pulse angle should be accurately calibrated.

    • A sufficient number of scans to achieve a good signal-to-noise ratio (>250:1 for <1% integration error).[6]

Sample Preparation:

  • Accurately weigh a known amount of the reaction mixture into an NMR tube.

  • Accurately weigh a known amount of the internal standard and add it to the same NMR tube.

  • Add the appropriate volume of deuterated solvent to dissolve both components completely.

  • Vortex the tube to ensure a homogeneous solution.

Data Analysis:

The concentration of this compound is calculated using the following formula:[6]

Cₓ = (Iₓ / Nₓ) * (Nₛ / Iₛ) * (Wₛ / Wₓ) * Pₛ

Where:

  • Cₓ = Concentration of this compound

  • Iₓ = Integral of the this compound signal

  • Nₓ = Number of protons for the integrated this compound signal

  • Iₛ = Integral of the internal standard signal

  • Nₛ = Number of protons for the integrated internal standard signal

  • Wₓ = Weight of the reaction mixture

  • Wₛ = Weight of the internal standard

  • Pₛ = Purity of the internal standard

Visualizing the Workflow

The following diagrams illustrate the typical experimental workflows for each analytical method.

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing A Weigh Reaction Mixture B Add Internal Standard A->B C Dilute with Solvent B->C D Inject into GC C->D E Separation on Column D->E F Detection (FID/MS) E->F G Integrate Peak Areas F->G H Generate Calibration Curve G->H I Calculate Concentration H->I

Figure 1. Gas Chromatography (GC) Experimental Workflow.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Weigh Reaction Mixture B Derivatization Reaction A->B C Dilute and Filter B->C D Inject into HPLC C->D E Separation on Column D->E F UV Detection E->F G Integrate Peak Area F->G H Generate Calibration Curve G->H I Calculate Concentration H->I

Figure 2. High-Performance Liquid Chromatography (HPLC) Experimental Workflow.

qNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing A Weigh Reaction Mixture C Dissolve in Deuterated Solvent A->C B Weigh Internal Standard B->C D Acquire Spectrum C->D E Process Data (Phase, Baseline) D->E F Integrate Signals E->F G Calculate Concentration F->G

References

A Comparative Guide to Analytical Standards for 2-Chloropropene Quality Control

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity and quality of chemical reagents is paramount. This guide provides a comprehensive comparison of analytical standards and methodologies for the quality control of 2-Chloropropene, a reactive alkene used as a building block in various chemical syntheses.[1] Given the limited availability of specific, detailed public data for this compound quality control, this guide will leverage established analytical methodologies for the closely related and structurally similar compound, 2-Chloropropane, as a reliable proxy. These methods are directly applicable and adaptable for the analysis of this compound.

The primary analytical technique for the quality control of volatile organic compounds like this compound is Gas Chromatography (GC), often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).[2][3] The choice of analytical standard and the specific parameters of the GC method are critical for achieving accurate and reproducible results.

Comparison of Analytical Standard Grades

The selection of an appropriate analytical standard is the foundation of reliable quality control. The primary distinction lies in the level of certification and purity.

FeaturePrimary Reference StandardCertified Reference Material (CRM)Analytical Standard (Neat)
Traceability Highest level of traceability to SI units.Traceable to a national or international standard.Characterized in-house with established purity.
Purity (Typical) ≥99.9%≥99.5%≥98% to ≥99.7%[4]
Certification Comes with a comprehensive certificate of analysis detailing identity, purity, and uncertainty.Certificate of analysis provides certified property values and their uncertainties.Certificate of analysis provides purity determined by a specific method (e.g., GC).[4]
Primary Use Calibration of secondary standards; method validation.Routine calibration, quality control checks, and method validation.Routine analysis and quantification.
Cost HighModerate to HighModerate

Analytical Method Performance: Gas Chromatography (GC)

Gas Chromatography is the industry-standard for analyzing volatile impurities in substances like this compound. Headspace sampling is often employed to introduce the volatile analytes into the GC system.[5] Below is a comparison of typical performance data for GC methods used in the analysis of related chlorinated propanes.

ParameterGC-FID MethodGC-MS Method
Selectivity Good for separating volatile compounds.Excellent, provides mass spectral data for peak identification.[2]
Sensitivity (LOD) ~1.5 ppm[5]Can be lower, depending on the mass spectrometer.
Sensitivity (LOQ) ~4.3 ppm[5]Can be lower, depending on the mass spectrometer.
Linearity (R²) >0.999[5]>0.995[3]
Precision (%RSD) < 5%[5]< 10%
Accuracy (Recovery) 84% - 112%[5]90% - 107%[3]
Primary Application Quantification of known impurities.Identification and quantification of known and unknown impurities.[2]

Experimental Protocols

Below are detailed experimental protocols for the quality control analysis of this compound, adapted from validated methods for similar compounds.[5][6]

1. Purity Assay and Impurity Profiling by GC-FID

This method is suitable for determining the purity of a this compound analytical standard and for identifying and quantifying related volatile impurities.

  • Instrumentation: Gas chromatograph equipped with a headspace autosampler and a Flame Ionization Detector (FID).

  • Chromatographic Conditions:

    • Column: Capillary column, e.g., DB-624 or similar phase (6% cyanopropylphenyl - 94% dimethylpolysiloxane), 30 m x 0.53 mm ID, 3.0 µm film thickness.[6]

    • Carrier Gas: Nitrogen or Helium, at a constant flow rate of approximately 2.0 mL/min.[6]

    • Injector Temperature: 150°C.[6]

    • Split Ratio: 10:1.[6]

    • Oven Temperature Program: Initial temperature of 45°C held for 10 minutes, then ramped at 45°C/min to 250°C and held for 8 minutes.[6]

    • Detector: FID at 250°C.[6]

    • Hydrogen Flow: ~30 mL/min.[6]

    • Air Flow: ~300 mL/min.[6]

  • Sample Preparation:

    • Standard Solution: Accurately weigh the this compound analytical standard and dissolve in a suitable solvent (e.g., Dimethyl sulfoxide) in a headspace vial to achieve a known concentration.

    • Test Solution: Prepare the sample to be tested in the same manner as the standard solution.

  • Analysis: Equilibrate the headspace vials at ~80°C for 15-20 minutes before injecting the headspace gas into the GC. Record the chromatograms and calculate the content of impurities using an external standard method.[6]

2. Karl Fischer Titration for Water Content

Moisture is a critical impurity that can lead to the degradation of this compound, potentially forming corrosive byproducts like HCl.[2]

  • Instrumentation: Karl Fischer Titrator (coulometric or volumetric).

  • Method: A known amount of the this compound sample is injected into the Karl Fischer titration cell containing a suitable solvent (e.g., anhydrous methanol). The titrator automatically adds the Karl Fischer reagent until all the water in the sample has reacted. The water content is then calculated based on the amount of reagent consumed.

Workflow for Quality Control of this compound

The following diagram illustrates a typical workflow for the quality control of a batch of this compound.

QC_Workflow cluster_0 Sample Reception & Preparation cluster_1 Analytical Testing cluster_2 Data Analysis & Reporting cluster_3 Decision cluster_4 Final Disposition Sample Receive this compound Batch Prep Prepare Test Solutions (for GC, KF, etc.) Sample->Prep GC GC-FID/MS Analysis (Purity & Impurities) Prep->GC KF Karl Fischer Titration (Water Content) Prep->KF Titration Acid-Base Titration (Acidity/HCl) Prep->Titration Analysis Analyze Data & Compare to Specifications GC->Analysis KF->Analysis Titration->Analysis CoA Generate Certificate of Analysis (CoA) Analysis->CoA Decision Pass/Fail CoA->Decision Release Release Batch Decision->Release Pass Reject Reject Batch Decision->Reject Fail

Caption: Quality control workflow for this compound analysis.

References

Comparative Study of Catalysts for 2-Chloropropene Hydrodechlorination: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient and selective conversion of chlorinated intermediates is a critical aspect of chemical synthesis. This guide provides a comparative analysis of catalysts for the hydrodechlorination of 2-chloropropene to propylene, a key transformation in various industrial processes. The information presented herein is based on available experimental data to facilitate catalyst selection and process optimization.

The hydrodechlorination of this compound is a catalytic process that involves the removal of a chlorine atom and the addition of a hydrogen atom to produce propylene. The choice of catalyst is paramount in achieving high conversion rates, selectivity towards the desired propylene product, and long-term catalyst stability. This guide compares the performance of nickel, palladium, and platinum-based catalysts, drawing from published research to provide a clear overview of their respective strengths and weaknesses.

Catalyst Performance: A Quantitative Comparison

The efficacy of different catalysts can be quantitatively assessed by comparing key performance indicators such as conversion of this compound, selectivity to propylene, and the resulting propylene yield under various reaction conditions. The following tables summarize the performance data for γ-alumina-supported nickel and palladium catalysts.

CatalystTemperature (°C)This compound Conversion (%)Propylene Selectivity (%)Propylene Yield (%)Reference
10% Ni/γ-Al₂O₃20015.095.714.3[1][2]
10% Ni/γ-Al₂O₃35075.678.659.4[1][2]
Pd/γ-Al₂O₃75HighLow (Non-selective)-[1][2]

Table 1: Effect of Temperature on Catalyst Performance. Data for the Ni/γ-Al₂O₃ catalyst was obtained at a hydrogen partial pressure of 13.5 kPa. The palladium catalyst showed high activity at a low temperature but resulted in a non-selective conversion to 2-chloropropane, propylene, and propane.

CatalystCatalyst Amount (g)H₂ Partial Pressure (kPa)Time on-stream (h)This compound Conversion (%)Propylene Selectivity (%)Propylene Yield (%)Reference
10% Ni/γ-Al₂O₃1.013.50.25-79.243.1[1]
10% Ni/γ-Al₂O₃1.020.30.25-87.249.2[1]
10% Ni/γ-Al₂O₃1.413.50.25-84.3-[1]
10% Ni/γ-Al₂O₃1.420.30.25--76.3[1]
10% Ni/γ-Al₂O₃1.013.54.25-70.521.4[1]
10% Ni/γ-Al₂O₃1.020.34.25-77.625.6[1]

Table 2: Influence of Catalyst Amount and Hydrogen Partial Pressure on the Performance of 10% Ni/γ-Al₂O₃ Catalyst at 350°C. This table illustrates the initial and sustained performance of the nickel catalyst, highlighting the impact of process parameters on selectivity and yield, as well as indicating a decrease in activity over time.

Experimental Protocols

To ensure the reproducibility of the presented data, detailed experimental methodologies are provided below.

Catalyst Preparation: 10% Ni/γ-Al₂O₃

A γ-alumina (γ-Al₂O₃) support is impregnated with an aqueous solution of nickel nitrate (Ni(NO₃)₂·6H₂O). The mixture is then evaporated to dryness, followed by drying in an oven at 120°C for 12 hours and calcination in air at 500°C for 2 hours. Prior to the reaction, the catalyst is reduced in situ in a hydrogen flow.

Hydrodechlorination Reaction

The catalytic hydrodechlorination of this compound is typically carried out in a fixed-bed continuous-flow reactor at atmospheric pressure. The catalyst is placed in the reactor, and a gaseous mixture of this compound, hydrogen, and an inert gas (e.g., nitrogen) is passed through the catalyst bed at a controlled temperature and flow rate. The reactor effluent is then analyzed using gas chromatography to determine the conversion of this compound and the selectivity to various products.

Catalyst Comparison and Rationale

Nickel-Based Catalysts:

γ-Alumina-supported nickel catalysts have demonstrated high selectivity towards propylene in the hydrodechlorination of this compound.[1][2] At lower temperatures (e.g., 200°C), the conversion is moderate, but the selectivity to propylene is excellent (95.7%).[1][2] Increasing the reaction temperature to 350°C significantly boosts the conversion (75.6%) and propylene yield (59.4%), although the selectivity slightly decreases (78.6%).[1][2] A key advantage of the nickel catalyst is its ability to suppress the formation of propane, which simplifies downstream separation processes. However, catalyst deactivation due to chlorine poisoning and carbon deposition has been observed over time.[1]

Palladium-Based Catalysts:

Palladium catalysts supported on γ-alumina are highly active for the hydrodechlorination of this compound, even at low temperatures (e.g., 75°C).[1][2] However, their major drawback is the lack of selectivity. The reaction over palladium catalysts tends to produce a mixture of 2-chloropropane, propylene, and propane.[1][2] The hydrogenation of the desired propylene to propane is a significant side reaction, which is undesirable as propane has lower value and is difficult to separate from propylene.

Platinum-Based Catalysts:

While direct comparative data for platinum catalysts in the hydrodechlorination of this compound is limited in the reviewed literature, studies on the hydrodechlorination of similar chlorinated alkenes, such as vinyl chloride, can provide some insights. Platinum catalysts are known to be active for hydrodechlorination reactions. However, similar to palladium, they can also be prone to over-hydrogenation, leading to the formation of saturated hydrocarbons. The selectivity of platinum catalysts is highly dependent on the support, metal dispersion, and reaction conditions.

Bimetallic Catalysts:

The use of bimetallic catalysts, such as those containing platinum and a second metal, has been explored for various hydrodechlorination reactions. The addition of a second metal can modify the electronic properties and surface geometry of the platinum, potentially leading to improved selectivity. For instance, in the hydrodechlorination of other chlorinated compounds, the addition of metals like tin or copper to platinum has been shown to suppress the hydrogenation of the desired alkene product. Further research is needed to evaluate the performance of bimetallic catalysts specifically for the selective hydrodechlorination of this compound.

Logical Relationships and Experimental Workflow

The following diagrams illustrate the key relationships in the catalytic hydrodechlorination of this compound and a typical experimental workflow.

G cluster_reaction Catalytic Hydrodechlorination of this compound cluster_catalyst Catalyst Role This compound This compound Propylene Propylene This compound->Propylene Hydrodechlorination (Desired Reaction) 2-Chloropropane 2-Chloropropane This compound->2-Chloropropane Hydrogenation Propane Propane Propylene->Propane Over-hydrogenation (Undesired) Catalyst Catalyst Catalyst->Propylene High Selectivity (e.g., Ni-based) Catalyst->Propane Low Selectivity (e.g., Pd-based)

Caption: Reaction pathways in this compound hydrodechlorination.

G start Start catalyst_prep Catalyst Preparation (Impregnation, Calcination, Reduction) start->catalyst_prep reactor_loading Load Catalyst into Reactor catalyst_prep->reactor_loading reaction Perform Hydrodechlorination Reaction (Controlled T, P, Flow Rates) reactor_loading->reaction analysis Analyze Products by Gas Chromatography reaction->analysis data_eval Evaluate Catalyst Performance (Conversion, Selectivity, Yield) analysis->data_eval end End data_eval->end

Caption: A typical experimental workflow for catalyst evaluation.

Conclusion

The selective hydrodechlorination of this compound to propylene is a challenging yet important industrial reaction. Based on the available data, γ-alumina-supported nickel catalysts offer a promising balance of activity and high selectivity to propylene, minimizing the formation of undesirable byproducts like propane. In contrast, while highly active, palladium catalysts suffer from poor selectivity, leading to a mixture of products. Further investigation into platinum-based and, particularly, bimetallic catalysts is warranted to explore potential improvements in selectivity and stability for this transformation. The experimental protocols and comparative data presented in this guide serve as a valuable resource for researchers aiming to develop more efficient and robust catalytic systems for this process.

References

A Comparative Guide to the Validation of Analytical Methods for Genotoxic Impurities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The control of genotoxic impurities (GTIs) in active pharmaceutical ingredients (APIs) and drug products is a critical aspect of ensuring patient safety. Regulatory bodies such as the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA) have established stringent guidelines for the identification, control, and quantification of these impurities.[1][2][3] This guide provides a comparative overview of the analytical methods used for the validation of GTIs, supported by experimental data and detailed protocols.

Regulatory Framework: A Brief Overview

The foundation for controlling genotoxic impurities is the Threshold of Toxicological Concern (TTC), a concept that establishes a daily intake of 1.5 µg for a GTI as an acceptable risk for a lifetime of exposure.[4][5][6] The ICH M7 guideline provides a framework for the identification, categorization, qualification, and control of potential genotoxic impurities.[1][2][7][8] Impurities are classified from Class 1 to 5 based on their mutagenic and carcinogenic potential.[7][8] This risk-based approach guides the analytical efforts required for control.

Comparison of Key Analytical Techniques

The selection of an appropriate analytical technique for the detection and quantification of genotoxic impurities is paramount and depends on the physicochemical properties of the impurity, such as volatility, polarity, and thermal stability, as well as the required sensitivity.[7][9] The most commonly employed techniques are Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), and High-Performance Liquid Chromatography (HPLC) with UV detection.

Parameter GC-MS LC-MS/MS HPLC-UV
Applicability Volatile and semi-volatile organic impurities (e.g., residual solvents, nitrosamines).[1]Non-volatile, polar, and thermally labile impurities.[1]Non-volatile impurities with a UV chromophore.[7][10]
Sensitivity High, capable of detecting impurities at ppm to ppb levels.[11]Very high, ideal for trace-level detection at ppm to ppb levels.[1]Moderate, generally suitable for impurities at higher ppm levels.[10]
Selectivity High, especially with Selected Ion Monitoring (SIM).[7]Very high, particularly with Multiple Reaction Monitoring (MRM).[12]Moderate, susceptible to interference from matrix components.[7]
Sample Preparation Often requires derivatization for non-volatile or polar analytes to improve volatility and stability.[7]Generally simpler, direct injection is often possible.Direct injection is common, but sample cleanup may be needed to reduce matrix effects.
Common GTIs Analyzed Alkyl halides, sulfonate esters, nitrosamines.[13]Aromatic amines, hydrazines, and other polar compounds.[12]Impurities with aromatic rings or conjugated systems.[10]
Limitations Not suitable for non-volatile or thermally labile compounds.[1]Can be affected by matrix effects (ion suppression/enhancement).Limited to compounds with a UV chromophore and has lower sensitivity compared to MS methods.[7]

Experimental Protocols: Key Methodologies

Detailed and validated experimental protocols are essential for the accurate quantification of genotoxic impurities. Below are representative methodologies for the key analytical techniques.

1. GC-MS Method for Volatile Genotoxic Impurities

This protocol is a general guideline for the analysis of volatile GTIs, such as alkyl halides.

  • Sample Preparation: A specific amount of the drug substance is accurately weighed and dissolved in a suitable solvent (e.g., dimethylformamide). An internal standard may be added for improved accuracy.

  • Instrumentation: A gas chromatograph coupled with a mass spectrometer (GC-MS) is used.

  • GC Conditions:

    • Column: A capillary column with a suitable stationary phase (e.g., 5% phenyl-methylpolysiloxane).

    • Injector: Splitless or direct injection mode is often used for trace analysis.[10]

    • Oven Temperature Program: A temperature gradient is programmed to ensure the separation of the impurities from the solvent and other matrix components.

    • Carrier Gas: Helium or hydrogen at a constant flow rate.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Acquisition Mode: Selected Ion Monitoring (SIM) is employed to enhance sensitivity and selectivity by monitoring specific ions characteristic of the target GTI.[7]

  • Validation Parameters (as per ICH Q2(R2)): [14][15]

    • Specificity: Demonstrated by the absence of interfering peaks at the retention time of the GTI in a blank and placebo sample.

    • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determined by serial dilution of a standard solution until a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ is achieved.

    • Linearity: Assessed by analyzing a series of solutions of the GTI at different concentrations and plotting the peak area against concentration. A correlation coefficient (r²) of >0.99 is typically required.[6]

    • Accuracy: Determined by spiking the drug substance with known amounts of the GTI at different concentration levels and calculating the percentage recovery.[6]

    • Precision: Evaluated by performing repeated analyses of a homogenous sample (repeatability) and by analyzing the sample on different days, with different analysts, or on different instruments (intermediate precision).[14]

2. LC-MS/MS Method for Non-Volatile Genotoxic Impurities

This protocol provides a framework for the analysis of non-volatile GTIs, such as aromatic amines.

  • Sample Preparation: The drug substance is accurately weighed and dissolved in a suitable diluent, often a mixture of water and an organic solvent like acetonitrile or methanol.

  • Instrumentation: A liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS).[12]

  • LC Conditions:

    • Column: A reversed-phase C18 or C8 column is commonly used.

    • Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol).[12]

    • Flow Rate: Typically in the range of 0.2-0.5 mL/min.

  • MS/MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), either in positive or negative ion mode, depending on the analyte.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.[12] This involves monitoring a specific precursor ion to product ion transition for the target GTI.

  • Validation Parameters (as per ICH Q2(R2)): The validation parameters are similar to those for GC-MS, with a strong emphasis on evaluating and mitigating potential matrix effects (ion suppression or enhancement) during method development.[14]

Visualizing Workflows and Relationships

General Workflow for Genotoxic Impurity Method Validation

The following diagram illustrates the typical workflow for the validation of an analytical method for genotoxic impurities, from initial risk assessment to routine analysis.

Genotoxic Impurity Method Validation Workflow cluster_0 Phase 1: Assessment and Development cluster_2 Phase 3: Implementation RiskAssessment Risk Assessment (ICH M7) MethodDevelopment Analytical Method Development RiskAssessment->MethodDevelopment Identify Target Impurities Specificity Specificity MethodDevelopment->Specificity LOD_LOQ LOD & LOQ Specificity->LOD_LOQ Linearity Linearity LOD_LOQ->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision Robustness Robustness Precision->Robustness RoutineTesting Routine Testing of Batches Robustness->RoutineTesting LifecycleManagement Lifecycle Management RoutineTesting->LifecycleManagement Ongoing Monitoring

Caption: Workflow for GTI method validation.

Comparison of Analytical Techniques for Genotoxic Impurity Analysis

This diagram provides a visual comparison of the primary analytical techniques based on their key performance attributes.

Caption: Comparison of analytical techniques.

References

Benchmarking Synthesis Routes for 2-Chloropropene: A Comparative Guide for Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of key chemical intermediates is paramount. 2-Chloropropene, a versatile building block in organic synthesis, can be produced through various routes. This guide provides an objective comparison of the most common methods, supported by experimental data and detailed protocols to aid in the selection of the most suitable pathway for your research needs.

This comparative analysis focuses on four primary synthesis routes for this compound: the dehydrohalogenation of 1,2-dichloropropane, the addition of hydrogen chloride to propadiene, the direct chlorination of propene, and a multi-step synthesis originating from acetone. Each method's efficiency is evaluated based on reported yields and reaction conditions.

Comparative Analysis of Synthesis Routes

The following table summarizes the key quantitative data for the different synthesis routes to this compound, offering a clear comparison of their efficiencies.

Synthesis RouteStarting Material(s)Reagents/CatalystReaction ConditionsYield (%)
Dehydrohalogenation1,2-DichloropropanePotassium HydroxideNot specifiedData not available
Addition of HClPropadieneHydrogen ChlorideNot specifiedData not available
Direct ChlorinationPropene, ChlorineNone specifiedHigh temperature (500 °C), Gas phase80-85%
From AcetoneAcetone, Hydrazine Hydrate, N-ChlorosuccinimideMagnesium Sulfate, TriethylamineStage 1: 20°C; Stage 2: -10 to 0°C71%

Experimental Protocols

Detailed methodologies for the key synthesis routes are provided below.

Direct Chlorination of Propene

This industrial method involves the high-temperature, gas-phase chlorination of propene.

Procedure: Liquid chlorine is vaporized and fed into a chlorine buffer tank before being metered into the mixing section of a chlorination reactor. The propylene feedstock is pretreated and also fed into the reactor. The two gases are mixed in a molar ratio of approximately 5:1 (propylene to chlorine) and react at a high temperature, typically around 500°C. The reaction is exothermic, and the heat generated helps maintain the reaction temperature. The resulting product is a mixture of gases including chloropropenes, 1,2-dichloropropane, 1,3-dichloropropene, excess propylene, and hydrogen chloride. The desired this compound is then separated from this mixture. This process is reported to achieve a yield of 80-85%.

Synthesis from Acetone

This laboratory-scale synthesis involves a two-stage reaction starting from acetone.

Stage 1: Formation of Acetone Hydrazone

  • In a suitable reaction vessel, a mixture of acetone (58 g, 1 mol), 75% hydrazine hydrate (200 g, 3 mol), and anhydrous magnesium sulfate (360 g, 3 mol) is prepared.

  • The mixture is stirred at room temperature until the reaction is complete.

  • The reaction mixture is filtered, and the solid residue is washed with 30 mL of methanol.

  • The solvent from the filtrate is evaporated to dryness to yield acetone hydrazone.

Stage 2: Chlorination and Distillation

  • To the acetone hydrazone, add 1200 mL of dichloromethane and triethylamine (506 g, 5 mol).

  • The mixture is cooled to a temperature between -10°C and 0°C.

  • A solution of N-chlorosuccinimide (NCS) (334 g, 2.5 mol) dissolved in 420 mL of dichloromethane is added slowly to the cooled mixture.

  • After the reaction is complete, 10% hydrochloric acid is added to adjust the pH to 3-4.

  • The organic layer is separated.

  • 20 mL of sulfolane is added to the organic layer, and the mixture is distilled at atmospheric pressure.

  • The fraction collected between 20-23°C is this compound (isopropenyl chloride) as a colorless liquid. This method has a reported yield of 71%.[1]

Synthesis Pathway Overview

The following diagram illustrates the different chemical transformations for the synthesis of this compound.

Synthesis_Routes cluster_dehydro Dehydrohalogenation cluster_addition Addition of HCl cluster_chlorination Direct Chlorination cluster_acetone From Acetone 1,2-Dichloropropane 1,2-Dichloropropane This compound This compound 1,2-Dichloropropane->this compound KOH Propadiene Propadiene Propadiene->this compound HCl Propene Propene Propene->this compound 500°C Chlorine Chlorine Acetone Acetone Acetone_Hydrazone Acetone Hydrazone Acetone->Acetone_Hydrazone Hydrazine Hydrate, MgSO4 Acetone_Hydrazone->this compound NCS, Et3N

Caption: Synthesis routes to this compound.

Experimental Workflow: Synthesis from Acetone

The following diagram outlines the key steps in the laboratory synthesis of this compound starting from acetone.

Acetone_Synthesis_Workflow Start Start Mix_Reagents Mix Acetone, Hydrazine Hydrate, and MgSO4 at 20°C Start->Mix_Reagents Filter_Evaporate Filter and Evaporate to get Acetone Hydrazone Mix_Reagents->Filter_Evaporate Cool_Add_Reagents Cool to -10°C to 0°C and add Dichloromethane, Triethylamine, and NCS solution Filter_Evaporate->Cool_Add_Reagents Adjust_pH Adjust pH to 3-4 with 10% HCl Cool_Add_Reagents->Adjust_pH Separate_Layers Separate Organic Layer Adjust_pH->Separate_Layers Distill Add Sulfolane and Distill at 20-23°C Separate_Layers->Distill Product This compound Distill->Product

Caption: Workflow for this compound synthesis from acetone.

References

Performance Showdown: Poly(2-chloropropene) vs. Key Thermoplastics and Elastomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, material selection is a critical decision impacting the efficacy, durability, and safety of a final product. This guide provides an in-depth performance comparison of poly(2-chloropropene), a synthetic rubber commonly known as neoprene, against a range of widely used polymers. By presenting key experimental data and standardized testing protocols, this document aims to facilitate informed material selection for demanding applications.

Poly(this compound) (polychloroprene) is a versatile elastomer renowned for its balanced profile of chemical resistance, weather durability, and mechanical toughness.[1] It serves as a benchmark against which other polymers are often measured, particularly in applications requiring flexibility and resilience. This guide will compare its performance characteristics with those of key thermoplastics: Polyethylene (PE), Polypropylene (PP), Polyvinyl Chloride (PVC), Polystyrene (PS), Polyethylene Terephthalate (PET), and Polycarbonate (PC).

Mechanical Properties: A Comparative Analysis

The mechanical performance of a polymer dictates its ability to withstand physical stress and strain. Key parameters include tensile strength, elongation at break, and hardness. The following table summarizes the typical mechanical properties of poly(this compound) and other selected polymers.

Property Poly(this compound) Polyethylene (HDPE) Polypropylene (PP) Polyvinyl Chloride (PVC), Rigid Polystyrene (PS), General Purpose Polyethylene Terephthalate (PET) Polycarbonate (PC)
Tensile Strength (MPa) 10 - 20[2][3]20 - 3030 - 4040 - 5030 - 5055 - 7555 - 65
Elongation at Break (%) 100 - 800[4]10 - 1200100 - 60025 - 801 - 350 - 150100 - 150
Shore Hardness 30A - 95A[4][5]60D - 70D65D - 75D70D - 85D70D - 80D80D - 90D70D - 80D
Flexural Modulus (GPa) ~0.002 - 0.005[3]0.8 - 1.51.0 - 1.72.1 - 4.12.2 - 3.42.8 - 4.12.1 - 2.4
Compressive Strength (MPa) 5 - 15[3]19 - 2535 - 5055 - 9070 - 11080 - 11060 - 80

Thermal Properties: Stability Under Temperature Extremes

A material's response to temperature is crucial for applications involving heat or cold. The following table outlines key thermal properties of the compared polymers.

Property Poly(this compound) Polyethylene (HDPE) Polypropylene (PP) Polyvinyl Chloride (PVC), Rigid Polystyrene (PS), General Purpose Polyethylene Terephthalate (PET) Polycarbonate (PC)
Service Temperature (°C) -35 to 120[2]-50 to 80-20 to 120-15 to 60-20 to 80-60 to 130-40 to 120
Melting Point (°C) N/A (amorphous)125 - 135160 - 170N/A (amorphous)N/A (amorphous)~255N/A (amorphous)
Glass Transition Temp. (°C) ~ -45~ -125~ -10~ 80~ 100~ 75~ 147
Heat Deflection Temp. (°C) at 0.45 MPa -60 - 8095 - 12060 - 7565 - 9565 - 75130 - 140

Chemical Resistance: Performance in Corrosive Environments

The ability of a polymer to resist degradation from chemical exposure is vital in many scientific and industrial settings. The following table provides a general overview of the chemical resistance of these polymers. A detailed chemical compatibility chart should be consulted for specific applications.

Chemical Class Poly(this compound) Polyethylene (HDPE) Polypropylene (PP) Polyvinyl Chloride (PVC), Rigid Polystyrene (PS), General Purpose Polyethylene Terephthalate (PET) Polycarbonate (PC)
Dilute Acids Good[6]ExcellentExcellentExcellentGoodGoodGood
Concentrated Acids Poor to Fair[6]Poor to GoodPoor to GoodGoodPoorPoorPoor
Bases Good[6]ExcellentExcellentExcellentGoodFairPoor
Alcohols Good[6]ExcellentExcellentGoodGoodGoodGood
Ketones Poor[6]GoodGoodPoorPoorFairPoor
Aromatic Hydrocarbons Poor[6]PoorPoorPoorPoorFairPoor
Oils and Greases Excellent[7]GoodGoodGoodPoorGoodFair

Experimental Protocols

The data presented in this guide is derived from standardized testing methodologies. Below are detailed protocols for key experiments used to characterize the performance of these polymers.

Mechanical Testing

1. Tensile Properties (ASTM D412 / ASTM D638)

  • Objective: To determine the tensile strength, elongation, and modulus of a polymer. ASTM D412 is specific to vulcanized rubber and thermoplastic elastomers like poly(this compound), while ASTM D638 is used for rigid and semi-rigid plastics.[8][9]

  • Apparatus: A universal testing machine (UTM) equipped with appropriate grips and an extensometer.[10]

  • Specimen Preparation: Dumbbell-shaped specimens are die-cut from a flat sheet of the material.[8] The thickness of the specimen is measured at three points within the gauge length.

  • Procedure:

    • The specimen is securely mounted in the grips of the UTM.

    • The extensometer is attached to the specimen to measure elongation accurately.

    • A tensile load is applied at a constant rate of crosshead movement until the specimen ruptures.[11]

    • The force and elongation are recorded throughout the test.

  • Data Analysis:

    • Tensile Strength: The maximum stress applied to the specimen before it breaks.[8]

    • Elongation at Break: The percentage increase in length of the specimen at the point of rupture.[10]

    • Tensile Modulus: The slope of the initial linear portion of the stress-strain curve, indicating the material's stiffness.

2. Hardness (ASTM D2240)

  • Objective: To measure the indentation hardness of a material using a durometer.[12]

  • Apparatus: A durometer of the appropriate scale (Shore A for softer materials like poly(this compound), Shore D for harder materials).[13]

  • Procedure:

    • The specimen is placed on a flat, hard surface.

    • The durometer is pressed firmly and vertically onto the specimen.

    • The hardness reading is taken immediately after the presser foot makes full contact with the specimen.[13]

    • Multiple readings are taken at different locations on the specimen and averaged.

Thermal Analysis

1. Differential Scanning Calorimetry (DSC) (ASTM D3418)

  • Objective: To determine the glass transition temperature (Tg) and melting point (Tm) of a polymer.

  • Apparatus: A differential scanning calorimeter.

  • Procedure:

    • A small, weighed sample of the polymer is sealed in an aluminum pan.

    • The sample and an empty reference pan are heated at a controlled rate in the DSC furnace.

    • The difference in heat flow required to raise the temperature of the sample and the reference is measured as a function of temperature.

  • Data Analysis:

    • Glass Transition Temperature (Tg): A step change in the baseline of the heat flow curve.

    • Melting Point (Tm): An endothermic peak in the heat flow curve.

Chemical Resistance Testing

1. Immersion Testing (ASTM D471 / ASTM D543)

  • Objective: To evaluate the effect of liquid immersion on the physical properties of a polymer. ASTM D471 is specific to rubber properties, while ASTM D543 is for plastics.[14][15]

  • Procedure:

    • The initial weight, dimensions, and mechanical properties (e.g., tensile strength, hardness) of the polymer specimens are measured.

    • The specimens are fully immersed in the test liquid for a specified time and at a controlled temperature.[16]

    • After immersion, the specimens are removed, dried, and their final weight, dimensions, and mechanical properties are measured.

  • Data Analysis: Changes in weight, volume, tensile strength, elongation, and hardness are calculated as a percentage of the original values.

Visualizing the Polymer Testing Workflow

To provide a clearer understanding of the logical flow of polymer characterization, the following diagram illustrates a typical experimental workflow.

Polymer_Testing_Workflow start Polymer Sample Selection preparation Specimen Preparation start->preparation mechanical Mechanical Testing preparation->mechanical thermal Thermal Analysis preparation->thermal chemical Chemical Resistance Testing preparation->chemical tensile Tensile Test (ASTM D412/D638) mechanical->tensile hardness Hardness Test (ASTM D2240) mechanical->hardness dsc DSC Analysis (ASTM D3418) thermal->dsc immersion Immersion Test (ASTM D471/D543) chemical->immersion data Data Analysis & Comparison tensile->data hardness->data dsc->data immersion->data report Performance Report data->report

Caption: A flowchart of the polymer performance testing process.

References

Unraveling the Gas-Phase Decomposition of 2-Chloropropene: A Comparative Guide to Reaction Kinetics

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a thorough understanding of the thermal stability and decomposition pathways of chlorinated alkenes is paramount. This guide provides a comparative analysis of the gas-phase decomposition kinetics of 2-chloropropene, presenting key experimental data, detailed methodologies, and a visual representation of the reaction pathways.

The thermal decomposition of this compound in the gas phase is a complex process that can proceed through multiple channels, primarily unimolecular elimination of hydrogen chloride (HCl) and a free-radical mechanism initiated by the fission of the carbon-chlorine (C-Cl) bond. The dominant pathway is highly dependent on reaction conditions such as temperature and pressure. Understanding these kinetics is crucial for predicting the thermal behavior of this and similar molecules in various chemical processes.

Comparative Kinetic Data

The rate of a chemical reaction is quantified by its rate constant (k), and the temperature dependence of this constant is described by the Arrhenius equation. The key parameters, the pre-exponential factor (A) and the activation energy (Ea), provide insight into the reaction mechanism. Below is a summary of experimentally determined Arrhenius parameters for the decomposition of this compound and related compounds.

CompoundReaction/ProductA (s⁻¹)Ea (kJ/mol)Temperature (K)Experimental MethodReference
This compound Overall Decomposition10¹²․⁹⁸ ± ⁰․⁶167 ± 7.8662 - 747Static System[1][2]
This compound Propyne/Allene + HCl10¹⁴․⁸284.1 ± 4.21100 - 1250Single Pulse Shock Tube[3]
1,2-Dichloropropane Formation of this compound10¹³․⁷⁸ ± ⁰․²¹229.1 ± 3.8666 - 743Static System (Silica)[4]
3-Chloropropene Overall Decomposition10⁹․⁴⁹ ± ⁰․⁴¹183.2 ± 5.6683 - 750Static System[5]

Experimental Protocols

A clear understanding of the experimental methodologies is essential for interpreting and comparing kinetic data. The following sections detail the protocols employed in the cited studies.

Static System Method (for this compound and 3-Chloropropene Decomposition)

The kinetics of the gas-phase decomposition of this compound and 3-chloropropene were investigated using a conventional static system.[1][2][5]

  • Reactor: The experiments were conducted in seasoned Pyrex reaction vessels of known volume, which were housed in a furnace to maintain a constant and uniform temperature. The use of "seasoned" reactors, which have been coated with a thin layer of carbon from previous experiments, helps to minimize surface reactions and ensure that the observed kinetics are representative of the homogeneous gas-phase reaction.

  • Procedure: A known pressure of the reactant (this compound or 3-chloropropene) was introduced into the heated reactor. The progress of the reaction was monitored by taking samples at different time intervals.

  • Analysis: The composition of the reaction mixture was analyzed by gas chromatography (GC). The decrease in the reactant concentration over time was used to determine the first-order rate constant at a given temperature. By repeating this procedure at various temperatures, the Arrhenius parameters were determined from a plot of ln(k) versus 1/T. The products of the reaction were identified by comparing their GC retention times with those of authentic samples.[1]

Single Pulse Shock Tube Method (for this compound Decomposition)

At higher temperatures, the decomposition of this compound was studied using a single pulse shock tube.[3]

  • Apparatus: A shock tube is a long tube divided into two sections by a diaphragm. A high-pressure "driver gas" is in one section, and the reactant gas mixture, highly diluted in an inert gas like argon, is in the other "driven section" at a low pressure.

  • Procedure: The diaphragm is suddenly ruptured, creating a shock wave that travels through the reactant gas, rapidly heating it to a high temperature for a very short and well-defined period (typically on the order of milliseconds). The reaction takes place during this short heating pulse. The reaction is then rapidly quenched as the gas cools.

  • Analysis: The composition of the reacted gas mixture is analyzed using gas chromatography to determine the extent of decomposition and the product distribution. By varying the conditions to achieve different temperatures, the rate constants and Arrhenius parameters can be determined.

Reaction Pathways and Experimental Workflow

The gas-phase decomposition of this compound is understood to proceed via two main competing pathways, as illustrated in the diagrams below.

Reaction_Pathways Decomposition Pathways of this compound cluster_unimolecular Unimolecular Elimination cluster_radical Radical Fission This compound This compound Propyne + HCl Propyne + HCl This compound->Propyne + HCl Low Temp. Allene + HCl Allene + HCl This compound->Allene + HCl Propargyl Radical + Cl Radical Propargyl Radical + Cl Radical This compound->Propargyl Radical + Cl Radical High Temp. Further Reactions Further Reactions Propargyl Radical + Cl Radical->Further Reactions

Caption: Primary decomposition pathways of this compound.

The experimental workflow to determine these kinetic parameters typically follows a structured approach, from sample preparation to data analysis.

Experimental_Workflow Experimental Workflow for Kinetic Analysis A Reactant Preparation (this compound) B Introduction into Reactor (Static or Shock Tube) A->B C Controlled Pyrolysis (Set Temperature & Pressure) B->C D Sampling at Timed Intervals C->D E Gas Chromatography (GC) Analysis D->E F Data Processing (Concentration vs. Time) E->F G Determination of Rate Constants (k) F->G H Arrhenius Plot (ln(k) vs. 1/T) G->H I Calculation of Arrhenius Parameters (A, Ea) H->I

Caption: General workflow for experimental kinetic studies.

Conclusion

The kinetic data for the gas-phase decomposition of this compound show a significant dependence on the experimental conditions, particularly temperature. At lower temperatures, typical of static systems, the reaction is characterized by a lower activation energy, suggesting a dominant unimolecular HCl elimination pathway.[1][2] In contrast, at the higher temperatures achieved in shock tube experiments, the activation energy is substantially higher, indicating that the C-Cl bond fission and subsequent radical reactions become the predominant decomposition route.[3]

Comparison with the decomposition of 3-chloropropene reveals that the position of the chlorine atom on the propylene backbone influences the activation energy and pre-exponential factor, highlighting the structural sensitivity of the reaction kinetics.[5] The data from the pyrolysis of 1,2-dichloropropane provides further context, showing that the formation of this compound from a larger chlorinated alkane also proceeds with a distinct set of Arrhenius parameters.[4]

This comparative guide underscores the importance of considering the specific experimental conditions when evaluating and applying kinetic data. For researchers in fields where the thermal stability of chlorinated compounds is a concern, a detailed understanding of these kinetic parameters and the underlying experimental methodologies is essential for accurate modeling and process optimization.

References

A Comparative Analysis of 2-Chloropropene: Experimental Data versus Literature Values

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate characterization of chemical reagents is paramount. This guide provides a direct comparison of experimentally determined data for 2-Chloropropene against established literature values. The following sections detail the physical and spectral properties, the protocols used for their determination, and a workflow for the characterization process.

Data Presentation: Physical and Spectral Properties

A summary of the key physical and spectral data for this compound is presented below. The experimental data represents a hypothetical batch analysis for comparison against established literature values.

PropertyLiterature ValueExperimental Data
Physical Properties
Boiling Point22.5-23 °C[1][2]23.1 °C
Density (at 20°C)0.9017 g/mL[3]0.902 g/mL
Refractive Index (n20/D)1.395 - 1.3973[1][3]1.396
¹H NMR (CDCl₃, 400 MHz)
δ (ppm)~5.3 (m, 2H), ~2.1 (s, 3H)5.32 (d, 1H), 5.15 (d, 1H), 2.11 (s, 3H)
¹³C NMR (CDCl₃, 100 MHz)
δ (ppm)Literature values vary141.2, 115.8, 22.5
Infrared (IR) Spectroscopy
Key Peaks (cm⁻¹)~3100 (C-H, sp²), ~1640 (C=C), ~890 (C-Cl)3095, 1642, 891
Mass Spectrometry (MS)
Molecular Ion (m/z)76, 78 (due to ³⁵Cl/³⁷Cl isotopes)[4]76.0, 78.0

Experimental Protocols

The methodologies for determining the experimental data are outlined below.

Boiling Point Determination

The boiling point was determined using a simple distillation apparatus at atmospheric pressure. A 10 mL round-bottom flask was charged with 5 mL of this compound and a boiling chip. The flask was fitted with a distillation head, a condenser, and a thermometer. The apparatus was heated gently using a heating mantle. The boiling point was recorded as the temperature at which a steady condensation and distillation rate was observed.

Density Measurement

The density of the liquid this compound was measured at 20°C. A 1 mL volumetric flask was weighed empty. It was then filled to the mark with the sample, and the new weight was recorded. The density was calculated by dividing the mass of the sample by its volume (1 mL).

Refractive Index Measurement

The refractive index was measured using an Abbe refractometer. A few drops of the this compound sample were placed on the prism of the refractometer, which was maintained at 20°C using a water bath. The refractive index was read directly from the instrument's scale.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer. A sample was prepared by dissolving approximately 10 mg of this compound in 0.7 mL of deuterated chloroform (CDCl₃). The chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy

The IR spectrum was obtained using a Fourier-transform infrared (FTIR) spectrometer with an attenuated total reflectance (ATR) accessory. A drop of the neat liquid was placed on the ATR crystal, and the spectrum was recorded over a range of 4000-600 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry was performed using a gas chromatograph-mass spectrometer (GC-MS) with electron ionization (EI). A dilute solution of this compound in dichloromethane was injected into the GC. The mass spectrum was obtained for the peak corresponding to this compound.

Mandatory Visualization

The following diagram illustrates the logical workflow for the comprehensive characterization of a this compound sample.

G cluster_0 Sample Preparation cluster_1 Physical Property Analysis cluster_2 Spectroscopic Analysis cluster_3 Data Comparison and Verification Sample Sample Boiling_Point Boiling Point Determination Sample->Boiling_Point Density Density Measurement Sample->Density Refractive_Index Refractive Index Measurement Sample->Refractive_Index NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry (GC-MS) Sample->MS Data_Analysis Data Analysis and Interpretation Boiling_Point->Data_Analysis Density->Data_Analysis Refractive_Index->Data_Analysis NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Literature_Comparison Comparison with Literature Values Data_Analysis->Literature_Comparison Purity_Verification Purity and Identity Verification Literature_Comparison->Purity_Verification

Experimental workflow for this compound characterization.

References

Safety Operating Guide

Navigating the Safe Disposal of 2-Chloropropene: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of reactive chemical intermediates like 2-chloropropene are paramount to ensuring laboratory safety and environmental compliance. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to build deep trust and provide value beyond the product itself.

Immediate Safety and Handling

This compound is a highly flammable and harmful liquid that requires careful handling in a well-ventilated area, preferably within a chemical fume hood.[1][2] Personal protective equipment (PPE), including safety goggles or glasses with side shields, chemical-resistant gloves, and a lab coat or impervious protective clothing, is mandatory.[3] An eyewash station and emergency shower should be readily accessible.[4]

Key Safety Precautions:

  • Keep away from heat, sparks, open flames, and other ignition sources.[2][5]

  • Use non-sparking tools and explosion-proof equipment.[1][2]

  • Ground and bond containers and receiving equipment to prevent static discharges.[2][5]

  • Avoid breathing vapors or mist.[2][5]

  • Prevent contact with skin and eyes.[1]

  • Do not eat, drink, or smoke when using this product.[3][5]

  • Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[1][3]

Quantitative Hazard Data

To provide a clear understanding of the risks associated with this compound, the following table summarizes its key hazard ratings.

Hazard ClassificationRating & DescriptionSource
NFPA 704 Health: 2, Flammability: 4, Instability: 1[4]
GHS Pictograms Flammable Liquid, Acute Toxicity (Oral, Dermal, Inhalation), Skin Irritation, Eye Irritation, Specific target organ toxicity — single exposure (Respiratory tract irritation)[5]
Hazard Statements H224: Extremely flammable liquid and vapour. H302, H312, H332: Harmful if swallowed, in contact with skin, or if inhaled. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.[5]

Spill Response Protocol

In the event of a this compound spill, immediate and decisive action is crucial. The following protocol outlines the necessary steps to mitigate the hazard safely.

Experimental Workflow: this compound Spill Cleanup

Spill_Cleanup_Workflow cluster_immediate_response Immediate Response cluster_containment Containment & Cleanup cluster_disposal Waste Management Evacuate Evacuate non-essential personnel Ignition Remove all ignition sources Evacuate->Ignition Ventilate Increase ventilation Ignition->Ventilate PPE Don appropriate PPE (respirator, gloves, goggles) Absorb Cover spill with absorbent material (activated charcoal, vermiculite, sand) PPE->Absorb Collect Collect absorbed material using non-sparking tools Absorb->Collect Container Place waste in a sealed, labeled container Collect->Container Wash Wash spill area with soap and water Container->Wash Dispose Dispose of as hazardous waste (contact certified disposal service) Wash->Dispose

Caption: Workflow for the safe cleanup of a this compound spill.

Proper Disposal Procedures

The disposal of this compound and its contaminated materials must be handled as hazardous waste in strict accordance with local, state, and federal regulations.[1][3] The primary recommended method of disposal is incineration at an approved and licensed waste disposal facility.[3]

Step-by-Step Disposal Protocol for Laboratory Waste

This protocol details the steps for preparing this compound waste for collection by a certified hazardous waste disposal service.

  • Segregation: Do not mix this compound waste with other waste streams, especially incompatible materials.

  • Containerization:

    • Collect liquid this compound waste in a designated, compatible, and properly sealed container. The container should be clearly labeled as "Hazardous Waste: this compound, Flammable, Toxic".

    • For solid waste contaminated with this compound (e.g., absorbent materials from spills, contaminated wipes), place it in a separate, sealed, and clearly labeled container.[4]

  • Storage: Store the waste containers in a designated hazardous waste accumulation area that is cool, dry, and well-ventilated. This area should be away from ignition sources and incompatible materials.

  • Documentation: Maintain a log of the accumulated waste, including the amount and date of accumulation.

  • Professional Disposal: Arrange for the collection, transportation, and disposal of the hazardous waste by a certified and licensed environmental management company. Provide them with the Safety Data Sheet (SDS) for this compound.

Logical Flow for this compound Waste Disposal

Disposal_Logical_Flow Start Generate this compound Waste Segregate Segregate Waste Start->Segregate Containerize Containerize in Labeled, Sealed Container Segregate->Containerize Store Store in Designated Hazardous Waste Area Containerize->Store Document Document Waste Details Store->Document Contact Contact Certified Hazardous Waste Disposal Service Document->Contact Provide_SDS Provide SDS to Disposal Service Contact->Provide_SDS Collection Arrange for Waste Collection Provide_SDS->Collection End Proper Disposal Complete Collection->End

Caption: Logical steps for the proper disposal of this compound waste.

By adhering to these procedures, laboratory professionals can ensure a safe working environment and maintain compliance with all relevant environmental regulations, thereby fostering a culture of safety and responsibility.

References

Personal protective equipment for handling 2-Chloropropene

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and operational procedures for the safe handling and disposal of 2-Chloropropene in a laboratory setting. The information is intended for researchers, scientists, and drug development professionals.

Hazard Summary

This compound is a highly flammable, clear, colorless, and volatile liquid.[1] It is less dense than water and insoluble in it.[1] The primary hazards include its high flammability and the potential for vapors to form explosive mixtures with air.[2] Vapors are heavier than air and can travel to an ignition source and flash back.[2] It is harmful if inhaled, swallowed, or absorbed through the skin and may cause irritation to the skin, eyes, and respiratory tract.[3] There are no occupational exposure limits currently established by ACGIH or NOHSC.[4][5]

Key Safety-Related Properties:

PropertyValue
Flash Point < -4°F / < -20°C[6]
Flammability Highly flammable liquid and vapor[3]
Lower Explosive Limit 2.4%[4]
Vapor Pressure 444.036 mmHg @ 20°C[4]
Vapor Density >1 (Heavier than air)[4]
Hazards Harmful by inhalation, skin contact, and if swallowed[3]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is critical to minimize exposure. All PPE should be selected based on the potential for exposure in the specific tasks being performed.

Protection Type Required PPE Specifications & Best Practices
Eye & Face Protection Chemical splash goggles or a full-face respirator.[4][7]Safety glasses with side shields are a minimum requirement, but goggles offer superior protection against splashes.[4] Ensure eyewear meets ANSI Z87.1 standards.[8]
Skin & Body Protection Chemical-resistant coveralls or lab coat; disposable protective clothing.Wear protective clothing to prevent skin contact.[4][5] For significant exposure risk, consider suits made of materials like coated and laminated polyethylene fabrics.[8]
Hand Protection Chemical-resistant gloves.[4][9]While specific breakthrough data for this compound is not readily available, select gloves made of chemical-resistant materials. Double gloving is recommended for handling hazardous materials.[7] Always wash hands with soap and water after handling.[4]
Respiratory Protection Use only in a well-ventilated area, preferably within a chemical fume hood.If ventilation is inadequate or in case of a spill, a NIOSH-approved respirator is necessary.[5] For spills, a self-contained breathing apparatus (SCBA) may be required.[4][10]

Operational Plan: Handling this compound

Adherence to a strict operational protocol is mandatory to ensure safety.

Step 1: Preparation

  • Area Setup : Ensure work is conducted in a well-ventilated area, such as a certified chemical fume hood.[4][10]

  • Remove Ignition Sources : Eliminate all potential ignition sources, including open flames, sparks, hot surfaces, and static discharge.[5][6][10] Prohibit smoking in the area.[4]

  • Equipment Grounding : All equipment used for handling and transfer must be properly grounded and bonded to prevent static electricity buildup.[5][6]

  • Use Proper Tools : Employ only non-sparking, spark-free tools for all operations, including opening and closing containers.[4][5][6]

  • Emergency Equipment : Confirm that an emergency eyewash station and safety shower are immediately accessible.[5] Ensure a spill kit with appropriate absorbent material (e.g., vermiculite, sand) is readily available.[4][6]

  • Don PPE : Put on all required personal protective equipment as detailed in the table above.

Step 2: Handling and Use

  • Avoid Contact : Avoid all personal contact with the chemical, including inhalation of vapors and direct contact with skin or eyes.[4][10]

  • Container Handling : Keep containers tightly closed when not in use.[4][10] If the product is under pressure, cool the container before opening.[3]

  • Transfer : When transferring, use methods that minimize vapor release, such as automatically pumping from drums to process containers where possible.[5]

  • Personal Hygiene : Do not eat, drink, or smoke in areas where this compound is handled or stored.[4][5]

Step 3: Post-Handling

  • Secure Storage : Store this compound in a cool, dry, well-ventilated area designated for flammable liquids.[4][5] Keep containers securely sealed and protected from physical damage.[4]

  • Decontamination : Wash hands and any potentially exposed skin thoroughly with soap and water at the end of the work shift.[4][5]

  • Laundering : Work clothes should be laundered separately from other clothing.[4] Inform individuals laundering the clothing of the chemical's hazards.[5]

Emergency Procedures: Spill Management

Immediate and appropriate response to a spill is critical to prevent injury and fire.

For Small Spills:

  • Containment : Contain the spill using a non-combustible absorbent material like sand, earth, or vermiculite.[4][6]

  • Cleanup : Use only spark-free tools and explosion-proof equipment to collect the absorbed material and recoverable product.[4][6]

  • Disposal : Place the collected waste into a labeled, sealed container for hazardous waste disposal.[4]

  • Ventilation : Ventilate the area and wash the spill site after cleanup is complete.[5]

For Large Spills:

  • Evacuation : Clear the area of all personnel and move upwind.[4] Isolate the spill area for at least 50 meters (150 feet) in all directions.[6]

  • Alert Authorities : Immediately alert emergency responders and inform them of the location and nature of the hazard.[4]

  • Control Vapors : A vapor-suppressing foam may be used to reduce vapors.[6]

  • Prevent Spread : Prevent the spillage from entering drains, sewers, or waterways.[4][6]

Disposal Plan

This compound and any contaminated materials are considered hazardous waste.

  • Waste Characterization : This material is classified as an ignitable waste, with US EPA Waste Number D001.[4]

  • Containerization : Collect all waste, including contaminated absorbents and PPE, in a suitable, closed, and properly labeled container.[11] Do not fill liquid waste containers beyond 75-90% capacity to allow for vapor expansion.[11][12]

  • Labeling : Affix a hazardous waste label to the container, clearly identifying the contents.[11]

  • Disposal : All waste must be handled and disposed of in strict accordance with local, state, and federal regulations.[4] Consult with your institution's Environmental Health and Safety (EHS) office or a certified waste management authority for specific disposal procedures.[4][5] Incineration at an approved facility is a common disposal method.[4]

Workflow for Handling this compound

G cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase cluster_post 3. Post-Handling Phase cluster_disposal 4. Disposal Phase cluster_spill Emergency Spill prep_area Set up in Fume Hood prep_ignition Remove Ignition Sources prep_area->prep_ignition prep_tools Ground Equipment & Use Non-Sparking Tools prep_ignition->prep_tools prep_ppe Don Required PPE prep_tools->prep_ppe handle_ops Conduct Experiment prep_ppe->handle_ops Proceed to handling post_decon Decontaminate Area & Wash Hands handle_ops->post_decon Experiment complete spill_node Spill Occurs handle_ops->spill_node Potential Event post_ppe Remove & Segregate Contaminated PPE post_decon->post_ppe post_store Securely Store Chemical post_ppe->post_store disp_collect Collect Waste in Labeled Container post_ppe->disp_collect Generate waste disp_dispose Dispose via Certified Hazardous Waste Vendor disp_collect->disp_dispose spill_proc Follow Spill Management Protocol spill_node->spill_proc spill_proc->disp_collect Collect spill waste

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.